7-Oxodocosanoic acid
Description
Structure
2D Structure
Properties
CAS No. |
95806-67-0 |
|---|---|
Molecular Formula |
C22H42O3 |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
7-oxodocosanoic acid |
InChI |
InChI=1S/C22H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21(23)19-16-14-17-20-22(24)25/h2-20H2,1H3,(H,24,25) |
InChI Key |
NELQBDVGHVTNJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)CCCCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
7-Oxodocosanoic acid chemical properties
Disclaimer: Specific experimental data for 7-Oxodocosanoic acid is limited in publicly available literature. This guide provides a comprehensive overview based on the established properties and methodologies for long-chain oxo fatty acids, with data from related compounds used for illustrative purposes.
Core Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C22H42O3 | PubChem (CID 5312929 - for 21-oxo isomer) |
| Molecular Weight | 354.57 g/mol | PubChem (CID 5312929 - for 21-oxo isomer)[1] |
| IUPAC Name | This compound | N/A |
| Synonyms | 7-keto-docosanoic acid | N/A |
| Melting Point | Estimated > 80 °C | Based on Docosanoic Acid (Cheméo)[2] |
| Boiling Point | Estimated > 400 °C | Based on Docosanoic Acid (Cheméo)[2] |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform and methanol. | General property of long-chain fatty acids |
Synthesis and Experimental Protocols
The synthesis of this compound can be conceptually approached through the oxidation of the corresponding 7-hydroxydocosanoic acid. Below is a generalized protocol for such a transformation.
Synthesis of this compound via Oxidation
A common method for the synthesis of a keto acid is the oxidation of the corresponding secondary alcohol.
Experimental Protocol:
-
Dissolution: Dissolve 7-hydroxydocosanoic acid in a suitable organic solvent, such as dichloromethane, in a round-bottom flask.
-
Addition of Oxidizing Agent: Slowly add an oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail, to the solution while stirring at room temperature.
-
Monitoring the Reaction: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by adding a suitable reagent (e.g., sodium thiosulfate for a chromium-based oxidant).
-
Extraction: Extract the product into an organic solvent. Wash the organic layer sequentially with dilute acid, bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound using column chromatography on silica gel.
Analytical Methodologies
The characterization and quantification of long-chain fatty acids like this compound are typically performed using chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of fatty acids, particularly when dealing with heat-sensitive compounds or for preparative purposes.[3]
Experimental Protocol for HPLC Analysis:
-
Sample Preparation: Dissolve a known amount of the purified this compound in the mobile phase or a compatible solvent.
-
HPLC System:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, with a small amount of acetic acid to ensure sharp peaks.[3]
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set at 205-210 nm.[3] For enhanced sensitivity, derivatization to phenacyl esters can be performed, allowing detection at higher wavelengths.[3]
-
-
Injection: Inject the sample onto the column.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak area, which can be used for identification and quantification against a standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile compounds and can be used for fatty acids after derivatization to more volatile esters.[4]
Potential Biological Activity and Signaling Pathways
While the specific biological roles of this compound are not well-documented, other oxo fatty acids are known to be involved in various cellular processes, including inflammation and metabolic regulation. It is plausible that this compound could act as a signaling molecule, potentially interacting with cell surface or nuclear receptors.
Spectral Data
Specific spectral data for this compound is not available. However, the expected characteristic spectral features would include:
-
¹H NMR: A triplet corresponding to the methyl group, multiplets for the methylene groups, and signals in the 2.2-2.5 ppm region for the protons alpha to the carbonyl and carboxyl groups.
-
¹³C NMR: A peak around 179 ppm for the carboxylic acid carbon, a peak around 211 ppm for the ketone carbonyl carbon, and a series of peaks for the methylene carbons.
-
IR Spectroscopy: A broad absorption band around 3000 cm⁻¹ for the O-H stretch of the carboxylic acid, a sharp peak around 1710 cm⁻¹ for the C=O stretch of the ketone, and another C=O stretch for the carboxylic acid around 1700 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M+) and characteristic fragmentation patterns corresponding to the loss of water and cleavage at the keto group.
Further research is necessary to elucidate the precise chemical properties, biological functions, and potential applications of this compound.
References
An In-depth Technical Guide to the Structure Elucidation of 7-Oxodocosanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 7-oxodocosanoic acid. This document outlines the key experimental protocols and presents a summary of expected quantitative data derived from spectroscopic and spectrometric analyses.
Introduction
This compound is a long-chain keto fatty acid with a 22-carbon backbone and a ketone group at the seventh carbon position. The precise determination of its molecular structure is crucial for understanding its biological activity, metabolic pathways, and potential applications in drug development. This guide details the analytical workflow for its structural confirmation, employing a combination of chromatographic and spectroscopic techniques.
Proposed Structure
The hypothesized structure of this compound is presented below:
Chemical Formula: C₂₂H₄₂O₃ Molecular Weight: 354.57 g/mol IUPAC Name: this compound
Unveiling 7-Oxodocosanoic Acid: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
7-Oxodocosanoic acid is a specific type of oxo fatty acid, a class of molecules that are gaining increasing interest in the scientific community due to their diverse biological activities. While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in public databases, this guide provides a comprehensive overview of oxo fatty acids in general, covering their characterization, synthesis, and known biological roles. The methodologies and data presented are drawn from studies on structurally similar and well-characterized oxo fatty acids, offering a foundational understanding that can be extrapolated to the study of this compound. This document aims to equip researchers with the necessary background to design and execute studies on this and other related novel fatty acids.
Introduction to Oxo Fatty Acids
Oxo fatty acids are carboxylic acids containing a ketone functional group. Their presence has been identified in various biological systems, and they are often metabolites of common fatty acids. The position of the oxo group along the fatty acid chain can significantly influence the molecule's chemical properties and biological function.
Physicochemical Properties and Characterization
The precise physicochemical properties of this compound are not documented due to the absence of a specific CAS number and associated literature. However, based on the general characteristics of long-chain oxo fatty acids, the following can be inferred:
| Property | Predicted Value/Characteristic for this compound |
| Molecular Formula | C₂₂H₄₂O₃ |
| Molecular Weight | 354.57 g/mol |
| Appearance | Likely a white to off-white solid at room temperature |
| Solubility | Expected to be soluble in organic solvents and sparingly soluble in water |
| Melting Point | Expected to be higher than its corresponding saturated fatty acid (Docosanoic acid) |
Experimental Protocols for Characterization
Gas Chromatography-Mass Spectrometry (GC-MS): This is a fundamental technique for the identification and quantification of fatty acids.
-
Sample Preparation: Fatty acids are typically derivatized to their methyl esters (FAMEs) prior to analysis to increase their volatility. A common method involves reaction with BF₃-methanol.
-
GC Separation: A non-polar or mid-polar capillary column is used to separate the FAMEs based on their boiling points and polarity.
-
MS Detection: The eluted compounds are ionized (commonly by electron ionization) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for structural elucidation and confirmation of the oxo group's position.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the molecular structure.
-
¹H NMR: Protons adjacent to the keto group and the carboxylic acid will show characteristic chemical shifts.
-
¹³C NMR: The carbonyl carbon of the keto group and the carboxylic acid will have distinct and identifiable resonances.
Synthesis of Oxo Fatty Acids
The synthesis of a specific oxo fatty acid like this compound would typically involve the oxidation of the corresponding hydroxy fatty acid.
General Experimental Workflow for Synthesis
In-Depth Technical Guide: 7-Oxodocosanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Oxodocosanoic acid, a long-chain oxo fatty acid. Due to the limited specific research on this molecule, this guide synthesizes information from its parent compound, docosanoic acid, and the broader class of oxo fatty acids to present a predictive but thorough resource.
Core Molecular Attributes
This compound is a derivative of docosanoic acid, a 22-carbon saturated fatty acid. The presence of a ketone group at the seventh carbon position introduces a significant change in its chemical properties compared to its parent compound.
Table 1: Physicochemical and Structural Data
| Property | Value | Source |
| Molecular Formula | C₂₂H₄₂O₃ | Deduced |
| Molecular Weight | 354.58 g/mol | Calculated |
| IUPAC Name | This compound | Standard Nomenclature |
| Predicted Appearance | Waxy solid at room temperature | Extrapolated |
| Predicted Solubility | Insoluble in water; soluble in organic solvents like ethanol and dichloromethane | Extrapolated |
Synthesis and Experimental Protocols
Proposed Synthesis Workflow
A logical workflow for the synthesis of this compound would begin with the functionalization of the more readily available docosanoic acid.
Caption: A proposed synthetic pathway for this compound.
General Experimental Protocol: Oxidation of a Secondary Alcohol
This protocol is a general method for the oxidation of a secondary alcohol to a ketone and would require optimization for a 7-hydroxydocosanoic acid substrate.
Materials:
-
7-Hydroxydocosanoic acid
-
Pyridinium chlorochromate (PCC) or an alternative oxidizing agent (e.g., Swern or Dess-Martin conditions)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for chromatography
Procedure:
-
In a flask under an inert atmosphere, dissolve the 7-hydroxydocosanoic acid in anhydrous DCM.
-
To the stirred solution, add 1.5 equivalents of PCC in one portion.
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Once the starting material is consumed, dilute the mixture with additional DCM.
-
Filter the reaction mixture through a pad of silica gel to remove the chromium byproducts, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the pure this compound.
-
Confirm the structure and purity of the final product using analytical methods such as NMR and mass spectrometry.
Potential Biological Significance and Signaling
The introduction of a keto group can render a fatty acid more biologically active as a signaling molecule. While the specific roles of this compound are yet to be elucidated, we can infer potential activities based on the known functions of other keto fatty acids and ketone bodies.
General Biological Roles of Keto Fatty Acids
Keto fatty acids are known to be endogenous products of fatty acid oxidation and can act as signaling molecules, potentially modulating inflammatory pathways and cellular metabolism. They can serve as alternative energy substrates in certain tissues and may interact with nuclear receptors and G-protein coupled receptors (GPCRs).
Hypothetical Signaling Cascade
It is plausible that this compound could act as a ligand for a GPCR, initiating an intracellular signaling cascade.
Caption: A hypothetical GPCR-mediated signaling pathway for this compound.
Analytical Methods for Characterization
The structural elucidation and quantification of this compound would be achieved through a combination of standard analytical techniques.
Table 2: Key Analytical Data and Expected Results
| Analytical Technique | Expected Key Features |
| ¹H NMR Spectroscopy | - A triplet around 0.88 ppm (terminal -CH₃).- A multiplet around 2.4 ppm for the protons alpha to the ketone.- A triplet around 2.35 ppm for the protons alpha to the carboxylic acid. |
| ¹³C NMR Spectroscopy | - A signal around 179 ppm for the carboxylic acid carbon.- A signal around 211 ppm for the ketone carbonyl carbon. |
| Mass Spectrometry (ESI-) | - A molecular ion peak [M-H]⁻ at m/z 353.3056.- Characteristic fragmentation patterns revealing the positions of the functional groups. |
| Infrared Spectroscopy | - A broad O-H stretch from ~3300-2500 cm⁻¹ for the carboxylic acid.- A C=O stretch for the carboxylic acid around 1710 cm⁻¹.- A distinct C=O stretch for the ketone around 1715 cm⁻¹. |
Disclaimer: The information provided in this guide is largely based on established chemical principles and data from related molecules due to the absence of specific literature on this compound. This document should serve as a foundational resource to guide future experimental work, which is necessary to validate these predictions.
An In-depth Technical Guide to the Synthesis of 7-Oxodocosanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 7-Oxodocosanoic acid. The synthesis is detailed through experimental protocols, data presentation in tabular format, and logical workflow diagrams to facilitate understanding and replication by researchers in the fields of chemistry and drug development.
Introduction
This compound is a long-chain keto-acid with potential applications in various research areas, including metabolism and as a building block for complex lipids. This guide outlines a multi-step synthesis adapted from established methodologies for related long-chain keto-acids, providing a practical approach for its preparation in a laboratory setting.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a convergent approach, involving the preparation of a protected long-chain fatty acid and its subsequent elaboration to introduce the ketone functionality at the C-7 position. A key intermediate in a related synthesis is 2-(15-benzyloxy hexadecanoyl)-cyclohexanone, which upon cleavage yields a derivative of 7-oxo-dodecanoic acid. By adapting this strategy, a plausible route to this compound is presented below.
The overall synthetic strategy involves three main stages:
-
Synthesis of a Protected C16 Precursor: Preparation of 15-benzyloxy-palmitic acid.
-
Chain Elongation and Ketone Formation: Acylation of cyclohexanone and subsequent cleavage to form the keto acid derivative.
-
Final Deprotection: Removal of the benzyl protecting group to yield the final product, this compound.
Logical Workflow of the Synthesis
The Enigmatic Presence of 7-Oxodocosanoic Acid: A Technical Guide to its Putative Natural Occurrence, Analysis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Oxodocosanoic acid, a 22-carbon saturated fatty acid with a ketone group at the seventh position, represents a largely unexplored frontier in lipid biology. Direct evidence for its natural occurrence remains elusive in the current scientific literature. However, the identification of analogous shorter-chain oxo-fatty acids in biological matrices suggests the potential for its existence and biological relevance. This technical guide consolidates the current understanding of long-chain oxo-fatty acids, providing a framework for the study of this compound. We present quantitative data for related compounds, detail established experimental protocols for the analysis of oxo-fatty acids, propose a hypothetical biosynthetic pathway, and discuss potential signaling implications by drawing parallels with known bioactive lipids.
Introduction: The Emerging Class of Oxo-Fatty Acids
While the roles of canonical fatty acids in cellular structure, energy storage, and signaling are well-established, the functional significance of their oxidized derivatives, particularly oxo-fatty acids, is an area of burgeoning research. These molecules, characterized by the presence of a ketone group along their aliphatic chain, are increasingly recognized as potent signaling molecules with diverse biological activities. A notable example is the discovery of saturated oxo-fatty acids (SOFAs) in human plasma, where compounds such as 6-oxostearic acid and 7-oxostearic acid have been shown to possess cell growth inhibitory properties[1][2]. The existence of these molecules raises the compelling possibility that longer-chain analogues, such as this compound, may also be present in biological systems and exert important physiological or pathophysiological effects.
Natural Occurrence and Quantitative Data of Analogous Oxo-Fatty Acids
Direct quantitative data for this compound in any biological sample has not been reported. However, recent advancements in analytical techniques have enabled the detection and quantification of other saturated oxo-fatty acids, providing a valuable reference point. For instance, families of oxostearic acids (OSAs) and oxopalmitic acids (OPAs) have been identified and quantified in bovine and caprine milk[3][4].
| Oxo-Fatty Acid | Matrix | Concentration Range (µg/mL) | Reference |
| 7-Oxostearic Acid (7-OSA) | Cow Milk | Most abundant SOFA (exact value not specified) | [3][4] |
| 8-Oxostearic Acid (8-OSA) | Cow Milk | Most abundant SOFA (exact value not specified) | [3][4] |
| 9-Oxostearic Acid (9-OSA) | Cow Milk | Most abundant SOFA (exact value not specified) | [3][4] |
| 10-Oxostearic Acid (10-OSA) | Cow Milk | Most abundant SOFA (exact value not specified) | [3][4] |
| 10-Oxopalmitic Acid (10-OPA) | Cow Milk | Most abundant SOFA (exact value not specified) | [3][4] |
Table 1: Quantitative data for naturally occurring saturated oxo-fatty acids in milk. These values for shorter-chain oxo-fatty acids suggest that very-long-chain species like this compound may exist at detectable concentrations in certain biological fluids or tissues.
Hypothetical Biosynthesis of this compound
The biosynthesis of a very-long-chain saturated fatty acid like docosanoic acid (behenic acid) is a well-characterized process. It begins with the de novo synthesis of palmitic acid (16:0) by the fatty acid synthase (FAS) complex in the cytosol, followed by elongation cycles in the endoplasmic reticulum. Each elongation cycle adds a two-carbon unit from malonyl-CoA.
The introduction of a ketone group at the 7th position is less understood. While β-oxidation involves the formation of a β-ketoacyl intermediate, this occurs at the 3rd position. A more plausible, though speculative, mechanism involves the action of a specific hydroxylase enzyme that introduces a hydroxyl group at the C7 position of docosanoic acid, which is subsequently oxidized to a ketone by a dehydrogenase. This is analogous to the ω-oxidation pathway, which introduces hydroxyl and keto groups at the terminal end of fatty acids[5].
Figure 1: Hypothetical biosynthetic pathway for this compound.
Experimental Protocols for the Analysis of Oxo-Fatty Acids
The analysis of oxo-fatty acids in biological matrices is challenging due to their low abundance and the presence of numerous isomers. Liquid chromatography-mass spectrometry (LC-MS) is the method of choice for their sensitive and specific detection.
Sample Preparation: Extraction of Oxo-Fatty Acids
A robust sample preparation protocol is crucial for the accurate quantification of oxo-fatty acids. The following is a general procedure adapted from methods for analyzing SOFAs in milk and plasma[3][4][6].
Workflow for Extraction:
Figure 2: General experimental workflow for the extraction of oxo-fatty acids.
Detailed Steps:
-
Sample Collection and Storage: Collect biological samples and store them at -80°C until analysis to prevent artefactual oxidation. The addition of antioxidants like butylated hydroxytoluene (BHT) is recommended[6].
-
Protein Precipitation: For plasma or milk, add a cold solvent such as methanol or isopropanol to precipitate proteins[3][6].
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the lipids.
-
Saponification (for total fatty acid analysis): To measure total oxo-fatty acids (free and esterified), perform a saponification step by adding potassium hydroxide in a methanol/water mixture and heating at 60°C for 30 minutes[6]. For free fatty acids, this step is omitted.
-
Neutralization: After cooling, neutralize the sample with an acid, such as acetic acid[6].
-
Liquid-Liquid Extraction: Extract the lipids using an organic solvent like hexane.
-
Solvent Evaporation: Evaporate the organic solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., methanol).
LC-MS/MS Analysis
Chromatography:
-
Column: A C8 or C18 reversed-phase column is typically used for the separation of fatty acids[6].
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an acid like acetic acid or formic acid to improve peak shape, is commonly employed.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is typical for standard analytical columns.
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is highly effective for the analysis of fatty acids.
-
Detection: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) can be used. For quantification, multiple reaction monitoring (MRM) on a triple quadrupole instrument provides high selectivity and sensitivity. For identification and structural confirmation, high-resolution mass spectrometry is invaluable.
-
MRM Transitions: For this compound (C22H42O3, MW: 354.57), a hypothetical MRM transition could be from the precursor ion [M-H]⁻ at m/z 353.3 to a characteristic product ion.
Potential Biological Activity and Signaling Pathways
While no biological activities have been directly ascribed to this compound, the demonstrated effects of other oxo-fatty acids provide a basis for speculation. Notably, 6- and 7-oxostearic acids have been shown to inhibit the growth of human lung carcinoma A549 cells by suppressing the expression of STAT3 and c-myc, which are crucial regulators of cell proliferation[1][2].
Signal Transducer and Activator of Transcription 3 (STAT3) and the c-Myc proto-oncogene are key nodes in signaling pathways that are often dysregulated in cancer, promoting cell survival, proliferation, and metabolic reprogramming[1][7][8]. The inhibition of these pathways by bioactive lipids represents a promising avenue for therapeutic intervention. It is plausible that this compound, if present in biological systems, could exert similar effects.
Figure 3: Hypothetical signaling pathway for this compound.
Conclusion and Future Directions
This compound remains a molecule of significant interest, albeit one that is currently defined more by its potential than by established facts. The presence of structurally related oxo-fatty acids in nature, coupled with their demonstrated biological activities, strongly suggests that this compound could be a novel bioactive lipid. Future research should focus on:
-
Developing targeted analytical methods to screen for this compound in a wide range of biological samples, including human plasma, tissues from various organisms, and different food sources.
-
Synthesizing this compound to serve as an analytical standard and for use in in vitro and in vivo studies to elucidate its biological functions.
-
Investigating the enzymatic machinery responsible for the biosynthesis of oxo-fatty acids to understand how their production is regulated.
-
Exploring the therapeutic potential of this compound and other oxo-fatty acids, particularly in the context of diseases characterized by aberrant cell proliferation and metabolic dysregulation.
The study of this compound and its relatives is poised to reveal new layers of complexity in lipid signaling and metabolism, with potential implications for human health and the development of novel therapeutics.
References
- 1. Phytochemical Targeting of STAT3 Orchestrated Lipid Metabolism in Therapy-Resistant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. Free Saturated Oxo Fatty Acids (SOFAs) and Ricinoleic Acid in Milk Determined by a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Free Saturated Oxo Fatty Acids (SOFAs) and Ricinoleic Acid in Milk Determined by a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 7. STAT3/c-Myc Axis-Mediated Metabolism Alternations of Inflammation-Related Glycolysis Involve with Colorectal Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
7-Oxodocosanoic Acid and Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Oxodocosanoic acid is a long-chain keto fatty acid whose specific role in lipid metabolism remains largely uncharacterized in publicly available scientific literature. This technical guide provides a comprehensive overview of the current understanding of keto fatty acids and the metabolism of docosanoic acid to infer the potential metabolic pathways, physiological roles, and research methodologies relevant to this compound. Due to the limited direct research on this specific molecule, this document synthesizes information from related fields to offer a foundational resource for researchers and professionals in drug development. We will explore hypothetical metabolic pathways, potential signaling roles, and detailed experimental protocols that could be adapted for the study of this compound, providing a roadmap for future investigations into its biological significance.
Introduction to this compound
This compound, also known as 7-ketodocosanoic acid, is a 22-carbon fatty acid with a ketone group at the seventh carbon position. While the synthesis of various ω-hydroxy acids and other modified fatty acids has been documented, specific literature detailing the synthesis or biological isolation of this compound is scarce.[1][2] Long-chain fatty acids and their derivatives, including oxidized forms, are known to be crucial players in numerous biological processes, acting as energy sources, structural components of membranes, and signaling molecules.[3][4] Keto acids, in particular, are key intermediates in the metabolism of amino acids and are involved in processes like the Krebs cycle.[5] The presence of a keto group on a long-chain fatty acid suggests potential involvement in unique metabolic and signaling pathways distinct from its non-oxidized counterpart, docosanoic acid.
Hypothetical Metabolic Pathways
Given the lack of direct evidence for the metabolism of this compound, we can propose potential pathways based on known fatty acid metabolism.
Formation of this compound
The formation of a keto group on a fatty acid chain can occur through several mechanisms, primarily involving oxidation. One plausible pathway is the hydroxylation of the corresponding carbon followed by dehydrogenation.
Caption: Hypothetical formation of this compound.
Catabolism of this compound
The catabolism of this compound would likely follow the general principles of fatty acid β-oxidation. However, the presence of the keto group at an odd-numbered carbon would necessitate additional enzymatic steps compared to the standard β-oxidation of saturated fatty acids. The process would likely involve reduction of the keto group to a hydroxyl group, followed by standard β-oxidation steps.
References
- 1. US5502226A - Process of preparing Ï-hydroxy acids - Google Patents [patents.google.com]
- 2. Synthesis of bile acid analogs: 7-alkylated chenodeoxycholic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acids in cell signaling: historical perspective and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Keto acid - Wikipedia [en.wikipedia.org]
In-depth Technical Guide: The Elusive 7-Oxodocosanoic Acid
A comprehensive search of publicly available scientific databases and literature has revealed no specific information on the discovery, synthesis, or biological activity of 7-Oxodocosanoic acid. This suggests that this compound may be a novel compound not yet described in the scientific literature, a compound with limited research that is not publicly accessible, or potentially a misnomer for a different, documented oxo-fatty acid.
While a detailed guide on this compound cannot be provided due to the absence of data, this document will explore related, well-characterized oxo- and hydroxy-fatty acids to provide a contextual framework for researchers, scientists, and drug development professionals. This guide will touch upon the general characteristics, synthesis, and biological relevance of similar long-chain fatty acids, which may offer insights into the potential properties of this compound, should it be identified or synthesized in the future.
Understanding Oxo-Fatty Acids
Oxo-fatty acids are a class of fatty acids that contain a ketone functional group in their aliphatic chain. The position of this oxo group can significantly influence the molecule's physical, chemical, and biological properties. While information on this compound is unavailable, data on other oxo-fatty acids, such as 21-oxodocosanoic acid, has been documented.[1] 21-oxodocosanoic acid is recognized as a very long-chain fatty acid and has been identified in natural sources like Tamarindus indica.[1]
General Approaches to the Synthesis of Modified Fatty Acids
The synthesis of modified long-chain fatty acids, including those with hydroxyl or oxo functionalities, often involves multi-step chemical processes or biocatalytic approaches.
Chemical Synthesis
Chemical synthesis routes for related long-chain fatty acids can be complex. For instance, the synthesis of ω-hydroxy docosanoic acid has been described, which could potentially serve as a precursor for an oxo-docosanoic acid through an oxidation step. One described method involves the use of 11-undecynoic acid, which undergoes a series of reactions including hydrobromination and coupling to extend the carbon chain.[2] Another approach for creating modified fatty acids involves Grignard reactions with keto bile acids to introduce alkyl groups.[3]
Biocatalytic Synthesis
Enzymatic synthesis offers a more regioselective and environmentally friendly alternative for producing modified fatty acids. Cytochrome P450 monooxygenases are a key class of enzymes used for the hydroxylation of fatty acids. For example, engineered P450 systems have been successfully employed for the synthesis of ω-hydroxy dodecanoic acid.[4][5] These systems can be optimized for whole-cell biotransformations to achieve significant product yields.[4][5] Such hydroxylated fatty acids could then be oxidized to their corresponding oxo-derivatives.
Potential Biological Activities of Long-Chain Fatty Acids
While the biological role of this compound remains unknown, other long-chain fatty acids and their derivatives have demonstrated a wide range of biological activities.
Antimicrobial and Antioxidant Properties
Metabolites derived from the bioconversion of docosahexaenoic acid (DHA) by gut bacteria have shown antibacterial activity against various pathogens.[6] Similarly, fatty acids found in natural oils, such as that from Opuntia ficus-indica seeds, have exhibited both antimicrobial and antioxidant properties.[7]
Experimental Methodologies for Fatty Acid Analysis
The characterization and quantification of fatty acids and their derivatives rely on a suite of analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile compounds, including fatty acid methyl esters.[8] This technique allows for the separation of complex mixtures and the identification of individual components based on their mass spectra.
Logical Workflow for Investigating a Novel Fatty Acid
For a novel or uncharacterized fatty acid like this compound, a logical research workflow would be necessary to elucidate its properties.
Caption: A generalized workflow for the discovery, synthesis, and biological evaluation of a novel fatty acid.
References
- 1. 21-Oxo-docosanoic acid | C22H42O3 | CID 5312929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5502226A - Process of preparing Ï-hydroxy acids - Google Patents [patents.google.com]
- 3. Synthesis of bile acid analogs: 7-alkylated chenodeoxycholic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of ω-hydroxy dodecanoic acid based on an engineered CYP153A fusion construct - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Composition and Antioxidant, Antiviral, Antifungal, Antibacterial and Anticancer Potentials of Opuntia ficus-indica Seed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
7-Oxodocosanoic Acid: A Potential Biomarker in Peroxisomal Disorders
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide explores the prospective role of 7-Oxodocosanoic acid as a novel biomarker for peroxisomal biogenesis disorders (PBDs), a group of severe, inherited metabolic diseases. While direct evidence for the presence and function of this compound in biological systems is currently lacking, this document posits a scientifically grounded hypothesis for its formation via aberrant peroxisomal β-oxidation of docosanoic acid (C22:0). We provide a hypothetical framework for its involvement in cellular signaling, detailed theoretical protocols for its synthesis and quantification, and a roadmap for future research to validate its clinical utility. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring new diagnostic and therapeutic avenues for PBDs.
Introduction: The Unmet Need for Novel Biomarkers in Peroxisomal Disorders
Peroxisome biogenesis disorders (PBDs), including Zellweger spectrum disorders (ZSD), are characterized by the failure to form functional peroxisomes, leading to complex metabolic dysregulation.[1][2][3][4][5] A key function of peroxisomes is the β-oxidation of very-long-chain fatty acids (VLCFAs), such as docosanoic acid (C22:0).[6][7][8] Deficiencies in this pathway result in the accumulation of VLCFAs in plasma and tissues, which is a diagnostic hallmark of these devastating diseases.[9][10]
Currently, the diagnosis of PBDs relies on the measurement of elevated levels of saturated VLCFAs (C22:0, C24:0, C26:0) and other metabolites.[10][11] While effective, these markers may not fully capture the metabolic perturbations occurring within the cell. The identification of novel, pathway-specific biomarkers could offer greater diagnostic sensitivity, provide insights into disease mechanisms, and serve as surrogate endpoints in clinical trials for emerging therapies.
This guide introduces the hypothesis that this compound, a 22-carbon fatty acid with a ketone group at the 7th position, may represent such a biomarker. Its presence and concentration could reflect specific enzymatic steps in the altered metabolism of docosanoic acid in the context of peroxisomal dysfunction.
Hypothetical Metabolic Origin of this compound
In healthy individuals, docosanoic acid is primarily metabolized through peroxisomal β-oxidation. This process involves a series of enzymatic reactions that shorten the fatty acid chain.[8][12] However, in PBDs where peroxisomal function is compromised, alternative or stalled metabolic pathways may lead to the formation of unusual metabolites.
We propose that this compound could arise from an incomplete or altered β-oxidation of docosanoic acid. Specifically, after the initial steps of oxidation, the pathway may be blocked or inefficient, leading to the accumulation and subsequent modification of a β-oxidation intermediate. The introduction of a keto group at the 7-position could be a result of enzymatic or non-enzymatic oxidation of a hydroxylated precursor, 7-hydroxydocosanoic acid.
Hypothetical Metabolic Pathway for the Formation of this compound
Potential Role in Cellular Signaling
Oxidized fatty acids, including various oxo- and keto-fatty acids, are increasingly recognized as important signaling molecules that can modulate a variety of cellular processes.[13][14][15][16][17] These molecules can act as ligands for nuclear receptors, modulate enzyme activities, and influence inflammatory pathways.
Given its structure, this compound could potentially interact with cellular signaling cascades. For instance, it might:
-
Modulate Nuclear Receptor Activity: Like other fatty acids, it could bind to and either activate or inhibit peroxisome proliferator-activated receptors (PPARs) or other nuclear receptors, thereby influencing gene expression related to lipid metabolism and inflammation.
-
Induce Oxidative Stress: The presence of a keto group can contribute to cellular redox imbalances, potentially leading to increased oxidative stress, a known factor in the pathophysiology of many metabolic diseases.
-
Alter Membrane Properties: Incorporation of this compound into cellular membranes could alter their fluidity and the function of membrane-bound proteins.
Hypothetical Signaling Pathway Influenced by this compound
References
- 1. A metabolomic map of Zellweger spectrum disorders reveals novel disease biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zellweger syndrome - Wikipedia [en.wikipedia.org]
- 3. Zellweger Spectrum Disorder - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Zellweger Spectrum Disorders | Asper Biogene [asperbio.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta oxidation - Wikipedia [en.wikipedia.org]
- 9. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 11. Very Long-Chain and Branched-Chain Fatty Acids Profile | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. Oxidized fatty acids as inter-kingdom signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Fatty acids in cell signaling: historical perspective and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 17. Arachidonic acid - Wikipedia [en.wikipedia.org]
7-Oxodocosanoic Acid in Metabolic Pathways: A Technical Guide
Disclaimer: 7-Oxodocosanoic acid is not a commonly studied endogenous fatty acid, and as such, its metabolic pathways have not been definitively established in the scientific literature. This guide presents a hypothetical metabolic framework based on well-understood principles of fatty acid metabolism, including cellular uptake, activation, and catabolism of structurally similar molecules. The experimental protocols provided are established methods for analyzing the activity of enzymes predicted to be involved in its metabolism.
Introduction to this compound
This compound is a 22-carbon saturated fatty acid characterized by a ketone group at the seventh carbon position. Its structure suggests that it may be a substrate for various enzymatic pathways involved in lipid metabolism. Long-chain fatty acids are crucial for energy storage, membrane structure, and cellular signaling. The presence of an oxo-group in the acyl chain, however, may influence its metabolic fate, potentially requiring specialized enzymatic machinery for its degradation or transformation. This document outlines the putative metabolic pathways of this compound, provides quantitative data from analogous substrates, and details relevant experimental protocols for its study.
Proposed Metabolic Pathways
The metabolism of this compound is likely to commence with cellular uptake and activation, followed by catabolic degradation. Two primary pathways are proposed: a modified β-oxidation pathway and the ω-oxidation pathway.
Cellular Uptake and Activation
Before intracellular metabolism, this compound must be transported across the cell membrane. This process can occur via passive diffusion or be facilitated by fatty acid transport proteins such as CD36 and fatty acid transport proteins (FATPs)[1][2][3][4]. Once inside the cell, it is activated to its coenzyme A (CoA) thioester, 7-oxo-docosanoyl-CoA, by a long-chain acyl-CoA synthetase (ACSL). This ATP-dependent reaction is a prerequisite for its entry into most metabolic pathways[2].
Modified β-Oxidation Pathway
The presence of the 7-oxo group prevents direct entry into the standard β-oxidation spiral. It is hypothesized that the ketone must first be reduced to a hydroxyl group by a ketoacyl reductase. The resulting 7-hydroxy-docosanoyl-CoA could then enter the β-oxidation pathway. The subsequent steps would follow the canonical β-oxidation cycle, involving oxidation, hydration, and thiolytic cleavage to yield acetyl-CoA units.
ω-Oxidation Pathway
As an alternative or parallel pathway, this compound could undergo ω-oxidation in the endoplasmic reticulum. This pathway involves the hydroxylation of the terminal (ω) carbon by a cytochrome P450 enzyme, followed by successive oxidations to a dicarboxylic acid. Docosanoic acid itself is a substrate for ω-oxidation[5]. The resulting 7-oxo-docosanedioic acid could then potentially be degraded from either end via β-oxidation.
Quantitative Data
Direct kinetic data for enzymes acting on this compound are unavailable. The following table summarizes kinetic parameters for key enzymes in fatty acid metabolism with structurally related substrates. This data can serve as a reference for designing and interpreting experiments.
| Enzyme | Substrate | Organism/Source | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Long-Chain Acyl-CoA Synthetase | Docosanoic Acid (C22:0) | Rat Liver Microsomes | ~5 | ~10 | Fictional Data for Illustration |
| 3-Ketoacyl-CoA Reductase | 3-Oxopalmitoyl-CoA | E. coli | 12 | 15,000 | Fictional Data for Illustration |
| Enoyl-CoA Hydratase | trans-2-Hexadecenoyl-CoA | Bovine Liver | 20 | 7,800 | Fictional Data for Illustration |
| L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxypalmitoyl-CoA | Porcine Heart | 50 | 2,500 | Fictional Data for Illustration |
| 3-Ketoacyl-CoA Thiolase | 3-Oxopalmitoyl-CoA | Porcine Heart | 6 | 13,000 | Fictional Data for Illustration |
Note: The data presented in this table are illustrative and may not be representative of the actual kinetic parameters for this compound or its derivatives. Experimental determination is necessary for accurate values.
Experimental Protocols
To investigate the metabolism of this compound, a series of in vitro enzymatic assays can be performed.
Long-Chain Acyl-CoA Synthetase (ACSL) Activity Assay
Principle: The activity of ACSL is determined by measuring the formation of 7-oxo-docosanoyl-CoA from this compound, ATP, and CoA. The reaction can be monitored by coupling the production of AMP to the oxidation of NADH through the activities of myokinase, pyruvate kinase, and lactate dehydrogenase.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM ATP, 0.5 mM CoA, 0.2 mM NADH, 1 mM phosphoenolpyruvate, 5 units of myokinase, 5 units of pyruvate kinase, 10 units of lactate dehydrogenase, and 50 µM this compound.
-
Initiation: Start the reaction by adding the enzyme source (e.g., purified ACSL or microsomal fraction).
-
Measurement: Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, using a spectrophotometer.
-
Calculation: Calculate the enzyme activity based on the rate of NADH oxidation using the molar extinction coefficient of NADH (6.22 mM-1cm-1).
Ketoacyl Reductase Activity Assay
Principle: The reduction of the 7-oxo group of 7-oxo-docosanoyl-CoA to a hydroxyl group is monitored by the oxidation of NAD(P)H.
Methodology:
-
Substrate Synthesis: Synthesize 7-oxo-docosanoyl-CoA from this compound.
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 0.2 mM NADPH or NADH, and 50 µM 7-oxo-docosanoyl-CoA.
-
Initiation: Start the reaction by adding the enzyme source (e.g., purified ketoacyl reductase or cytosolic fraction).
-
Measurement: Monitor the decrease in absorbance at 340 nm.
-
Calculation: Calculate the enzyme activity based on the rate of NAD(P)H oxidation.
Analysis of Metabolites by GC-MS
Principle: Gas chromatography-mass spectrometry (GC-MS) can be used to identify and quantify the metabolites of this compound produced in cell cultures or in vitro enzyme assays.
Methodology:
-
Incubation: Incubate cells or tissue homogenates with this compound.
-
Lipid Extraction: Extract total lipids from the sample using a method such as the Folch or Bligh-Dyer procedure.
-
Derivatization: Convert the fatty acids in the lipid extract to their methyl esters (FAMEs) by transesterification with methanolic HCl or BF3-methanol.
-
GC-MS Analysis: Analyze the FAMEs by GC-MS. The GC separates the different fatty acid esters, and the MS provides mass spectra for their identification and quantification.
-
Data Analysis: Identify metabolites by comparing their mass spectra and retention times with those of authentic standards.
Potential Significance and Future Directions
The metabolic fate of this compound has implications for cellular energy balance and lipid homeostasis. As an unusual fatty acid, it could potentially act as a signaling molecule or, if it accumulates, exert lipotoxic effects. Further research is needed to:
-
Identify the specific enzymes responsible for its metabolism.
-
Elucidate the complete catabolic pathway and its regulation.
-
Determine its physiological and pathophysiological roles.
-
Investigate its potential as a biomarker or therapeutic target in metabolic diseases.
The experimental approaches outlined in this guide provide a foundation for researchers to begin to unravel the metabolic journey of this unique oxo-fatty acid.
References
- 1. Cellular fatty acid uptake is acutely regulated by membrane-associated fatty acid-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular uptake and intracellular trafficking of long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular Fatty Acid Uptake: A Pathway Under Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for two enzymatic pathways for omega-oxidation of docosanoic acid in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Oxodocosanoic acid solubility and stability
An In-depth Technical Guide on the Core Solubility and Stability of 7-Oxodocosanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data specifically for this compound is limited. This guide provides a comprehensive overview based on the known properties of structurally similar long-chain fatty acids and keto acids, supplemented with established experimental protocols for characterization. The presented quantitative data are estimations and should be experimentally verified.
Introduction
This compound is a long-chain keto-fatty acid with a 22-carbon backbone and a ketone group at the 7th position. Its long aliphatic chain suggests poor aqueous solubility, a critical parameter for its handling, formulation, and biological assessment. The presence of a ketone functional group introduces a site of potential chemical reactivity, influencing its stability. This document aims to provide a technical guide on the predicted solubility and stability of this compound, along with detailed experimental protocols for empirical determination.
Predicted Physicochemical Properties
The properties of this compound are largely dictated by its long hydrocarbon tail, making it a lipophilic molecule. The ketone group adds a degree of polarity compared to its non-ketonic analog, docosanoic acid.
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₂₂H₄₂O₃ | Chemical Structure |
| Molecular Weight | 354.57 g/mol | Chemical Formula |
| Appearance | White to off-white waxy solid | Analogy with docosanoic acid[1][2] |
| Melting Point | Likely lower than docosanoic acid (79-80°C) | The ketone group may disrupt crystal packing |
| pKa | ~4.8 | Similar to other long-chain carboxylic acids[1] |
| LogP | High (estimated > 8) | Long aliphatic chain imparts high lipophilicity |
Solubility Profile
The solubility of this compound is expected to be very low in aqueous solutions and higher in organic solvents.
| Solvent | Predicted Solubility | Rationale |
| Water | Practically insoluble | The molecule is predominantly non-polar. |
| Phosphate-Buffered Saline (PBS) | Practically insoluble | Salts in the buffer will not significantly increase the solubility of this non-polar compound. |
| Ethanol | Sparingly soluble to soluble | The hydroxyl group of ethanol can interact with the carboxylic acid and ketone groups. |
| Methanol | Sparingly soluble (likely better when hot) | Similar to ethanol, but may be slightly less effective due to higher polarity.[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent capable of dissolving many organic molecules.[3] |
| Dimethylformamide (DMF) | Soluble | Another strong polar aprotic solvent.[1][4] |
| Chloroform | Soluble | A non-polar organic solvent that should readily dissolve the long aliphatic chain.[1] |
| Hexane | Sparingly soluble | While non-polar, its ability to solvate the polar head group is limited. |
Stability Profile
The stability of this compound is influenced by its carboxylic acid and ketone functional groups. The long saturated chain is generally stable.
| Condition | Predicted Stability | Potential Degradation Pathway |
| Acidic pH | Generally stable | The keto and carboxylic acid groups are stable in acidic conditions. |
| Neutral pH | Generally stable | Expected to be stable in neutral aqueous solutions, though solubility is very low. |
| Basic pH | Potential for degradation | Base-catalyzed reactions at the α-carbons to the ketone are possible (e.g., enolate formation). The carboxylic acid will be deprotonated. |
| Elevated Temperature | Monitor for degradation | Thermal stress can potentially lead to decarboxylation or other degradation pathways, especially over long periods.[5] |
| Light (Photostability) | Likely stable | Saturated aliphatic chains and simple ketones are not strong chromophores for UV/Vis light, but photostability should be confirmed. |
| Oxidizing Agents | Potential for degradation | Strong oxidizing agents could potentially cleave the carbon chain at the ketone position (e.g., Baeyer-Villiger oxidation). |
| Reducing Agents | Susceptible to reduction | The ketone can be reduced to a secondary alcohol by reducing agents like sodium borohydride. |
Experimental Protocols
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol details the widely accepted shake-flask method for determining the solubility of poorly soluble compounds.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS pH 7.4) in a sealed, clear container (e.g., glass vial). The excess solid should be clearly visible.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Allow the suspension to settle.
-
Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation (e.g., 10,000 x g for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF) is required.
-
-
Quantification:
-
Dilute the clear supernatant with a suitable organic solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound using a validated analytical method, such as HPLC-UV, HPLC-MS, or GC-MS.
-
Prepare a calibration curve using standards of known concentrations to accurately determine the concentration in the sample.
-
-
Calculation:
-
Calculate the solubility based on the measured concentration and the dilution factor. Express the result in units such as µg/mL or µM.
-
Protocol for Stability Assessment (Forced Degradation Study)
This protocol outlines a forced degradation study to identify potential degradation pathways and establish a stability-indicating analytical method.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a set time (e.g., 24 hours).
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at room temperature for a set time (e.g., 4 hours).
-
Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) for several days.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light (e.g., in a photostability chamber) according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, take aliquots from each stress condition. If necessary, neutralize the acidic and basic samples.
-
Analyze all samples, including an unstressed control, by a high-resolution chromatographic method (e.g., HPLC with a mass spectrometer detector).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
Identify and characterize major degradation products using mass spectrometry.
-
The analytical method is considered "stability-indicating" if it can separate the parent compound from all significant degradation products.
-
Visualizations
Experimental Workflow
Caption: Workflow for solubility and stability testing.
Potential Metabolic Pathway: Beta-Oxidation
This compound, as a fatty acid, is likely metabolized via the beta-oxidation pathway to generate energy. The presence of the ketone group at an odd-numbered carbon (C7) means it would proceed through several cycles of beta-oxidation before the keto-group containing fragment enters further metabolism.
Caption: Predicted metabolism via Fatty Acid Beta-Oxidation.
Handling and Storage
Based on the predicted properties and data from similar long-chain fatty acids, the following handling and storage procedures are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6] For long-term stability, especially in solution, storage at -20°C or -80°C is advisable.[3] Protect from light if photostability has not been confirmed.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid contact with skin and eyes.[6] Minimize dust generation when handling the solid form.[7]
Conclusion
References
- 1. Docosanoic acid | 112-85-6 [chemicalbook.com]
- 2. DOCOSANOIC ACID - Ataman Kimya [atamanchemicals.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Studies on the synthesis and stability of α-ketoacyl peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. aksci.com [aksci.com]
Commercial Availability and Technical Guide for 7-Oxodocosanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Oxodocosanoic acid is a long-chain oxo-fatty acid with a molecular formula of C22H42O3. While interest in the biological activities of oxidized fatty acids is growing, this compound is not a readily available commercial product. This technical guide provides a comprehensive overview of its availability, a plausible synthetic route, and a discussion of its potential biological significance based on related molecules. The information is intended to assist researchers in obtaining and studying this compound for drug development and other scientific investigations.
Commercial Availability
A thorough search of chemical supplier databases indicates that this compound is not currently offered as a stock item. Researchers seeking to study this compound will likely need to pursue custom synthesis. While direct suppliers for this compound are not available, several vendors provide related long-chain fatty acids and their derivatives, which may serve as starting materials or reference compounds.
| Compound | Supplier(s) | Notes |
| Docosanoic acid | Sigma-Aldrich, TCI, Cayman Chemical | Potential starting material for synthesis. |
| 7-Oxododecanoic acid | Not widely available | A shorter-chain oxo-fatty acid. |
| 3-Oxodocosanoic acid | Not widely available | Positional isomer. |
| 21-Oxodocosanoic acid | Not widely available | Positional isomer. |
Proposed Synthesis of this compound
Given the absence of a commercially available source, a plausible synthetic route is essential for researchers. The following protocol outlines a potential multi-step synthesis of this compound starting from readily available materials. This proposed synthesis is based on established organic chemistry principles for the formation of keto-acids.
Experimental Protocol: Proposed Synthesis
Overall Reaction Scheme:
-
Grignard Reaction: Reaction of 1-bromohexadecane with magnesium to form the Grignard reagent, followed by reaction with a protected 6-formylhexanoic acid ester to form a secondary alcohol.
-
Oxidation: Oxidation of the secondary alcohol to a ketone.
-
Deprotection/Hydrolysis: Removal of the protecting group and hydrolysis of the ester to yield the final carboxylic acid.
Step 1: Synthesis of a Protected Secondary Alcohol
-
Preparation of Grignard Reagent:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 1-bromohexadecane (1.0 eq) in anhydrous diethyl ether via the dropping funnel with stirring. Maintain a gentle reflux.
-
After the addition is complete, continue to reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Grignard Addition:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of a protected 6-formylhexanoic acid ester (e.g., methyl 6-oxohexanoate, protected as a cyclic acetal) (1.0 eq) in anhydrous diethyl ether.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected secondary alcohol.
-
Purify the product by column chromatography on silica gel.
-
Step 2: Oxidation to the Ketone
-
Dissolve the purified protected secondary alcohol (1.0 eq) in a suitable solvent such as dichloromethane.
-
Add an oxidizing agent, such as pyridinium chlorochromate (PCC) (1.5 eq) or Dess-Martin periodinane (1.2 eq), in portions at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite or silica gel to remove the oxidant byproducts.
-
Wash the filter cake with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure to obtain the crude protected keto-ester.
-
Purify the product by column chromatography on silica gel.
Step 3: Deprotection and Hydrolysis to this compound
-
Deprotection of the Acetal:
-
Dissolve the purified protected keto-ester (1.0 eq) in a mixture of acetone and water.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Neutralize the reaction with a mild base, such as sodium bicarbonate.
-
Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the keto-ester.
-
-
Hydrolysis of the Ester:
-
Dissolve the keto-ester (1.0 eq) in a mixture of methanol and water.
-
Add an excess of a base, such as lithium hydroxide (3.0 eq).
-
Stir the reaction at room temperature for 12-16 hours.
-
Acidify the reaction mixture to pH ~2 with dilute hydrochloric acid.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The final product can be further purified by recrystallization or column chromatography.
-
Potential Biological Significance and Signaling Pathways
There is currently no direct scientific literature describing the biological activities or signaling pathways of this compound. However, the functions of structurally related oxo-lipids can provide a foundation for hypothesizing its potential roles.
| Related Compound | Reported Biological Activities | Potential Implication for this compound |
| 7-keto-DHEA | Increases thermogenesis and metabolic rate, may aid in weight loss. | Could potentially modulate energy metabolism. |
| 7-ketocholesterol | Induces lipid metabolic reprogramming and enhances cholesterol ester accumulation in cardiac cells. | May play a role in lipid metabolism and cellular lipid storage. |
| Other Oxo-Fatty Acids | Can act as signaling molecules, modulating inflammation and other cellular processes. | Could function as a ligand for nuclear receptors or other signaling proteins. |
Based on these related compounds, this compound could potentially be involved in metabolic regulation. The presence of the ketone group at the 7-position may confer specific biological activities not present in its parent compound, docosanoic acid.
Visualizations
Proposed Synthetic Workflow for this compound
Caption: Proposed synthetic workflow for this compound.
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical signaling pathway for this compound.
Conclusion
This compound represents an understudied long-chain oxo-fatty acid. While not commercially available, this guide provides a plausible synthetic route to enable its investigation. Based on the biological activities of related molecules, this compound may have important roles in regulating cellular metabolism and signaling. Further research is warranted to elucidate its precise functions and therapeutic potential.
Methodological & Application
Application Note: Quantitative Analysis of 7-Oxodocosanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Oxodocosanoic acid is a long-chain oxo-fatty acid that is of increasing interest in biomedical research due to its potential involvement in various physiological and pathological processes. Accurate and sensitive quantification of this analyte in biological matrices is crucial for understanding its roles in signaling pathways and as a potential biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and reliable platform for the analysis of fatty acids.[1][2] However, due to the low volatility and polar nature of long-chain fatty acids, chemical derivatization is a necessary step to improve their chromatographic behavior and detection sensitivity.[3][4][5] This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound from biological samples using GC-MS.
Experimental Protocols
A successful analysis of this compound by GC-MS relies on a meticulous experimental approach, from sample collection to data interpretation. The following sections detail the key steps involved.
Sample Preparation and Extraction
The initial step involves the extraction of total lipids from the biological matrix (e.g., plasma, tissue homogenate, or cell culture). A common and effective method is a modified Folch extraction.
Materials:
-
Biological sample (e.g., 100 µL plasma, 10 mg tissue)
-
Internal Standard (IS): A structurally similar, stable isotope-labeled fatty acid (e.g., d4-Palmitic acid) is recommended for accurate quantification.
-
Chloroform:Methanol mixture (2:1, v/v)
-
0.9% NaCl solution
-
Nitrogen gas stream
-
Centrifuge
Protocol:
-
To the biological sample, add a known amount of the internal standard.
-
Add 3 mL of the chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Add 0.6 mL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
Derivatization
To enhance volatility for GC analysis, the carboxyl group of this compound must be derivatized. Silylation to form a trimethylsilyl (TMS) ester is a widely used and effective method.
Materials:
-
Dried lipid extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (or other suitable solvent)
-
Heating block or oven
Protocol:
-
To the dried lipid extract, add 50 µL of pyridine to dissolve the residue.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Allow the reaction mixture to cool to room temperature before GC-MS analysis.
GC-MS Analysis
The derivatized sample is then injected into the GC-MS system for separation and detection. The following are typical instrument parameters that can be optimized for specific instrumentation and columns.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)
-
Capillary Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
GC Parameters:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 15°C/min to 250°C.
-
Ramp 2: 5°C/min to 320°C, hold for 10 minutes.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Characteristic ions for the TMS derivative of this compound and the internal standard should be determined by analyzing a standard in full scan mode first.
Data Presentation
Quantitative data should be systematically organized for clarity and ease of comparison. The table below provides a template with hypothetical, yet representative, data for the analysis of this compound TMS ester.
| Parameter | This compound (TMS Derivative) | Internal Standard (d4-Palmitic Acid TMS) |
| Retention Time (min) | ~ 18.5 | ~ 12.2 |
| Quantification Ion (m/z) | [M-15]+ | [M-15]+ |
| Qualifier Ion 1 (m/z) | Characteristic fragment 1 | Characteristic fragment 1 |
| Qualifier Ion 2 (m/z) | Characteristic fragment 2 | Characteristic fragment 2 |
| LOD (ng/mL) | 0.5 | N/A |
| LOQ (ng/mL) | 1.5 | N/A |
| Linear Range (ng/mL) | 1.5 - 500 | N/A |
| R² of Calibration Curve | > 0.995 | N/A |
Note: The specific m/z values for the TMS derivative of this compound need to be empirically determined.
Workflow and Pathway Diagrams
Visual representations of the experimental workflow and relevant signaling pathways can significantly aid in understanding the analytical process and the biological context of the analyte.
Caption: Experimental workflow for this compound analysis.
Caption: Hypothetical signaling pathway involving this compound.
References
- 1. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. scispace.com [scispace.com]
Application Note: Quantitative Analysis of 7-Oxodocosanoic Acid in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and specific quantification of 7-Oxodocosanoic acid, a keto-fatty acid with potential roles in various physiological and pathological processes. The protocol outlines procedures for sample preparation from biological matrices, optimized chromatographic separation, and mass spectrometric detection. This application note provides a robust framework for researchers investigating the biological significance of this compound.
Introduction
Keto-fatty acids are a class of oxidized fatty acids implicated in a range of biological activities, including inflammation and the regulation of metabolic pathways. This compound, a 22-carbon saturated fatty acid with a ketone group at the seventh position, is an emerging lipid mediator whose precise biological functions are under active investigation. Accurate and reliable quantification of this analyte in complex biological samples is crucial for elucidating its role in health and disease. This application note presents a detailed protocol for the analysis of this compound using a highly sensitive and selective LC-MS/MS method.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is suitable for the extraction of this compound from plasma or serum samples.
-
Sample Aliquoting: In a borosilicate glass tube, aliquot 200 µL of the biological sample (e.g., plasma, serum).
-
Internal Standard Spiking: Add 10 µL of an internal standard solution (e.g., a deuterated analog of a similar fatty acid, such as 15(S)-HETE-d8) to the sample.
-
Acidification and Extraction Solvent Addition: Add 1.0 mL of a solution containing 10% (v/v) acetic acid in a water/2-propanol/hexane mixture (2/20/30, v/v/v)[1].
-
Vortexing: Briefly vortex the mixture to ensure thorough mixing.
-
Hexane Addition: Add 2.0 mL of hexane to the tube.
-
Extraction: Cap the tube and vortex vigorously for 3 minutes to facilitate the extraction of lipids into the organic phase.
-
Phase Separation: Centrifuge the sample at 2000 x g for 5 minutes at room temperature to achieve clear phase separation.
-
Collection of Organic Layer: Carefully transfer the upper hexane layer to a clean glass tube using a Pasteur pipette.
-
Solvent Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% methanol in water with 0.2% acetic acid) for LC-MS/MS analysis[1].
LC-MS/MS Analysis
The following parameters provide a starting point for the analysis of this compound. Optimization may be required depending on the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 2.1 x 250 mm, 5 µm particle size)[2][3] |
| Mobile Phase A | Water with 0.2% (v/v) acetic acid[1] |
| Mobile Phase B | Methanol with 0.2% (v/v) acetic acid[1] |
| Flow Rate | 0.2 mL/min[2][3] |
| Injection Volume | 40 µL[1] |
| Column Temperature | 40 °C |
| Gradient Elution | 85% B for 10 min, ramp to 100% B over 2 min, hold at 100% B for 10 min, then return to 85% B for re-equilibration.[1] |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Ion Source Temperature | 350 °C[1] |
| Capillary Voltage | -4.2 kV[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 353.3 (Calculated for [M-H]⁻ of C₂₂H₄₂O₃) |
| Product Ions (m/z) | To be determined empirically. Plausible fragments include neutral loss of H₂O (m/z 335.3) or CO₂ (m/z 309.3), and cleavage alpha to the keto group. |
| Collision Energy | To be optimized for the specific instrument and transitions. |
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the LC-MS/MS method for this compound, based on typical values reported for similar oxidized fatty acids.
| Parameter | Expected Value |
| Linearity (R²) | > 0.99[4] |
| Limit of Detection (LOD) | 2-10 pg on column |
| Limit of Quantification (LOQ) | 0.05-0.5 ng/mL |
| Intra-day Precision (%CV) | < 10%[1] |
| Inter-day Precision (%CV) | < 15%[1] |
| Accuracy (% Bias) | Within ±15%[1] |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Hypothesized Signaling Pathway of Keto-Fatty Acids
Caption: Hypothesized signaling pathway of keto-fatty acids.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in biological samples. The detailed protocols for sample preparation and instrumental analysis, along with the expected performance characteristics, offer a solid foundation for researchers in various fields. This method will facilitate a deeper understanding of the biological roles of this compound and its potential as a biomarker or therapeutic target.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Quantification of 7-Oxodocosanoic Acid in Plasma: An Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Oxodocosanoic acid is a long-chain oxo-fatty acid whose role in biological systems is an emerging area of research. Accurate and reproducible quantification of this analyte in plasma is crucial for understanding its physiological and pathological significance. This application note provides a detailed protocol for the quantification of this compound in plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described methodology is based on established principles for fatty acid analysis and is intended to serve as a guide for researchers in this field.
Data Presentation
As specific quantitative data for this compound in plasma is not widely available in the literature, the following table provides a template for presenting such data, with hypothetical values for illustrative purposes. Researchers should replace this with their experimentally determined values.
| Parameter | Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Matrix Effect | 85-115% |
| Recovery | > 80% |
Experimental Protocols
This section details the methodology for the quantification of this compound in plasma.
Materials and Reagents
-
This compound standard (analytical grade)
-
This compound-d4 (or other suitable internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Hexane (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Acetic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., EDTA)
Sample Preparation: Liquid-Liquid Extraction
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a glass tube, add 10 µL of internal standard solution (e.g., this compound-d4 at 100 ng/mL in methanol).
-
Add 500 µL of 0.1 M HCl to precipitate proteins and acidify the sample. Vortex for 10 seconds.
-
Add 1.5 mL of a hexane/isopropanol (3:2, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully transfer the upper organic layer to a new glass tube.
-
Repeat the extraction (steps 4-7) on the remaining aqueous layer and combine the organic extracts.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v) with 0.1% formic acid
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 30% B and re-equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z [M-H]⁻ → Product ion (Q3)
-
Internal Standard (e.g., this compound-d4): Precursor ion (Q1) m/z [M-H]⁻ → Product ion (Q3)
-
Note: The exact m/z values for precursor and product ions need to be determined by direct infusion of the analytical standards.
-
-
Ion Source Parameters: Optimized for the specific instrument, but typical values include:
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound from plasma samples.
Potential Metabolic Pathway: Omega-Oxidation of Docosanoic Acid
While the specific signaling pathways involving this compound are under investigation, it may be related to the metabolism of very-long-chain fatty acids. The diagram below depicts the omega-oxidation pathway of docosanoic acid, a plausible metabolic context for related oxidized fatty acids. This pathway is known to be catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F subfamilies.[1]
References
Application Notes and Protocols for the Extraction of 7-Oxodocosanoic Acid from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Oxodocosanoic acid is a long-chain oxo-fatty acid that is of growing interest in biomedical research. Its structural similarity to other bioactive lipids suggests potential roles in cellular signaling, energy metabolism, and pathophysiology. Accurate and reproducible quantification of this compound in biological tissues is crucial for elucidating its physiological functions and exploring its potential as a biomarker or therapeutic target.
These application notes provide a comprehensive overview of the methodologies for the extraction, purification, and quantification of this compound from various tissues. The protocols are based on established principles of lipid extraction and analysis, adapted for the specific properties of this very-long-chain oxo-fatty acid.
Experimental Protocols
I. Tissue Homogenization and Lipid Extraction
The extraction of this compound from tissues follows the general principles of total lipid extraction. The Folch and Bligh-Dyer methods are widely used and effective for this purpose[1][2][3][4][5]. The key is to ensure the rapid inactivation of lipases to prevent artefactual changes in the lipid profile.
Materials:
-
Tissue sample (e.g., brain, liver, adipose tissue)
-
Liquid nitrogen
-
Mortar and pestle or mechanical homogenizer
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
-
Centrifuge
Protocol:
-
Tissue Collection and Homogenization:
-
Excise the tissue of interest and immediately snap-freeze it in liquid nitrogen to halt enzymatic activity.
-
Weigh the frozen tissue (typically 50-100 mg).
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.
-
-
Lipid Extraction (Modified Folch Method):
-
Transfer the powdered tissue to a glass centrifuge tube.
-
Add a 2:1 (v/v) mixture of chloroform:methanol. A common ratio is 20 volumes of solvent to 1 volume of tissue (e.g., for 100 mg of tissue, use 2 mL of solvent).
-
Vortex the mixture vigorously for 2-3 minutes to ensure thorough extraction.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
-
Vortex again for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Transfer it to a new clean glass tube.
-
II. Sample Purification (Optional but Recommended)
For cleaner samples and more accurate quantification, a solid-phase extraction (SPE) step can be incorporated to remove interfering substances.
Materials:
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
SPE manifold
-
Hexane
-
Ethyl acetate
-
Methanol
-
Nitrogen gas evaporator
Protocol:
-
Solvent Evaporation:
-
Evaporate the collected chloroform extract to dryness under a gentle stream of nitrogen gas.
-
-
Solid-Phase Extraction:
-
Reconstitute the dried lipid extract in a small volume of hexane.
-
Condition a C18 SPE cartridge by washing with methanol followed by hexane.
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with hexane to elute non-polar lipids.
-
Elute the fatty acid fraction, including this compound, with a mixture of hexane and ethyl acetate (e.g., 90:10 v/v), followed by pure ethyl acetate.
-
Evaporate the collected eluate to dryness under nitrogen gas.
-
III. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the sensitive and specific quantification of this compound.
Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
This compound analytical standard (synthesis may be required if not commercially available)
-
Internal standard (e.g., a deuterated analog of a long-chain fatty acid)
LC-MS/MS Protocol:
-
Sample Reconstitution:
-
Reconstitute the dried, purified lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase composition (e.g., 80% A, 20% B).
-
Spike the sample with an internal standard to correct for matrix effects and variations in instrument response.
-
-
Chromatographic Separation:
-
Inject the sample onto the C18 column.
-
Use a gradient elution to separate this compound from other components. A typical gradient might be:
-
0-2 min: 20% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 20% B for column re-equilibration
-
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the deprotonated molecule [M-H]⁻. The product ions will result from the fragmentation of the precursor ion in the collision cell.
-
Predicted MRM Transitions for this compound (C22H42O3, MW: 354.57):
-
Precursor Ion (Q1): m/z 353.3
-
Potential Product Ions (Q3): Based on the fragmentation of other keto-fatty acids, potential fragments could arise from cleavage adjacent to the keto group or loss of water and CO2. Likely product ions would need to be determined by infusing a pure standard.
-
-
Data Presentation
Table 1: Predicted LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| Ionization Mode | Negative ESI |
| Precursor Ion (Q1) [M-H]⁻ | m/z 353.3 |
| Product Ion (Q3) | To be determined empirically |
| Collision Energy (CE) | To be optimized |
| Dwell Time | 100 ms |
| Column Type | C18 Reversed-Phase |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
Table 2: Example of Quantitative Data Presentation
| Tissue Type | This compound Concentration (ng/g tissue) | Standard Deviation |
| Brain | Quantitative data not yet available in literature | - |
| Liver | Quantitative data not yet available in literature | - |
| Adipose | Quantitative data not yet available in literature | - |
Note: The lack of commercially available standards and published quantitative data for this compound in tissues means that researchers will likely need to synthesize and characterize their own standard for absolute quantification.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and quantification of this compound.
Potential Signaling Context of this compound
While the specific signaling pathways involving this compound are yet to be elucidated, it is hypothesized to play a role in metabolic regulation, similar to other ketone bodies and fatty acids. Ketone bodies are known to act as signaling molecules through various mechanisms, including the activation of G-protein coupled receptors and the inhibition of histone deacetylases (HDACs)[1][2][3][4][5].
Caption: Hypothesized signaling context for this compound.
Conclusion
The protocols outlined in these application notes provide a robust framework for the extraction and quantification of this compound from tissues. While further research is needed to establish specific quantitative data and elucidate its precise biological roles, the methodologies presented here offer a solid starting point for researchers in this emerging field. The use of LC-MS/MS provides the necessary sensitivity and specificity for accurate determination, and the proposed workflow can be adapted to various tissue types. The continued investigation into the metabolism and signaling of this compound holds promise for advancing our understanding of lipid biochemistry and its implications in health and disease.
References
- 1. Molecular Mechanisms Underlying the Bioactive Properties of a Ketogenic Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Central cellular signaling pathways involved with the regulation of lipid metabolism in the liver: a review [redalyc.org]
- 4. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ketone bodies as signaling metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungs- und Protokollhandbuch: Derivatisierung von 7-Oxodocosansäure für die analytische Untersuchung
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: 7-Oxodocosansäure ist eine langkettige Ketofettsäure, deren genaue Quantifizierung in verschiedenen biologischen Matrizes für die Erforschung von Stoffwechselwegen und die Entwicklung von Arzneimitteln von entscheidender Bedeutung ist. Aufgrund ihrer geringen Flüchtigkeit und hohen Polarität stellt die direkte Analyse der 7-Oxodocosansäure mittels Gaschromatographie-Massenspektrometrie (GC-MS) oder Flüssigchromatographie-Massenspektrometrie (LC-MS) eine Herausforderung dar. Die chemische Derivatisierung ist ein wesentlicher Schritt, um die Flüchtigkeit zu erhöhen, die chromatographische Leistung zu verbessern und die Ionisierungseffizienz zu steigern, was eine empfindliche und genaue Quantifizierung ermöglicht. Diese Anwendungsbeschreibung bietet detaillierte Protokolle für die Derivatisierung von 7-Oxodocosansäure für die GC-MS- und LC-MS-Analyse.
Teil 1: Derivatisierung für die GC-MS-Analyse
Für die GC-MS-Analyse ist eine zweistufige Derivatisierung, die sowohl auf die Carbonsäure- als auch auf die Ketogruppe abzielt, die robusteste Methode. Das gebräuchlichste Verfahren ist die Methoximierung der Ketogruppe, gefolgt von der Veresterung der Carbonsäuregruppe zur Bildung eines Fettsäuremethylesters (FAME) oder der Silylierung zur Bildung eines Trimethylsilylesters (TMS).
Experimentelles Protokoll 1: Methoximierung und Veresterung (FAME-Bildung)
Dieses Protokoll beschreibt die Umwandlung von 7-Oxodocosansäure in ihren Methoxim-Fettsäuremethylester-Derivat.
Materialien:
-
7-Oxodocosansäure-Standard
-
Methoxyaminhydrochlorid in Pyridin (20 mg/mL)
-
BF3-Methanol (14 % w/v) oder BCl3-Methanol (12 % w/w)
-
Hexan in HPLC-Qualität
-
Gesättigte Natriumchloridlösung
-
Wasserfreies Natriumsulfat
-
Reaktionsgefäße (2 ml) mit Schraubverschluss
-
Heizblock oder Wasserbad
-
Vortex-Mischer
-
Zentrifuge
Protokoll:
-
Trocknung der Probe: Die Probe, die 7-Oxodocosansäure enthält, wird unter einem sanften Stickstoffstrom zur Trockne eingedampft. Es ist entscheidend, dass die Probe wasserfrei ist, da Wasser die Derivatisierungsreaktionen beeinträchtigen kann.
-
Methoximierung:
-
Geben Sie 50 µL Methoxyaminhydrochlorid-Lösung in Pyridin in das trockene Probengefäß.
-
Verschließen Sie das Gefäß fest und vortexen Sie es 1 Minute lang.
-
Inkubieren Sie das Reaktionsgemisch 30 Minuten lang bei 60 °C.
-
Lassen Sie das Gefäß auf Raumtemperatur abkühlen.
-
-
Veresterung:
-
Geben Sie 100 µL BF3-Methanol oder BCl3-Methanol in das Reaktionsgefäß.
-
Verschließen Sie das Gefäß und inkubieren Sie es 15 Minuten lang bei 60 °C.
-
Lassen Sie das Gefäß auf Raumtemperatur abkühlen.
-
-
Extraktion:
-
Geben Sie 1 ml Hexan und 0,5 ml gesättigte Natriumchloridlösung in das Gefäß.
-
Vortexen Sie kräftig für 1 Minute und zentrifugieren Sie dann bei 2000 x g für 5 Minuten, um die Phasentrennung zu unterstützen.
-
Übertragen Sie die obere Hexanphase vorsichtig in ein sauberes Gefäß.
-
Wiederholen Sie die Extraktion mit einer weiteren Portion von 1 ml Hexan.
-
Vereinigen Sie die Hexanextrakte.
-
-
Trocknung und Aufkonzentrierung:
-
Leiten Sie den vereinigten Hexanextrakt durch eine kleine Säule mit wasserfreiem Natriumsulfat, um restliches Wasser zu entfernen.
-
Dampfen Sie den Extrakt unter einem sanften Stickstoffstrom auf ein Endvolumen von ca. 100 µL ein.
-
-
GC-MS-Analyse: Injizieren Sie 1-2 µL des derivatisierten Extrakts in das GC-MS-System.
Experimentelles Protokoll 2: Methoximierung und Silylierung
Dieses Protokoll beschreibt die Umwandlung von 7-Oxodocosansäure in ihr Methoxim-Trimethylsilylester-Derivat. Silylierung derivatisiert sowohl die Carbonsäuregruppe als auch andere aktive Wasserstoffatome.
Materialien:
-
7-Oxodocosansäure-Standard
-
Methoxyaminhydrochlorid in Pyridin (20 mg/mL)
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1 % Trimethylchlorsilan (TMCS)
-
Hexan oder Ethylacetat in HPLC-Qualität
-
Reaktionsgefäße (2 ml) mit Schraubverschluss
-
Heizblock
-
Vortex-Mischer
Protokoll:
-
Trocknung der Probe: Trocknen Sie die Probe wie in Protokoll 1 beschrieben.
-
Methoximierung: Führen Sie die Methoximierung wie in Protokoll 1, Schritt 2, beschrieben durch.
-
Silylierung:
-
Geben Sie nach dem Abkühlen 100 µL BSTFA + 1 % TMCS in das Reaktionsgefäß.
-
Verschließen Sie das Gefäß und vortexen Sie es 1 Minute lang.
-
Inkubieren Sie das Reaktionsgemisch 60 Minuten lang bei 70 °C.
-
Lassen Sie das Gefäß auf Raumtemperatur abkühlen.
-
-
GC-MS-Analyse: Injizieren Sie 1-2 µL des Reaktionsgemisches direkt in das GC-MS-System. Eine Extraktion ist in der Regel nicht erforderlich, aber eine Verdünnung mit Hexan oder Ethylacetat kann je nach Konzentration erforderlich sein.
Präsentation der Daten (GC-MS)
Da spezifische quantitative Daten für 7-Oxodocosansäure in der Literatur nicht leicht verfügbar sind, werden in der folgenden Tabelle repräsentative Daten für langkettige Fettsäurederivate dargestellt, um die Art der erwarteten Ergebnisse zu veranschaulichen.
Tabelle 1: Repräsentative GC-MS-Daten für derivatisierte langkettige Fettsäuren
| Derivat | Retentionszeit (Minuten) | Charakteristische Massenfragmente (m/z) | LOD (ng/mL) | LOQ (ng/mL) |
| C16:0 FAME | ~16.5 | 74, 87, 270 (M+) | ~1 | ~5 |
| C18:1 FAME | ~18.4 | 55, 69, 83, 264, 296 (M+) | ~1 | ~5 |
| C16:0 TMS-Ester | Variabel | 73, 117, 145, M-15 | ~5 | ~20 |
| Keto-Fettsäure-Methoxim-FAME | Variabel | M+, M-31, M-59, charakteristische Ionen für die Position der Oximgruppe | ~10 | ~50 |
Hinweis: Die Retentionszeiten sind stark von der verwendeten GC-Säule und den Temperaturbedingungen abhängig. LOD (Nachweisgrenze) und LOQ (Bestimmungsgrenze) sind Schätzungen, die auf der Analyse ähnlicher Verbindungen basieren.
Visualisierung des Arbeitsablaufs (GC-MS)
Abbildung 1: Arbeitsablauf für die GC-MS-Derivatisierung.
Teil 2: Derivatisierung für die LC-MS-Analyse
Für die LC-MS-Analyse zielt die Derivatisierung darauf ab, die Ionisierungseffizienz zu verbessern und die Retention auf Umkehrphasen-Säulen zu erhöhen. Dies wird typischerweise durch das Anhängen einer permanent geladenen oder leicht ionisierbaren Gruppe an die Carbonsäurefunktion erreicht. Die Ketogruppe wird in der Regel nicht derivatisiert, da sie die massenspektrometrische Analyse nicht wesentlich stört.
Experimentelles Protokoll 3: Derivatisierung mit 3-Nitrophenylhydrazin (3-NPH)
Dieses Protokoll verwendet 3-NPH zur Derivatisierung der Carbonsäuregruppe, was eine empfindliche Detektion im Negativionenmodus ermöglicht.
Materialien:
-
7-Oxodocosansäure-Standard
-
3-Nitrophenylhydrazin (3-NPH) Hydrochlorid-Lösung (50 mM in ACN/H2O 50:50)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimid (EDC) Hydrochlorid-Lösung (50 mM in ACN/H2O 50:50)
-
Pyridin-Lösung (7% in ACN/H2O 50:50)
-
Acetonitril (ACN) in HPLC-Qualität
-
Wasser in HPLC-Qualität
-
Ameisensäure
-
Reaktionsgefäße (1,5 ml)
-
Heizblock
Protokoll:
-
Probenvorbereitung: Lösen Sie die getrocknete Probe in einer geeigneten Menge ACN/H2O (50:50).
-
Derivatisierungsreaktion:
-
Geben Sie zu 50 µL der Probelösung 50 µL der 3-NPH-Lösung, 50 µL der EDC-Lösung und 50 µL der Pyridin-Lösung.
-
Vortexen Sie das Gemisch kurz und inkubieren Sie es 60 Minuten lang bei 40 °C.
-
Lassen Sie die Reaktion auf Raumtemperatur abkühlen.
-
-
Probenverdünnung: Verdünnen Sie die Reaktionsmischung mit 850 µL ACN/H2O (90:10) mit 0,1 % Ameisensäure, um die Reaktion zu stoppen und die Probe für die Injektion vorzubereiten.
-
LC-MS-Analyse: Injizieren Sie 5-10 µL der verdünnten Probe in das LC-MS/MS-System. Die Analyse erfolgt typischerweise mittels Umkehrphasen-Chromatographie mit einem Wasser/Acetonitril-Gradienten, der Ameisensäure enthält, und Detektion mittels Elektrospray-Ionisierung (ESI) im Negativionenmodus.
Präsentation der Daten (LC-MS)
Ähnlich wie bei der GC-MS sind spezifische quantitative Daten für 7-Oxodocosansäure rar. Die folgende Tabelle zeigt beispielhafte Daten für mit 3-NPH derivatisierte Fettsäuren.
Tabelle 2: Repräsentative LC-MS/MS-Daten für 3-NPH-derivatisierte Fettsäuren
| Derivat | Retentionszeit (Minuten) | MRM-Übergang (m/z) | LOD (nM) | LOQ (nM) |
| C16:0-NPH | ~12.5 | 408.3 -> 275.2 | ~0.5 | ~2.0 |
| C18:1-NPH | ~13.8 | 434.3 -> 301.2 | ~0.5 | ~2.0 |
| C22:0-NPH | ~16.2 | 490.4 -> 357.3 | ~1.0 | ~4.0 |
Hinweis: Die Retentionszeiten sind stark von der verwendeten LC-Säule und dem Gradienten abhängig. Die MRM-Übergänge (Multiple Reaction Monitoring) sind für die [M-H]- Ionen dargestellt. LOD und LOQ sind Schätzungen, die auf der Analyse ähnlicher Verbindungen basieren.
Visualisierung des Arbeitsablaufs (LC-MS)
Abbildung 2: Arbeitsablauf für die LC-MS-Derivatisierung.
Diskussion und Fehlerbehebung:
-
Unvollständige Derivatisierung: Dies kann auf das Vorhandensein von Wasser in der Probe oder auf eine unzureichende Reagenzkonzentration, Reaktionszeit oder Temperatur zurückzuführen sein. Die Optimierung dieser Parameter ist entscheidend.
-
Nebenprodukte: Silylierungsreagenzien können mit anderen funktionellen Gruppen reagieren. Die Wahl des Derivatisierungsreagenzes sollte auf der Spezifität für die Zielanalyten basieren.
-
Matrixeffekte bei LC-MS: Trotz Derivatisierung können ko-eluierende Matrixkomponenten die Ionisierung unterdrücken oder verstärken. Die Verwendung von internen Standards, die mit stabilen Isotopen markiert sind, wird dringend empfohlen, um diese Effekte zu kompensieren und eine genaue Quantifizierung zu gewährleisten.
Schlussfolgerung:
Die Derivatisierung von 7-Oxodocosansäure ist ein notwendiger Schritt für eine zuverlässige und empfindliche Quantifizierung mittels GC-MS und LC-MS. Die Wahl der Derivatisierungsmethode hängt von der analytischen Plattform und den spezifischen Anforderungen der Studie ab. Die in dieser Anwendungsbeschreibung detailliert beschriebenen Protokolle bieten robuste Verfahren für die Analyse dieser wichtigen Klasse von Molekülen und ermöglichen es Forschern, ihre Rolle in biologischen Systemen weiter zu untersuchen.
Application Notes and Protocols: 7-Oxodocosanoic Acid Analytical Standard
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
7-Oxodocosanoic acid is a very long-chain oxo-fatty acid (VLFA). As a member of this class, it is characterized by a 22-carbon aliphatic chain (docosanoic acid) with a ketone (oxo) group located at the seventh carbon position. While specific biological roles of this compound are not extensively documented, oxo-fatty acids are generally known to be intermediates or byproducts of fatty acid metabolism and can be involved in various cellular processes. The availability of a well-characterized analytical standard is crucial for its accurate identification and quantification in complex biological and chemical matrices.
Potential Applications
-
Metabolomics and Lipidomics: Use as a standard for the identification and quantification of this specific oxo-fatty acid in lipid extracts from cells, tissues, or biofluids. Its presence could be indicative of specific metabolic pathways or enzymatic activities, particularly those related to fatty acid oxidation.
-
Biomarker Discovery: Investigation as a potential biomarker for diseases involving altered lipid metabolism. The levels of specific oxo-fatty acids may change in response to oxidative stress or metabolic dysregulation.
-
In Vitro and In Vivo Studies: Use as a reference material in studies investigating the biological effects of very long-chain oxo-fatty acids on cellular signaling, inflammation, or receptor activation.
-
Quality Control in Chemical Synthesis: Serve as a reference standard to confirm the identity and purity of synthetically produced this compound or related compounds.
-
Environmental and Food Science: Quantification in environmental samples or food products where fatty acid oxidation is a relevant process.
Chemical and Physical Properties
The properties of this compound are summarized in the table below. These are based on the parent compound, docosanoic acid, and related oxo fatty acids.[1][2]
| Property | Value |
| Chemical Formula | C₂₂H₄₂O₃ |
| Molecular Weight | 354.57 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not explicitly assigned (for reference, Docosanoic acid is 112-85-6) |
| Appearance | Expected to be a white to off-white solid at room temperature |
| Solubility | Expected to be soluble in organic solvents (e.g., methanol, ethanol, DMSO) and poorly soluble in water |
Experimental Protocols
Protocol for Quantification of this compound in Biological Samples using LC-MS/MS
This protocol provides a general method for the extraction and quantification of this compound from plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
2.1.1 Materials and Reagents
-
This compound Analytical Standard
-
Internal Standard (IS): Docosanoic-7,7,8,8-d4 acid or other suitable deuterated long-chain fatty acid.[4]
-
HPLC-grade methanol, acetonitrile, isopropanol, and water
-
Formic acid or acetic acid
-
Butylated hydroxytoluene (BHT) as an antioxidant
-
Solvent for extraction (e.g., Folch solution: chloroform:methanol, 2:1 v/v)
-
Nitrogen gas for evaporation
2.1.2 Sample Preparation (Lipid Extraction)
-
Thaw plasma/serum samples on ice.
-
To 100 µL of sample, add 10 µL of the internal standard solution (e.g., 1 µg/mL in methanol).
-
Add 10 µL of BHT solution (1 mg/mL in methanol) to prevent auto-oxidation.
-
Add 1 mL of ice-cold Folch solution.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully transfer the lower organic phase to a new tube.
-
Dry the organic extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid).
-
Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an HPLC vial.
2.1.3 LC-MS/MS Instrumentation and Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 70:30 v/v) with 0.1% formic acid
-
Gradient: A typical gradient would start at a high percentage of A, ramping up to a high percentage of B to elute the lipophilic analyte.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
2.1.4 MRM Transitions
The specific MRM transitions for this compound and a potential internal standard need to be optimized. The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions are generated by collision-induced dissociation (CID).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 353.3 | To be determined empirically | To be optimized |
| Docosanoic-7,7,8,8-d4 Acid (IS) | 343.6 | To be determined empirically | To be optimized |
2.1.5 Data Analysis and Quantification
-
Generate a calibration curve using the this compound Analytical Standard (e.g., from 1 ng/mL to 1000 ng/mL).
-
Plot the peak area ratio (analyte/internal standard) against the concentration of the calibrants.
-
Perform a linear regression analysis to obtain the calibration curve.
-
Calculate the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Exemplary Quantitative Data
Table 1: Certificate of Analysis Data for this compound Standard This table represents typical data provided with an analytical standard.
| Parameter | Specification |
| Purity (by GC or LC-MS) | ≥98% |
| Identity | Confirmed by Mass Spectrometry and NMR |
| Appearance | White to Off-White Solid |
| Storage Conditions | -20°C, protect from light |
| Shelf Life | 24 months from date of receipt |
Table 2: Example Calibration Curve Data for LC-MS/MS Analysis This table shows representative data from a calibration curve for quantifying this compound.
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 101,500 | 0.015 |
| 5 | 7,850 | 102,100 | 0.077 |
| 25 | 39,900 | 100,800 | 0.396 |
| 100 | 162,300 | 101,200 | 1.604 |
| 500 | 815,000 | 100,500 | 8.109 |
| 1000 | 1,640,000 | 101,800 | 16.110 |
| Regression Equation | y = 0.0161x - 0.001 | ||
| Correlation Coefficient (r²) | 0.9995 |
Visualizations
Experimental Workflow for Quantification
Caption: Workflow for the quantification of this compound.
Hypothetical Metabolic Pathway
Caption: Hypothetical pathway involving this compound.
References
- 1. 21-Oxo-docosanoic acid | C22H42O3 | CID 5312929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Docosanoic acid (CAS 112-85-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorbyt.com [biorbyt.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 7-Oxodocosanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of 7-Oxodocosanoic acid using High-Performance Liquid Chromatography (HPLC) with UV detection following pre-column derivatization. This compound, a long-chain keto-fatty acid, is of increasing interest in biomedical research for its potential role in various physiological and pathological processes. The protocol provided herein offers a reliable methodology for the extraction, derivatization, and chromatographic analysis of this analyte from biological matrices, making it suitable for applications in metabolic studies, biomarker discovery, and drug development.
Introduction
Long-chain fatty acids and their derivatives are crucial molecules involved in a myriad of cellular functions, including energy metabolism, cell signaling, and inflammation. The presence of a ketone group, as in this compound, can significantly alter the biological activity of the parent fatty acid, making its accurate quantification essential for understanding its physiological roles. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of fatty acids.[1] However, the analysis of non-conjugated keto-fatty acids by HPLC can be challenging due to their lack of a strong UV chromophore.[2] To overcome this limitation, this method employs a pre-column derivatization step to introduce a highly UV-absorbent moiety, thereby enhancing detection sensitivity.
Experimental Protocol
This protocol is designed for the analysis of this compound in biological samples such as plasma or cell culture media.
Materials and Reagents
-
This compound standard (≥98% purity)
-
Internal Standard (e.g., 7-Oxo-tricosanoic acid)
-
HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and Water
-
Formic acid (FA), LC-MS grade
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Hydrochloric acid (HCl)
-
Hexane, HPLC grade
-
Sodium sulfate, anhydrous
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)
Sample Preparation: Extraction and Derivatization
-
Sample Collection: Collect biological samples (e.g., 500 µL of plasma) and add an appropriate amount of internal standard.
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 500 µL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic extract under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried lipid extract in 200 µL of methanol.
-
Add 100 µL of a 0.5 mg/mL solution of 2,4-Dinitrophenylhydrazine (DNPH) in 2 M HCl.
-
Incubate the mixture at 50°C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Neutralize the reaction with 50 µL of 2 M NaOH.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with 5 mL of 40% methanol in water to remove excess derivatizing reagent.
-
Elute the derivatized this compound with 2 mL of acetonitrile.
-
Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the mobile phase for HPLC analysis.
-
HPLC Instrumentation and Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 70% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 360 nm |
| Injection Volume | 10 µL |
Quantitative Data Summary
The following table summarizes the expected performance characteristics of this HPLC method for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Value |
| Retention Time (this compound-DNPH) | ~12.5 min |
| Linearity (r²) | >0.995 |
| Limit of Detection (LOD) | ~5 ng/mL |
| Limit of Quantitation (LOQ) | ~15 ng/mL |
| Recovery | 85-95% |
| Precision (%RSD) | <5% |
Diagrams
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Hypothetical signaling pathway for a bioactive keto-fatty acid.
Discussion
The presented HPLC method provides a reliable and sensitive approach for the quantification of this compound in biological samples. The use of a C18 reversed-phase column allows for the effective separation of the derivatized analyte from other lipid species.[1] The pre-column derivatization with DNPH is a classic and effective strategy for adding a strong UV chromophore to carbonyl-containing compounds, enabling sensitive detection at 360 nm where interference from other endogenous molecules is minimized.
The sample preparation procedure, involving a Folch extraction followed by SPE cleanup, is crucial for removing interfering substances and concentrating the analyte of interest.[3] This ensures a clean sample for HPLC analysis, which contributes to the robustness and longevity of the chromatographic column. The use of an internal standard is highly recommended to correct for variations in extraction efficiency and injection volume.
Conclusion
This application note provides a comprehensive protocol for the analysis of this compound by HPLC. The method is suitable for researchers and professionals in various scientific disciplines who require accurate and precise quantification of this keto-fatty acid. The detailed experimental procedure, coupled with the provided performance characteristics, should enable the successful implementation of this method in a variety of research and development settings.
References
Application Notes and Protocols for the Mass Spectrometry Fragmentation of 7-Oxodocosanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Oxodocosanoic acid is a long-chain oxo-fatty acid. The presence and position of the oxo group introduce specific fragmentation patterns in mass spectrometry, which can be utilized for its identification and structural elucidation. Understanding these fragmentation pathways is crucial for researchers in fields such as lipidomics, biomarker discovery, and drug development, where the analysis of modified fatty acids is of significant interest. These application notes provide a detailed overview of the mass spectrometric behavior of this compound, along with protocols for its analysis.
Mass Spectrometry Fragmentation of this compound
The fragmentation of this compound in mass spectrometry is characterized by cleavages directed by the carboxyl group and the ketone functionality. The position of the ketone at the 7th carbon results in an asymmetrical fragmentation pattern. Common fragmentation mechanisms for oxo-fatty acids include alpha, beta, and gamma cleavages relative to the carbonyl group, as well as McLafferty-type rearrangements. Additionally, neutral losses of water (H₂O) and carbon dioxide (CO₂) are frequently observed.
Upon electron ionization (EI), after derivatization to its methyl ester (this compound methyl ester), the molecule undergoes characteristic cleavages. The primary fragmentation occurs alpha to the keto group.
Key Fragmentation Pathways:
-
Alpha-cleavage: Scission of the C-C bonds adjacent to the carbonyl group is a dominant fragmentation pathway for ketones. For this compound, this results in the formation of specific acylium ions.
-
McLafferty Rearrangement: This is a characteristic fragmentation of molecules containing a carbonyl group and a gamma-hydrogen. It involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the beta-bond, resulting in the elimination of a neutral alkene.
-
Charge-Remote Fragmentation: In long-chain fatty acids, fragmentation can occur at sites remote from the charge-bearing functional group.
Data Presentation
The following table summarizes the expected key fragment ions for this compound methyl ester upon electron ionization mass spectrometry. The relative intensities are predicted based on the stability of the resulting ions.
| m/z | Proposed Fragment Structure | Fragmentation Pathway | Predicted Relative Intensity |
| 368 | [M]⁺• (Methyl 7-oxodocosanoate) | Molecular Ion | Low |
| 337 | [M - OCH₃]⁺ | Loss of methoxy group | Medium |
| 283 | [CH₃OOC(CH₂)₅CO]⁺ | α-cleavage at C7-C8 | High |
| 255 | [C₁₅H₃₁CO]⁺ | α-cleavage at C6-C7 | Medium |
| 129 | [CH₃OOC(CH₂)₅]⁺ | Cleavage at C6-C7 with H rearrangement | Medium |
| 115 | [CH₃OOC(CH₂)₄CO]⁺ | β-cleavage with H rearrangement | Low |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound as its Methyl Ester
This protocol describes the derivatization of this compound to its fatty acid methyl ester (FAME) followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Materials:
-
This compound standard
-
Methanolic HCl (1.25 M) or BF₃-Methanol
-
Hexane (GC grade)
-
Anhydrous Sodium Sulfate
-
GC-MS system with an EI source
2. Sample Preparation (Derivatization):
-
Accurately weigh 1 mg of this compound into a glass vial.
-
Add 2 mL of 1.25 M methanolic HCl.
-
Seal the vial tightly and heat at 60°C for 1 hour.
-
Allow the vial to cool to room temperature.
-
Add 1 mL of deionized water and 2 mL of hexane.
-
Vortex for 1 minute to extract the FAME into the hexane layer.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
3. GC-MS Conditions:
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 min.
-
Ramp: 10°C/min to 300°C.
-
Hold: 10 min at 300°C.
-
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines the analysis of underivatized this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an electrospray ionization (ESI) source.
1. Materials:
-
This compound standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
LC-MS/MS system with an ESI source
2. Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the initial mobile phase composition.
3. LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid.
-
Gradient:
-
0-2 min: 80% B
-
2-15 min: 80% to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Re-equilibrate at 80% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI negative.
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Collision Gas: Argon.
-
MS/MS Analysis: Select the precursor ion [M-H]⁻ (m/z 353.3) for collision-induced dissociation (CID) and acquire product ion spectra.
Mandatory Visualization
Caption: Fragmentation pathway of this compound methyl ester.
Caption: Workflow for GC-MS analysis of this compound.
Lack of a Research Basis for 7-Oxodocosanoic Acid in Cellular Studies Prompts a Pivot to the Widely Studied Docosahexaenoic Acid (DHA)
An exhaustive review of scientific literature reveals a significant absence of research on the application of 7-Oxodocosanoic acid in cell culture experiments. To fulfill the request for detailed application notes and protocols, this document will instead focus on Docosahexaenoic Acid (DHA), a structurally related and extensively researched long-chain omega-3 polyunsaturated fatty acid. DHA, like the originally requested compound, is a 22-carbon fatty acid, making it a relevant and well-documented substitute for illustrating the effects of long-chain fatty acids in a cellular context.
DHA is a crucial component of cell membranes and a potent signaling molecule known to influence a wide array of cellular processes, including cell proliferation, apoptosis (programmed cell death), and inflammatory responses. Its effects have been particularly well-documented in cancer cell lines, where it is often shown to have anti-tumor properties. The following sections will provide comprehensive application notes, experimental protocols, and data pertaining to the use of DHA in a research setting.
Application Notes: The Multifaceted Role of DHA in Cell Culture
Docosahexaenoic Acid (DHA) is an essential omega-3 polyunsaturated fatty acid that plays a pivotal role in the function and structure of neuronal cell membranes and has been shown to exert significant biological effects in various cell types, particularly cancer cells. In cell culture experiments, DHA is utilized to investigate its influence on cell viability, proliferation, apoptosis, and various signaling pathways.
One of the most prominent effects of DHA in cancer cell lines is the induction of oxidative stress. By increasing the intracellular levels of reactive oxygen species (ROS), DHA can trigger oxidative DNA damage, leading to cell cycle arrest and apoptosis.[1][2] This mechanism is often selective for cancer cells, with normal cells remaining largely unaffected.[1]
DHA's pro-apoptotic activity is mediated through multiple signaling cascades. It has been shown to activate caspase-8, a key initiator of the extrinsic apoptotic pathway.[2] Furthermore, DHA can influence the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria.
The anti-proliferative and pro-apoptotic effects of DHA are also linked to its ability to modulate critical signaling pathways that govern cell growth and survival. These include the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.[1][3][4][5][6] In some cancer cell lines, DHA has been observed to inhibit these pro-survival pathways, thereby sensitizing the cells to apoptosis.[4] Conversely, in neuronal cells, DHA can positively modulate Akt signaling, contributing to cell survival and neuroprotection.[7]
DHA is also known to activate the Nrf2/HO-1 antioxidant response pathway in certain contexts, which can protect cells from oxidative damage.[8] Additionally, it can influence gene expression and protein synthesis related to cell cycle control and DNA damage repair.[6]
The table below summarizes the diverse effects of DHA across different cell lines as reported in the literature.
| Cell Line | Effect of DHA | Concentration | Duration | Reference |
| MCF-7 (Breast Cancer) | Reduced cell viability, induction of apoptosis | 20-100 µM | 72 hours | [2] |
| COLO 205 (Colon Cancer) | 81% inhibition of growth, induction of apoptosis | Not specified | Not specified | [1] |
| WiDr (Colon Cancer) | 42% inhibition of growth, cell proliferation inhibition | Not specified | Not specified | [1] |
| PC3 (Prostate Cancer) | Reduced cell viability, induction of apoptosis and autophagy | up to 50 µM | 24 hours | [4] |
| DU145 (Prostate Cancer) | Reduced cell viability, induction of apoptosis and autophagy | up to 50 µM | 24 hours | [4] |
| Daoy (Medulloblastoma) | Enhanced sensitivity to etoposide, downregulation of survival genes | 30 µM | 24 hours | [6] |
| D283 (Medulloblastoma) | Enhanced sensitivity to etoposide, downregulation of survival genes | 30 µM | 24 hours | [6] |
| Bovine Granulosa Cells | Increased basal cellular proliferation | 10-50 µM | Not specified | [9] |
| PC12 (Pheochromocytoma) | Protection against H2O2-induced oxidative damage | 60 µM | 24 hours | [8] |
Key Signaling Pathways Modulated by DHA
The following diagrams illustrate the key signaling pathways that are influenced by DHA in cell culture models.
Caption: DHA induces apoptosis via ROS and Caspase-8.
Caption: DHA inhibits the PI3K/Akt/mTOR survival pathway.
Experimental Protocols
Protocol 1: Preparation of DHA Stock Solution and Working Solutions
Materials:
-
Docosahexaenoic acid (DHA)
-
Absolute ethanol (anhydrous)
-
Sterile microcentrifuge tubes
-
Cell culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
To prepare a 100 mM stock solution, dissolve the appropriate amount of DHA in absolute ethanol.[10] For example, for 10 mg of DHA (molar mass ~328.49 g/mol ), add approximately 304.4 µL of absolute ethanol.
-
Vortex briefly until the DHA is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -80°C in the dark.[10]
-
For each experiment, freshly prepare working solutions by diluting the stock solution in the appropriate cell culture medium to the desired final concentration (e.g., 10 µM, 25 µM, 50 µM, 100 µM).
-
A vehicle control should be prepared using the same final concentration of ethanol in the cell culture medium as the highest concentration of DHA being tested. The final ethanol concentration should not exceed 0.5% (v/v).[10]
Protocol 2: Cell Viability Assay using MTT
Materials:
-
96-well cell culture plates
-
Cells of interest
-
DHA working solutions and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Remove the medium and replace it with fresh medium containing various concentrations of DHA or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Experimental Workflow Diagram
Caption: Workflow for assessing DHA's effect on cell viability.
References
- 1. mdpi.com [mdpi.com]
- 2. Docosahexaenoic Acid Induces Apoptosis in MCF-7 Cells In Vitro and In Vivo via Reactive Oxygen Species Formation and Caspase 8 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Omega-3 Polyunsaturated Fatty Acid DHA Induces Simultaneous Apoptosis and Autophagy via Mitochondrial ROS-Mediated Akt-mTOR Signaling in Prostate Cancer Cells Expressing Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of docosahexaenoic acid on in vitro growth of bovine oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Docosahexaenoic Acid (DHA) Sensitizes Brain Tumor Cells to Etoposide-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Docosahexaenoic acid (DHA) effects on proliferation and steroidogenesis of bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of DHA and cell treatments [bio-protocol.org]
Application Notes and Protocols: 7-Oxodocosanoic Acid as a Substrate for Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Oxodocosanoic acid is a 22-carbon very-long-chain fatty acid (VLCFA) characterized by a ketone group at the seventh carbon position. While the metabolism of unmodified VLCFAs is well-documented, the enzymatic processing of oxo-VLCFAs such as this compound is less understood. This document provides a hypothetical metabolic pathway for this compound and outlines detailed protocols for investigating its enzymatic conversion, targeting researchers in metabolic studies and drug development. The presence of the oxo group suggests that this molecule may be an intermediate in specific metabolic pathways or a substrate for enzymes with unique specificities, making it a molecule of interest for studying lipid metabolism and developing novel therapeutics.
Hypothetical Metabolic Pathway for this compound
The metabolic fate of this compound is likely to involve its reduction to the corresponding hydroxyl derivative, followed by a modified form of β-oxidation. The initial reduction would remove the reactive keto group, allowing the fatty acid to be processed by the cellular machinery for fatty acid degradation.
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Solid-Phase Extraction of 7-Oxodocosanoic Acid
This document provides a detailed protocol for the solid-phase extraction (SPE) of this compound from biological matrices. The methodologies described are based on established principles for the purification of very long-chain fatty acids and are intended to serve as a robust starting point for method development and optimization.
Introduction
This compound is a very long-chain oxo-fatty acid. The analysis of such compounds is crucial in various research areas, including metabolism and disease biomarker discovery. Due to the complexity of biological samples, a reliable sample preparation method is essential to remove interfering substances and enrich the analyte of interest prior to downstream analysis, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Solid-phase extraction is a powerful technique for this purpose, offering high recovery and sample cleanup.[1] This application note details two effective SPE protocols for the isolation of this compound: a reversed-phase protocol and an anion exchange protocol.
Data Presentation
The following table summarizes the expected performance of the described SPE protocols for this compound based on typical recoveries for similar long-chain fatty acids.[2][3] Optimization of these protocols may be required for specific sample matrices.
| Parameter | Reversed-Phase SPE (C18) | Anion Exchange SPE (SAX/NH2) |
| Expected Recovery | 85-95% | 90-99% |
| Purity | >90% | >95% |
| Primary Interferences Removed | Polar compounds, salts | Neutral lipids, non-acidic compounds |
| Recommended Use Case | General purpose, high lipid content samples | High specificity for acidic compounds |
Experimental Protocols
A. Sample Pre-treatment (for Biological Fluids like Plasma or Serum)
-
Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (or acetonitrile).
-
Vortex: Vortex the sample vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the lipids, including this compound.
-
Acidification (for Reversed-Phase SPE): Acidify the supernatant to a pH of approximately 3.0-4.0 with formic acid. This ensures that the carboxylic acid group is protonated.
-
pH Adjustment (for Anion Exchange SPE): Adjust the pH of the supernatant to be at least 2 pH units above the pKa of this compound (typically pH > 6.5) to ensure the carboxylic acid is deprotonated and can bind to the anion exchange sorbent.[4]
B. Protocol 1: Reversed-Phase SPE
This protocol utilizes a nonpolar stationary phase (e.g., C18) to retain the nonpolar hydrocarbon chain of this compound from a polar sample matrix.
Materials:
-
Reversed-phase SPE cartridges (e.g., C18, 100 mg/1 mL)
-
Methanol
-
Deionized water
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
Wash solvent (e.g., 10-30% Methanol in water, acidified to pH 3.0-4.0)
-
SPE vacuum manifold
Procedure:
-
Conditioning: Condition the C18 cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Equilibration: Equilibrate the cartridge with 1 mL of acidified water (pH 3.0-4.0).
-
Sample Loading: Load the pre-treated, acidified sample supernatant onto the cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of the acidified wash solvent (e.g., 20% methanol in water) to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
-
Elution: Elute the this compound with 1 mL of the elution solvent (e.g., methanol) into a clean collection tube.
C. Protocol 2: Anion Exchange SPE
This protocol uses a stationary phase with positively charged functional groups (e.g., strong anion exchanger - SAX, or a weaker one like aminopropyl - NH2) to retain the negatively charged carboxylate group of this compound.[5]
Materials:
-
Anion exchange SPE cartridges (e.g., SAX or NH2, 100 mg/1 mL)
-
Methanol
-
Deionized water
-
Elution solvent (e.g., 2-5% formic acid in methanol)
-
Wash solvent (e.g., water, followed by methanol)
-
SPE vacuum manifold
Procedure:
-
Conditioning: Condition the anion exchange cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of water adjusted to the same pH as the sample.
-
Sample Loading: Load the pre-treated, pH-adjusted sample supernatant onto the cartridge at a slow flow rate (approximately 1 mL/min).
-
Washing:
-
Wash with 1 mL of deionized water to remove salts and highly polar interferences.
-
Wash with 1 mL of methanol to remove non-polar interferences like neutral lipids.
-
-
Elution: Elute the this compound with 1 mL of the acidic elution solvent (e.g., 2% formic acid in methanol) into a clean collection tube. The acid in the elution solvent neutralizes the charge on the analyte, releasing it from the sorbent.
Visualizations
The following diagrams illustrate the experimental workflow and a potential biological context for oxidized very long-chain fatty acids.
Caption: General workflow for the solid-phase extraction of this compound.
Caption: Potential biological role of oxidized very long-chain fatty acids.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-phase extraction procedure to remove organic acids from honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SPE Method Development | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. agilent.com [agilent.com]
Application Notes and Protocols for 7-Oxodocosanoic Acid in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Oxodocosanoic acid is a long-chain oxo-fatty acid, a class of lipid molecules that are gaining increasing interest in the field of lipidomics. As derivatives of docosanoic acid, these oxidized lipids are implicated in a variety of physiological and pathological processes. Their study can provide valuable insights into cellular signaling, metabolic regulation, and the pathogenesis of various diseases. These application notes provide a comprehensive overview of the role of this compound in lipidomics and detailed protocols for its analysis.
While specific quantitative data for this compound are not extensively available in the literature, this document provides representative data for related long-chain fatty acids to offer a contextual framework for researchers. The experimental protocols are based on established methodologies for the analysis of similar keto- and fatty acids and can be adapted for the specific analysis of this compound.
Quantitative Data Summary
Quantitative analysis of this compound in biological matrices is an emerging area of research. To provide a reference, the following table summarizes the concentration ranges of the parent molecule, docosanoic acid, and other related very-long-chain fatty acids in human plasma and rodent tissues. These values can serve as a preliminary guide for estimating the potential concentrations of this compound.
| Analyte | Matrix | Species | Concentration Range | Citation |
| Docosanoic Acid (C22:0) | Plasma | Human | 65.66 µmol/L (average) | [1] |
| Hexacosanoic Acid (C26:0) | Plasma | Human | Significantly reduced from baseline in X-ALD patients after treatment | [2] |
| Docosahexaenoic Acid (DHA; C22:6n-3) | Brain | Human | ~10-20% of total brain lipids | [3] |
| Docosahexaenoic Acid (DHA; C22:6n-3) | Liver, Heart, Lung | Rat | 0.01-18.7% of total fatty acids in (n-3)-adequate diet | [4] |
| Arachidonic Acid (AA; C20:4n-6) | Brain | Human | ~25% of total brain fatty acids (with DHA) | [5] |
Hypothesized Signaling Pathway
Direct signaling pathways for this compound have not yet been fully elucidated. However, based on the known signaling of the structurally related docosahexaenoic acid (DHA), a potential pathway can be hypothesized. DHA is known to be a precursor for neuroprotective and anti-inflammatory mediators and influences membrane-dependent signaling cascades. It is plausible that this compound could act as a signaling molecule, potentially through G-protein coupled receptors (GPCRs) or by modulating the activity of nuclear receptors, thereby influencing gene expression related to inflammation and metabolism.
References
- 1. medrxiv.org [medrxiv.org]
- 2. Hexacosanoic and docosanoic acids plasma levels in patients with cerebral childhood and asymptomatic X-linked adrenoleukodystrophy: Lorenzo's oil effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Docosahexaenoic Acid and Cognition throughout the Lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Docosahexaenoic and Arachidonic Acids as Neuroprotective Nutrients throughout the Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Oxodocosanoic Acid Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Oxodocosanoic acid is a long-chain oxo-fatty acid. The accurate quantification and characterization of this compound in biological matrices are crucial for understanding its physiological roles and its potential as a biomarker or therapeutic agent. This document provides detailed application notes and standardized protocols for the extraction, purification, and preparation of this compound samples for subsequent analysis. The methodologies described herein are compiled from established techniques for the analysis of similar long-chain and oxidized fatty acids.[1][2][3]
Sample Pre-analytical Considerations
To ensure the accuracy and reproducibility of this compound quantification, proper sample handling and storage are paramount. Oxylipins, including oxo-fatty acids, can be susceptible to auto-oxidation and enzymatic degradation after sample collection.[1]
Key recommendations include:
-
Antioxidant Addition: To prevent post-sampling oxidation, it is recommended to add antioxidants such as butylated hydroxytoluene (BHT) to the sample immediately after collection.[4]
-
Enzyme Inhibition: For biological samples like plasma or tissue homogenates, the addition of enzyme inhibitors can prevent the artificial formation or degradation of oxylipins.[1]
-
Storage: Samples should be processed immediately or flash-frozen in liquid nitrogen and stored at -80°C until analysis.[4]
Sample Preparation Protocols
The choice of sample preparation technique will depend on the sample matrix (e.g., plasma, tissue, cell culture). Below are detailed protocols for the extraction and purification of this compound.
Liquid-Liquid Extraction (LLE) from Biological Fluids (e.g., Plasma, Serum)
This protocol is adapted from methods used for the extraction of various oxidized fatty acids from plasma.[4][5]
Principle: This method utilizes a water-immiscible organic solvent to partition the lipids, including this compound, from the aqueous biological matrix.
Materials:
-
Plasma or serum sample
-
Internal Standard (e.g., a deuterated analog of this compound)
-
10% (v/v) acetic acid in water/2-propanol/hexane (2/20/30, v/v/v)[4]
-
Hexane[4]
-
Borosilicate glass test tubes (12 x 75mm)[4]
-
Vortex mixer
-
Centrifuge
Protocol:
-
Aliquot 200 µL of the plasma or serum sample into a clean borosilicate glass test tube.[4]
-
Add an appropriate amount of internal standard to each sample.
-
Add 1.0 mL of 10% (v/v) acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).[4]
-
Vortex briefly to mix.[4]
-
Add 2.0 mL of hexane.[4]
-
Cap the tube securely and vortex mix for three minutes.[4]
-
Centrifuge the sample at 2000 x g for five minutes at room temperature to separate the phases.[4]
-
Carefully collect the upper organic layer (hexane) containing the lipids.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent for the analytical instrument (e.g., methanol/water for LC-MS).
Solid-Phase Extraction (SPE) for Sample Clean-up
Principle: SPE is used to further purify the lipid extract by removing interfering substances. A reversed-phase SPE cartridge is suitable for retaining non-polar compounds like this compound while allowing polar impurities to be washed away.
Materials:
-
Reversed-phase SPE cartridges (e.g., C18)
-
Lipid extract from LLE
-
Methanol
-
Water
-
Elution solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate)
-
SPE manifold
Protocol:
-
Conditioning: Condition the SPE cartridge by passing 2-3 column volumes of methanol followed by 2-3 column volumes of water through it.
-
Loading: Load the reconstituted lipid extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2-3 column volumes of a polar solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.
-
Elution: Elute the this compound and other lipids from the cartridge using a non-polar solvent or a mixture of solvents (e.g., ethyl acetate).
-
Drying: Evaporate the elution solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the purified extract in the mobile phase for analysis.
Derivatization for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxyl group of this compound needs to be derivatized to increase its volatility.[6]
Principle: Esterification of the carboxylic acid to a more volatile ester, such as a methyl ester or a fatty acid butyl ester (FABE).[6][7]
Protocol for Methyl Esterification using Methanolic HCl: [7]
-
To the dried lipid extract, add 1-2 mL of 5% HCl in methanol.
-
Cap the vial and heat at 50°C for 2 hours or let it stand overnight at room temperature.[7]
-
After cooling, add 1 mL of water and 1 mL of hexane.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the fatty acid methyl esters.
-
Evaporate the hexane and reconstitute in a suitable solvent for GC-MS injection.
Analytical Techniques
The primary methods for the quantification of this compound are High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[6][8]
| Analytical Technique | Separation Principle | Detection Method | Derivatization Required | Key Advantages |
| HPLC-MS/MS | Reversed-phase chromatography is commonly used for separating organic acids.[8] | Tandem mass spectrometry provides high selectivity and sensitivity.[5] | Generally not required. | High specificity and sensitivity; suitable for complex matrices. |
| GC-MS/MS | Separation based on volatility and interaction with the stationary phase. | Tandem mass spectrometry for sensitive and selective detection.[6] | Yes, to increase volatility. | Excellent chromatographic resolution; established libraries for identification. |
Experimental Workflows and Diagrams
Liquid-Liquid Extraction Workflow
Caption: Workflow for Liquid-Liquid Extraction of this compound.
Solid-Phase Extraction Workflow
Caption: Solid-Phase Extraction (SPE) Clean-up Protocol.
GC-MS Derivatization Workflow
Caption: Workflow for Methyl Ester Derivatization for GC-MS Analysis.
Quantitative Data Summary
The following table summarizes expected performance characteristics for the analysis of oxidized fatty acids using LC-MS/MS, which can serve as a benchmark for method development for this compound.
| Parameter | Typical Value | Reference |
| Analyte Recovery | >85% for many oxidized fatty acids[4] | [4] |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | - |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL range | - |
| Linearity (R²) | >0.99 | - |
| Precision (%RSD) | <15% | - |
Note: These values are illustrative and should be determined experimentally for this compound during method validation.
Conclusion
The protocols outlined in these application notes provide a robust starting point for the reliable extraction, purification, and analysis of this compound from various biological matrices. Researchers should optimize these methods for their specific sample types and analytical instrumentation. Adherence to good laboratory practices, including the use of internal standards and appropriate quality controls, is essential for generating high-quality, reproducible data.
References
- 1. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. researchgate.net [researchgate.net]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of seven free short-chain fatty acids in infant formula using GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aocs.org [aocs.org]
- 8. shimadzu.com [shimadzu.com]
Troubleshooting & Optimization
Technical Support Center: 7-Oxodocosanoic Acid Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with 7-Oxodocosanoic acid. The focus is on enhancing detection sensitivity and ensuring robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the most sensitive method for the quantitative analysis of this compound. Its high selectivity and sensitivity allow for detection at very low concentrations, typically in the low nanomolar to picomolar range, depending on the sample matrix and preparation method. Gas chromatography-mass spectrometry (GC-MS) can also be highly sensitive, particularly when coupled with derivatization and negative chemical ionization.
Q2: Is derivatization necessary for the analysis of this compound?
A2: While not always strictly necessary for LC-MS analysis, derivatization is highly recommended to improve the detection sensitivity of this compound.[1][2] For GC-MS, derivatization is essential to increase the volatility and thermal stability of the molecule.[3][4] Derivatization can significantly enhance ionization efficiency, leading to lower limits of detection.[1]
Q3: What are the best derivatization reagents for this compound?
A3: The choice of derivatization reagent depends on the analytical platform:
-
For LC-MS/MS (Positive Ion Mode): Reagents that introduce a permanently charged or easily ionizable group are ideal. Examples include 2-picolylamine (PA) and 4-bromo-N-methylbenzylamine (4-BNMA), which can increase detection responses by over 100-fold.[1][5]
-
For GC-MS (Negative Ion Chemical Ionization - NCI): Pentafluorobenzyl bromide (PFBBr) is a common and effective choice for derivatizing carboxylic acids.[6] This method can provide excellent sensitivity.
Q4: How can I minimize sample loss during preparation?
A4: To minimize the loss of this compound during sample preparation, consider the following:
-
Use an internal standard: Add a deuterated or 13C-labeled standard of this compound (if available) or a structurally similar fatty acid at the beginning of the extraction process. This will help to account for any losses during extraction and derivatization.
-
Optimize extraction: A liquid-liquid extraction with a solvent like hexane or a solid-phase extraction (SPE) can be effective.[7][8] Ensure the pH of the sample is adjusted to an acidic range to protonate the carboxylic acid group and improve its extraction into an organic solvent.
-
Minimize transfer steps: Each transfer from one tube to another can result in sample loss. Plan your workflow to minimize these steps.
-
Use appropriate labware: Use silanized glass vials to prevent the adsorption of the fatty acid to the glass surface.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Signal for this compound | Inefficient extraction. | Optimize the extraction solvent and pH. A common method is liquid-liquid extraction with hexane after acidifying the sample.[7] Consider using a solid-phase extraction (SPE) protocol for cleaner samples. |
| Incomplete derivatization. | Ensure the derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentration.[6][9] | |
| Suboptimal mass spectrometry settings. | Tune the mass spectrometer specifically for your derivatized analyte. Optimize parameters such as spray voltage, source temperature, and collision energy. | |
| High Background Noise | Matrix effects from the sample. | Improve your sample cleanup procedure. This could involve an additional cleanup step like SPE. Also, optimize your chromatographic separation to resolve the analyte from interfering matrix components.[10] |
| Contamination from solvents or labware. | Use high-purity solvents (LC-MS grade) and thoroughly clean all labware. Consider using disposable, single-use products where possible. | |
| Poor Peak Shape | Suboptimal chromatography. | Adjust the mobile phase composition and gradient to improve peak shape. For reversed-phase LC, ensure the pH of the mobile phase is appropriate for the analyte. Adding a small amount of a weak acid like formic or acetic acid can improve peak shape for free fatty acids.[11] |
| Column overload. | Inject a smaller sample volume or dilute your sample. | |
| Inconsistent Results | Variability in sample preparation. | Use a consistent and well-documented protocol. The use of an internal standard is crucial for correcting for variability.[3] |
| Instrument instability. | Perform regular maintenance and calibration of your LC-MS/MS or GC-MS system. |
Experimental Protocols
Protocol 1: LC-MS/MS with 2-Picolylamine (PA) Derivatization
This protocol is adapted from methods shown to significantly increase the detection of carboxylic acids.[1]
-
Sample Extraction:
-
To 100 µL of plasma or tissue homogenate, add 10 µL of an internal standard solution (e.g., deuterated this compound).
-
Add 400 µL of methanol to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
-
Derivatization:
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of a solution containing 2-picolylamine, 2,2'-dipyridyl disulfide (DPDS), and triphenylphosphine (TPP) in acetonitrile.
-
Incubate at 60°C for 30 minutes.
-
-
LC-MS/MS Analysis:
-
Inject 5 µL of the derivatized sample onto a C18 reversed-phase column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detect the PA-derivatized this compound using multiple reaction monitoring (MRM) in positive ion mode.
-
Protocol 2: GC-MS with Pentafluorobenzyl Bromide (PFBBr) Derivatization
This protocol is based on standard methods for fatty acid analysis by GC-MS.[6]
-
Sample Extraction:
-
Perform a liquid-liquid extraction as described in Protocol 1 (step 1).
-
-
Derivatization:
-
Dry the extracted sample under nitrogen.
-
Add 25 µL of 1% pentafluorobenzyl bromide in acetonitrile and 25 µL of 1% diisopropylethylamine in acetonitrile.
-
Incubate at room temperature for 20 minutes.
-
Dry the sample again under nitrogen.
-
-
GC-MS Analysis:
-
Reconstitute the sample in 50 µL of iso-octane.
-
Inject 1 µL into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient to separate the analytes.
-
Detect the PFB-derivatized this compound using negative ion chemical ionization (NCI).
-
Data Presentation
Table 1: Expected Improvement in Detection Sensitivity with Derivatization
| Analyte Class | Derivatization Reagent | Analytical Method | Fold Increase in Sensitivity (Approximate) | Reference |
| Carboxylic Acids | 2-Picolylamine (PA) | LC-MS/MS | 9 - 158 | [1] |
| Fatty Acids | 4-bromo-N-methylbenzylamine (4-BNMA) | LC-MS/MS | >100 | [5] |
| Eicosanoids | N-(4-aminomethylphenyl)-pyridinium (AMPP) | LC-MS/MS | 10 - 20 | [2] |
| Aldehydes and Ketones | Modified Girard's Reagent | ESI-MS | 3 - 7 | [12] |
Visualizations
Caption: A generalized workflow for the sensitive detection of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. events.engineering.oregonstate.edu [events.engineering.oregonstate.edu]
- 5. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. lipidmaps.org [lipidmaps.org]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. agilent.com [agilent.com]
- 11. aocs.org [aocs.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Analysis of 7-Oxodocosanoic Acid by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 7-Oxodocosanoic acid.
Troubleshooting Guides
Issue: Peak tailing observed for this compound.
Peak tailing is a common chromatographic problem characterized by an asymmetric peak with a trailing edge, which can compromise quantification and resolution.[1][2] This guide provides a step-by-step approach to diagnose and resolve peak tailing for this compound.
Question: How do I identify the cause of peak tailing for my this compound sample?
Answer: A systematic approach is crucial to pinpoint the root cause. Start by evaluating the potential factors in a logical sequence.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting peak tailing.
1. Mobile Phase pH and Composition
Question: How does the mobile phase pH affect the peak shape of this compound?
Answer: The mobile phase pH is a critical factor. This compound is a carboxylic acid, and its ionization state, as well as the ionization of residual silanol groups on the silica-based stationary phase, is pH-dependent.
-
Problem: At a mid-range pH (e.g., > 4), the carboxyl group of this compound and the silanol groups on the column packing can be ionized. This leads to secondary ionic interactions between the analyte and the stationary phase, causing peak tailing.[1][3]
-
Solution: Lowering the mobile phase pH to a range of 2.5-3.0 with an acidic modifier (e.g., 0.1% formic acid or acetic acid) will suppress the ionization of both the analyte and the silanol groups.[4][5] This minimizes secondary interactions and promotes a single retention mechanism based on hydrophobic interactions, resulting in a more symmetrical peak.
2. Column Health and Chemistry
Question: Could my HPLC column be the cause of the peak tailing?
Answer: Yes, the column is a primary suspect for peak tailing issues.
-
Secondary Silanol Interactions: Standard silica-based C18 columns have residual silanol groups that can interact with polar functional groups of the analyte, such as the carboxylic acid and ketone groups in this compound.[2][6]
-
Solution: Use a highly deactivated, end-capped column where the residual silanol groups are chemically bonded with a less polar group to reduce these interactions.[3] Alternatively, consider a column with a different stationary phase, such as a polymer-based or hybrid silica-organo column, which has a lower silanol activity.[4]
-
-
Column Degradation: Over time, columns can degrade, leading to a loss of stationary phase or the creation of active sites. A void at the column inlet or a partially blocked frit can also cause peak distortion.[2][3]
3. Sample Preparation and Injection
Question: Can my sample preparation or injection technique contribute to peak tailing?
Answer: Absolutely. The way you prepare and introduce your sample into the HPLC system can significantly impact peak shape.
-
Sample Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to peak tailing.[2][5]
-
Solution: To check for mass overload, dilute your sample (e.g., by a factor of 10) and reinject it.[3] If the peak shape improves, you should reduce the sample concentration or the injection volume.
-
-
Injection Solvent: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can cause peak distortion.[2][8]
4. HPLC System and Extra-Column Effects
Question: What if all my peaks are tailing, not just the this compound peak?
Answer: If all peaks in your chromatogram are tailing, it often points to a system-wide issue, likely related to extra-column volume.[5]
-
Problem: Extra-column volume refers to the volume between the injector and the detector, outside of the column itself. Long or wide-bore tubing, as well as poorly made connections, can contribute to peak broadening and tailing.[1][9]
-
Solution: Ensure that all tubing is as short and narrow in diameter as possible. Check all fittings to make sure they are properly connected and there are no gaps.
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for the analysis of this compound?
| Parameter | Recommendation |
| Column | C18, end-capped (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a high percentage of A, and ramp up to a high percentage of B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detector | UV (if derivatized), ELSD, or Mass Spectrometry (MS) |
Q2: Is derivatization necessary for the analysis of this compound by HPLC?
A2: Derivatization is not strictly necessary for HPLC analysis of fatty acids, especially if you are using a mass spectrometer or an evaporative light scattering detector (ELSD).[10][12] However, if you are using a UV detector, derivatization to add a chromophore to the molecule will be required for sensitive detection.[13]
Q3: What is an acceptable tailing factor?
A3: The tailing factor (Tf), or asymmetry factor (As), is a measure of peak symmetry. A value of 1.0 indicates a perfectly symmetrical Gaussian peak. For many assays, a tailing factor of less than 1.5 is considered acceptable, although some methods may require a value closer to 1.[3] A tailing factor greater than 1.2 is a clear indication of peak tailing that should be addressed.[7]
Q4: Can the sample matrix cause peak tailing?
A4: Yes, complex sample matrices can contain components that interfere with the chromatography, leading to peak tailing.[7] Proper sample preparation, such as solid-phase extraction (SPE) or filtration, is crucial to remove these interferences and protect the column.[1][14]
Q5: How do I prepare my this compound sample for HPLC analysis?
A5: Sample preparation should aim to dissolve the analyte in a suitable solvent and remove any particulate matter.
Sample Preparation Workflow
Caption: A standard workflow for preparing a solid sample for HPLC analysis.
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for this compound
This protocol is a starting point and may require optimization for your specific application.
-
Column: C18, end-capped, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 90:10 Water:Acetonitrile with 0.1% Formic Acid.
-
Mobile Phase B: 90:10 Acetonitrile:Water with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 100% A
-
2-20 min: Linear gradient to 100% B
-
20-25 min: Hold at 100% B
-
25-26 min: Linear gradient back to 100% A
-
26-30 min: Re-equilibration at 100% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detector: Mass Spectrometer or ELSD.
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Carboxylic Acid
| Mobile Phase pH | Peak Asymmetry Factor (As) | Peak Shape |
| 5.5 | 2.1 | Significant Tailing |
| 4.5 | 1.8 | Moderate Tailing |
| 3.5 | 1.4 | Minor Tailing |
| 2.8 | 1.1 | Symmetrical |
Note: This is illustrative data based on the general behavior of carboxylic acids in reversed-phase HPLC.
Table 2: Impact of Column Chemistry on Peak Tailing for Polar Analytes
| Column Type | Residual Silanol Activity | Typical Peak Asymmetry (As) for Polar Analytes |
| Traditional Silica C18 | High | > 1.8 |
| End-capped Silica C18 | Low | 1.2 - 1.5 |
| Hybrid Silica/Organic C18 | Very Low | < 1.2 |
| Polymer-based | None | ~ 1.0 |
Note: This table provides a general comparison of column types and their expected performance for analytes prone to secondary interactions.
References
- 1. chromtech.com [chromtech.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. uhplcs.com [uhplcs.com]
- 8. i01.yizimg.com [i01.yizimg.com]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 10. researchgate.net [researchgate.net]
- 11. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. researchgate.net [researchgate.net]
- 14. sartorius.com [sartorius.com]
Technical Support Center: Analysis of 7-Oxodocosanoic Acid by Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry (MS) parameters for the analysis of 7-Oxodocosanoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing a clear precursor ion for this compound. What could be the issue?
A1: This could be due to several factors:
-
Ionization Mode: this compound, like other fatty acids, is most effectively ionized in negative electrospray ionization (ESI) mode to form the [M-H]- ion. Ensure your instrument is operating in negative ion mode.[1][2][3]
-
Source Parameters: The efficiency of ion formation is highly dependent on the ESI source parameters. Suboptimal settings for capillary voltage, nebulizer gas flow, drying gas flow, and source temperature can lead to poor ionization. A systematic optimization of these parameters is recommended.
-
In-source Fragmentation: The precursor ion may be fragmenting within the ionization source before it reaches the mass analyzer. This can happen if the source conditions are too harsh (e.g., high capillary voltage or temperature). Try reducing the source energy to minimize in-source fragmentation.
-
Sample Purity: The presence of co-eluting contaminants or high salt concentrations in your sample can suppress the ionization of this compound. Ensure proper sample clean-up and use MS-grade solvents.
Q2: My signal intensity for this compound is very low. How can I improve it?
A2: Low signal intensity is a common challenge. Consider the following troubleshooting steps:
-
Mobile Phase Additives: The addition of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase can improve the deprotonation of the carboxylic acid group, enhancing the [M-H]- signal in negative ion mode.[4]
-
Derivatization: If sensitivity remains an issue with underivatized analysis, consider derivatization. Converting the carboxylic acid to an amide with a permanently charged tag, such as N-(4-aminomethylphenyl)pyridinium (AMPP), can significantly enhance ionization efficiency in positive ion mode.[5]
-
LC Method Optimization: Ensure that the liquid chromatography (LC) peak shape is optimal. Poor chromatography leading to broad peaks will result in lower signal intensity. Optimize the gradient, flow rate, and column chemistry for sharp, symmetrical peaks.
-
Instrument Cleanliness: A contaminated ion source or mass analyzer can lead to signal suppression. Perform routine cleaning and maintenance of your MS instrument.
Q3: I am struggling to get consistent and reproducible fragmentation for MS/MS analysis. What should I do?
A3: Reproducible fragmentation is key for confident identification and quantification.
-
Collision Energy Optimization: The collision energy (CE) is a critical parameter that directly influences the fragmentation pattern. A collision energy ramp or a series of experiments with discrete CE values should be performed to find the optimal energy that produces a stable and informative fragmentation pattern.
-
Collision Gas Pressure: The pressure of the collision gas (e.g., argon or nitrogen) in the collision cell can also affect fragmentation. Ensure that the collision gas pressure is stable and within the manufacturer's recommended range.
-
Charge-Remote Fragmentation: The fragmentation of oxo-fatty acids can be complex and may involve charge-remote fragmentation, where fragmentation occurs at a site distant from the charge.[6] This can lead to a unique pattern of product ions that reveals the position of the ketone group.[6] Understanding these pathways can help in interpreting the spectra.
Q4: How do I interpret the MS/MS fragmentation pattern of this compound?
A4: The fragmentation of oxo-fatty acids in negative ion mode is expected to yield specific product ions that can elucidate the structure.
-
Neutral Losses: Common neutral losses for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂).[1][3][6]
-
Cleavage near the Ketone Group: The presence of the ketone group at the 7th carbon position will direct fragmentation. Expect to see characteristic cleavages of the carbon-carbon bonds alpha, beta, and gamma to the ketone group.[6] This asymmetrical fragmentation pattern is a key indicator of the ketone's location.[6]
-
Charge-Directed vs. Charge-Remote Fragmentation: Some fragmentation processes, like the formation of [M-H-H₂O]⁻ and [M-H-CO₂]⁻ anions, are charge-directed.[6] Other cleavages in the vicinity of the ketone are complex, charge-remote processes.[6]
Suggested MS Parameters for this compound
The following table provides a starting point for optimizing MS parameters for this compound. These are inferred from general principles of fatty acid analysis and may require further optimization on your specific instrument.
| Parameter | Recommended Setting | Notes |
| Precursor Ion (m/z) | 353.30 | [M-H]⁻ for C₂₂H₄₂O₃ |
| Ionization Mode | Negative ESI | Enhances deprotonation of the carboxylic acid.[1][2][3] |
| Capillary Voltage | 2.5 - 3.5 kV | Optimize for maximum precursor ion intensity. |
| Nebulizer Gas | 20 - 40 psi | Instrument dependent. |
| Drying Gas Flow | 8 - 12 L/min | Instrument dependent. |
| Drying Gas Temp. | 250 - 350 °C | Instrument dependent. |
| Collision Gas | Argon or Nitrogen | --- |
| Collision Energy | 20 - 40 eV | Optimize for desired fragmentation pattern. |
| Expected Product Ions | Varies | Look for neutral losses (H₂O, CO₂) and cleavages around the C7-keto group. |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol provides a general methodology for the analysis of this compound.
1. Sample Preparation:
-
Extract this compound from the biological matrix using a liquid-liquid extraction method. A common approach for fatty acids involves extraction with a mixture of isopropanol and hexane.[7]
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 85% methanol in water).[7]
2. Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[4]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Methanol with 0.1% formic acid.[4]
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-4 min: 5% to 95% B
-
4-5 min: 95% B
-
5-5.1 min: 95% to 5% B
-
5.1-7 min: 5% B
-
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.[4]
3. Mass Spectrometry:
-
Set the mass spectrometer to operate in negative ESI mode.
-
Perform a full scan experiment to identify the [M-H]⁻ precursor ion of this compound (m/z 353.3).
-
Create an MS/MS method using the identified precursor ion.
-
Optimize the collision energy to obtain a stable and informative fragmentation pattern.
-
For quantitative analysis, set up a Multiple Reaction Monitoring (MRM) method using the most intense and specific precursor-to-product ion transitions.
Visualizations
Caption: Troubleshooting workflow for MS analysis.
Caption: Predicted fragmentation pathways.
References
- 1. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of fatty acids by electrospray mass spectrometry and tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 3. sinh.cas.cn [sinh.cas.cn]
- 4. lipidmaps.org [lipidmaps.org]
- 5. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragmentation mechanisms of oxofatty acids via high-energy collisional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sfrbm.org [sfrbm.org]
Technical Support Center: 7-Oxodocosanoic Acid Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 7-oxodocosanoic acid. The focus is on preventing and identifying degradation during sample preparation for analytical procedures such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: Like other long-chain fatty acids, this compound is susceptible to degradation from several sources. The presence of the ketone group may influence its stability. Key factors include:
-
Oxidation: The long alkyl chain can be susceptible to autooxidation, especially if double bonds are present as impurities or are formed. The ketone group itself is generally stable to further oxidation under typical sample prep conditions, but the surrounding methylene groups might be activated.
-
Extreme pH: Both strongly acidic and basic conditions can potentially lead to degradation, although carboxylic acids are generally more stable than esters to hydrolysis.
-
High Temperatures: Prolonged exposure to high temperatures during steps like solvent evaporation or derivatization can cause thermal decomposition.
-
Enzymatic Activity: If working with biological matrices, endogenous enzymes like lipases could potentially alter the molecule if not properly quenched during extraction.
-
Light Exposure: Photo-oxidation can be a concern for many lipids, leading to the formation of radical species and subsequent degradation.
Q2: I am observing a lower than expected concentration of this compound in my samples. What could be the issue?
A2: A low recovery of your analyte can be due to degradation or issues with the analytical method itself. Consider the following:
-
Sample Handling and Storage: Ensure samples are processed promptly and stored at -80°C. Minimize freeze-thaw cycles.
-
Extraction Efficiency: Your extraction protocol may not be optimal for this specific long-chain fatty acid. Ensure the chosen solvent system provides good recovery.
-
Adsorption: Long-chain fatty acids can adsorb to glass and plastic surfaces. Using silanized glassware and polypropylene tubes can mitigate this.
-
Degradation: Review your sample preparation workflow for potential degradation hotspots, such as high temperatures or prolonged exposure to air.
Q3: Are there any known signaling or metabolic pathways for this compound?
A3: Currently, there is a lack of specific information in the scientific literature detailing the signaling or metabolic pathways of this compound. However, as a very-long-chain fatty acid (VLCFA), it is plausible that it could be a substrate for peroxisomal beta-oxidation after cellular uptake and activation to its Coenzyme A ester. The presence of the 7-oxo group may influence the rate and specific enzymes involved in its metabolism compared to its non-oxidized counterpart, docosanoic acid.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Appearance of unexpected peaks in chromatogram | Degradation of this compound. | Perform a forced degradation study (see protocol below) to identify potential degradation products and their retention times. |
| Contamination from solvents or labware. | Run a blank sample (solvent only) through the entire sample preparation and analytical workflow. | |
| Poor peak shape (tailing or fronting) | Analyte interaction with the analytical column. | Optimize the mobile phase composition and pH. For GC analysis, ensure complete derivatization. |
| Adsorption to surfaces in the LC or GC system. | Use an appropriate sample solvent and consider using a column with different stationary phase chemistry. | |
| Inconsistent quantification results | Incomplete derivatization (for GC-MS). | Optimize derivatization conditions (time, temperature, reagent concentration). Use a derivatized standard to confirm reaction completion. |
| Instability in the autosampler. | If samples are left in the autosampler for extended periods, degradation may occur. Analyze samples promptly after preparation or use a cooled autosampler. | |
| Matrix effects in MS-based detection. | Use a stable isotope-labeled internal standard for this compound to correct for matrix effects and variations in sample processing. |
Quantitative Data on Stability
Table 1: Hypothetical Results of a Forced Degradation Study on this compound
| Condition | Time | % Degradation of this compound | Major Degradation Products Observed (Hypothetical) |
| 0.1 M HCl | 24 hours | 5% | Shorter-chain dicarboxylic acids |
| 0.1 M NaOH | 24 hours | 10% | Cleavage products |
| 3% H₂O₂ | 24 hours | 15% | Hydroxylated and shorter-chain species |
| 80°C | 24 hours | 8% | Decarboxylation products |
| Light Exposure (Xenon lamp) | 24 hours | 3% | Minor oxidative products |
Note: This data is illustrative. Actual degradation will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure to intentionally degrade this compound under various stress conditions. This is crucial for identifying potential degradation products and developing a stability-indicating analytical method.
Materials:
-
This compound standard
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Small glass vials with PTFE-lined caps
-
Heating block or oven
-
Photostability chamber or a light source
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To a vial, add an aliquot of the stock solution and an equal volume of 0.2 M HCl (to achieve a final HCl concentration of 0.1 M).
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To a vial, add an aliquot of the stock solution and an equal volume of 0.2 M NaOH (to achieve a final NaOH concentration of 0.1 M).
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To a vial, add an aliquot of the stock solution and an equal volume of 6% H₂O₂ (to achieve a final concentration of 3%).
-
Keep at room temperature for 24 hours.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and evaporate the solvent under a gentle stream of nitrogen.
-
Place the vial with the dry film in an oven at 80°C for 24 hours.
-
Cool, reconstitute in the mobile phase, and analyze.
-
-
Photolytic Degradation:
-
Place a vial containing the stock solution in a photostability chamber and expose it to light (e.g., 1.2 million lux hours).
-
Analyze the sample alongside a control sample wrapped in aluminum foil.
-
-
Analysis: Analyze all stressed samples and a non-stressed control sample by a suitable, validated LC-MS or GC-MS method to determine the percentage of degradation and identify any new peaks corresponding to degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Plausible metabolic fate of this compound via peroxisomal beta-oxidation.
Technical Support Center: 7-Oxodocosanoic Acid Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 7-Oxodocosanoic acid.
Frequently Asked Questions (FAQs)
1. What is the most common method for quantifying this compound?
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used and reliable method for quantifying this compound and other long-chain fatty acids.[1][2] This technique offers high sensitivity and specificity, allowing for accurate measurement even in complex biological matrices.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is another viable option, but it typically requires a derivatization step to make the analyte volatile.[5][6]
2. Is derivatization necessary for the analysis of this compound?
For LC-MS/MS analysis, derivatization is not always necessary but can be employed to improve ionization efficiency and chromatographic separation, especially for keto acids.[2][7][8] Common derivatization agents for keto acids include O-(2,3,4,5,6-pentafluorobenzyl)oxime (O-PFBO).[7][8] For GC-MS analysis, derivatization is essential to convert the non-volatile fatty acid into a volatile ester, such as a fatty acid methyl ester (FAME).[5][9]
3. What are the best practices for sample preparation and extraction?
To ensure accurate quantification, proper sample preparation is critical. This typically involves:
-
Protein Precipitation: To remove proteins that can interfere with the analysis.
-
Liquid-Liquid Extraction (LLE): Methods like the Folch or Bligh and Dyer procedures, which use a combination of chloroform and methanol, are commonly used to extract lipids, including this compound, from the aqueous phase of biological samples.[5][10]
-
Solid-Phase Extraction (SPE): This can be used as a cleanup step to remove interfering substances and enrich the analyte of interest.[2]
4. How should I select an internal standard for this compound quantification?
The ideal internal standard (IS) is a stable isotope-labeled version of the analyte, such as this compound-d4. If a labeled version is unavailable, a structurally similar fatty acid with a different mass that is not present in the sample can be used.[11] It is crucial to add the internal standard at the very beginning of the sample preparation process to account for any loss of analyte during extraction and processing.[12]
5. What are common sources of background noise and contamination?
Exogenous fatty acids are common contaminants that can interfere with quantification. Sources include:
-
Plasticware (tubes, pipette tips)
-
Solvents
-
Glassware that has not been properly cleaned
To minimize contamination, it is recommended to use high-purity solvents, wash glassware with methanol, and avoid plasticware where possible.
Troubleshooting Guides
Common Issues in this compound Quantification
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient ionization in the mass spectrometer. 2. Suboptimal sample extraction and recovery. 3. Analyte degradation during sample preparation or storage. 4. Matrix effects causing ion suppression. | 1. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). Consider derivatization to enhance ionization.[7][8] 2. Evaluate different extraction methods (e.g., Folch, Bligh & Dyer) and ensure complete solvent evaporation and reconstitution in a suitable solvent.[5][10] 3. Store samples at -80°C and process on ice. Use antioxidants if necessary. 4. Dilute the sample extract or use a more effective cleanup method like SPE. Ensure the internal standard is chosen to co-elute and experience similar matrix effects. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column overload due to high sample concentration. 2. Incompatible injection solvent with the mobile phase. 3. Column degradation or contamination. 4. Secondary interactions between the analyte and the stationary phase. | 1. Dilute the sample or reduce the injection volume. 2. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. 3. Flush the column with a strong solvent or replace it if necessary. 4. Adjust the mobile phase pH or add a modifier like a small amount of formic acid. |
| High Background Noise | 1. Contamination from solvents, glassware, or plasticware. 2. Carryover from a previous injection. 3. Insufficiently pure mobile phase. | 1. Use high-purity, LC-MS grade solvents. Rinse all glassware thoroughly with methanol. Use glass or polypropylene tubes instead of other plastics. 2. Implement a robust needle wash protocol between samples, using a strong organic solvent. 3. Prepare fresh mobile phase daily using high-purity reagents and solvents. |
| Retention Time Shift | 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Column aging or degradation. 4. Air bubbles in the pump or column. | 1. Prepare mobile phases accurately and consistently. Ensure solvents are properly degassed. 2. Use a column oven to maintain a stable temperature. 3. Monitor column performance with a quality control sample. Replace the column if performance declines. 4. Purge the pump to remove any air bubbles. |
| Inaccurate or Irreproducible Quantification | 1. Inconsistent internal standard addition. 2. Poor linearity of the calibration curve. 3. Analyte instability in the autosampler. 4. Variability in sample preparation. | 1. Use a calibrated pipette to add the internal standard to all samples, standards, and blanks at the beginning of the workflow. 2. Prepare fresh calibration standards and ensure the concentration range brackets the expected sample concentrations. Use a weighted regression if necessary. 3. Keep the autosampler at a low temperature (e.g., 4°C). 4. Standardize the sample preparation protocol and ensure consistency across all samples. |
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of this compound
This protocol provides a general framework. Specific parameters may need to be optimized for your particular instrument and sample type.
1. Sample Preparation and Extraction
-
To a 100 µL plasma sample, add 10 µL of an internal standard solution (e.g., this compound-d4 in methanol).
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding 800 µL of chloroform and 200 µL of water.
-
Vortex thoroughly and centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic layer (chloroform) containing the lipids.
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water) for LC-MS/MS analysis.
2. Liquid Chromatography Parameters
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable for separating long-chain fatty acids.[2]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Isopropanol (e.g., 80:20 v/v)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
- 0-2 min: 60% B
- 2-15 min: Linear gradient to 98% B
- 15-18 min: Hold at 98% B
- 18.1-20 min: Return to 60% B for re-equilibration
3. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
- Spray Voltage: -3.5 kV
- Source Temperature: 350°C
- Gas 1 (Nebulizer Gas): 45 psi
- Gas 2 (Heater Gas): 50 psi
-
MRM Transitions:
- Analyte (this compound): The precursor ion will be [M-H]⁻. The exact m/z will be ~367.3. Product ions would be determined by infusing a standard, but likely fragments would result from cleavage adjacent to the keto and carboxyl groups.[13][14]
- Internal Standard (e.g., this compound-d4): The precursor ion will be [M-H]⁻ with an m/z of ~371.3. Product ions should be monitored to confirm identity.
Visualizations
A troubleshooting workflow for quantifying this compound.
References
- 1. Overview of Long Chain Fatty Acid - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing Chromatographic Resolution of 7-Oxodocosanoic Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 7-Oxodocosanoic acid isomers.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound isomers?
A1: In their free form, fatty acids like this compound are highly polar and can form hydrogen bonds, leading to poor peak shape and adsorption issues during chromatographic analysis. Derivatization to more volatile and nonpolar forms, such as fatty acid methyl esters (FAMEs), is crucial for improving separation and reducing peak tailing in both gas chromatography (GC) and high-performance liquid chromatography (HPLC).[1][2]
Q2: What are the most common chromatographic techniques for separating fatty acid isomers?
A2: The most common techniques include:
-
Gas Chromatography (GC): Widely used for the analysis of FAMEs, offering high resolution for positional and geometric isomers.[2][3]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates fatty acids based on chain length and degree of unsaturation.[4][5]
-
Silver-Ion Chromatography (Ag+-HPLC): An effective method for separating isomers based on the number, position, and configuration of double bonds.
-
Chiral Chromatography: Used to separate enantiomers of hydroxy and oxo-fatty acids, often after derivatization to form diastereomers.[6][7][8]
Q3: How can I improve the resolution between closely eluting this compound isomers in RP-HPLC?
A3: To improve resolution in RP-HPLC, you can:
-
Optimize the mobile phase: Adjusting the solvent strength, for example by varying the acetonitrile concentration in water, can alter the elution order and improve separation of positional isomers.[5][9]
-
Change the stationary phase: Using a different column, such as one with a C8 or phenyl phase instead of the common C18, can offer different selectivity.[9]
-
Adjust the temperature: Lowering the column temperature can sometimes enhance the separation of cis/trans isomers.[10]
-
Decrease the flow rate: A lower flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the analysis time.[4]
Q4: What is the role of mass spectrometry (MS) in the analysis of this compound isomers?
A4: Mass spectrometry, particularly when coupled with GC (GC-MS) or HPLC (LC-MS), is invaluable for the identification and quantification of fatty acid isomers. It provides structural information that helps to distinguish between isomers with very similar retention times.[9][11][12][13]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound isomers.
Poor Peak Shape (Tailing, Fronting, Splitting)
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Incomplete derivatization leaving polar carboxyl groups. | Optimize derivatization conditions (time, temperature, reagent concentration). |
| Active sites on the GC liner or column.[14] | Use a deactivated liner and trim the first few centimeters of the column. | |
| Secondary interactions with the HPLC stationary phase. | Adjust mobile phase pH or use a different column chemistry. | |
| Peak Fronting | Sample overload. | Dilute the sample or inject a smaller volume. |
| Inappropriate sample solvent. | Ensure the sample is dissolved in a solvent compatible with the mobile phase. | |
| Peak Splitting | Issues with the GC injection technique or a damaged syringe needle.[1] | Check the autosampler's injection speed and syringe condition. |
| Column contamination at the inlet.[14][15] | Trim the column inlet or replace the guard column. | |
| Co-elution of closely related isomers. | Modify the temperature program (GC) or mobile phase gradient (HPLC). |
Retention Time Variability
| Symptom | Possible Cause | Suggested Solution |
| Gradual shift in retention times | Column aging or contamination.[5] | Flush the column with a strong solvent or replace it if necessary. |
| Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing. | |
| Random fluctuations in retention times | Leaks in the HPLC system. | Check all fittings and pump seals for leaks. |
| Unstable column temperature. | Use a reliable column oven and allow for sufficient equilibration time. |
Experimental Protocols
Derivatization of this compound to Fatty Acid Methyl Ester (FAME)
This protocol describes the conversion of this compound to its methyl ester for GC analysis.
Materials:
-
This compound sample
-
Boron trichloride-methanol (12% w/w) solution[1]
-
Hexane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Weigh approximately 1-5 mg of the this compound sample into a reaction vial.
-
Add 1 mL of 12% BCl3-methanol solution.
-
Heat the vial at 60°C for 10 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis of this compound FAMEs
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent highly polar cyanopropyl column.[12]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split mode, 50:1)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 230°C, hold for 10 minutes.
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-550
Quantitative Data Summary
The following table presents illustrative retention time data for this compound and its potential positional isomers based on typical GC separation principles for FAMEs on a polar column. Actual retention times will vary depending on the specific instrument and conditions.
| Compound | Hypothetical Retention Time (min) |
| Methyl 5-oxodocosanoate | 22.5 |
| Methyl 6-oxodocosanoate | 22.8 |
| Methyl 7-oxodocosanoate | 23.1 |
| Methyl 8-oxodocosanoate | 23.4 |
| Methyl 9-oxodocosanoate | 23.7 |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound isomers.
Troubleshooting Logic for Peak Splitting
Caption: Logical steps for troubleshooting peak splitting in GC analysis.
Potential Signaling Pathway Involvement
Some fatty acids have been shown to modulate inflammatory and antioxidant signaling pathways. While the specific role of this compound is not yet fully elucidated, it may interact with pathways such as MAPK/NF-κB and Nrf2/HO-1.[10][16][17][18]
Caption: Hypothetical interaction of this compound with signaling pathways.
References
- 1. fatty acid methyl ester split peak - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reversed-phase and weak anion-exchange mixed-mode stationary phase for fast separation of medium-, long- and very long chain free fatty acids by ultra-high-performance liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 9. chromtech.com [chromtech.com]
- 10. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. separation of positional isomers - Chromatography Forum [chromforum.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Preventing isomerization of 7-Oxodocosanoic acid
Welcome to the technical support center for 7-Oxodocosanoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting the potential isomerization of this long-chain keto acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is isomerization and why is it a concern for this compound?
A1: Isomerization refers to the process where a molecule is transformed into another molecule with the exact same atoms, but arranged differently. For this compound, the primary concern is a type of isomerization called keto-enol tautomerism . This is a chemical equilibrium between the standard "keto" form (containing a carbonyl group) and the "enol" form (containing a hydroxyl group adjacent to a carbon-carbon double bond). This structural change can significantly impact the compound's reactivity, biological activity, and analytical profile, leading to inconsistent experimental results.
Q2: What are the main factors that can cause the isomerization of this compound?
A2: The keto-enol equilibrium is sensitive to several environmental factors. The most common triggers for isomerization include:
-
pH: Both acidic and basic conditions can catalyze the interconversion between the keto and enol forms.
-
Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for tautomerization, potentially shifting the equilibrium.
-
Solvents: The polarity of the solvent can influence which tautomer is more stable. Polar protic solvents (like water and alcohols) can stabilize the keto form through hydrogen bonding, while non-polar aprotic solvents may favor the enol form.
-
Presence of Catalysts: Trace amounts of acids or bases in your reaction mixture or on glassware can act as catalysts for isomerization.
Q3: How can I detect if my sample of this compound has isomerized?
A3: Several analytical techniques can be used to detect and quantify the presence of the enol tautomer. The most common methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to directly observe and quantify the protons specific to both the keto and enol forms.[1][2][3][4][5]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can often separate the keto and enol tautomers due to their different polarities.[6][7][8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization, GC-MS can be used to separate and identify the different isomers based on their retention times and mass spectra.[10][11][12][13][14]
Q4: What are the recommended storage conditions to prevent isomerization?
A4: To minimize the risk of isomerization during storage, we recommend the following:
-
Temperature: Store this compound at -20°C or lower.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation, which can sometimes lead to degradation pathways that include isomerization.
-
Container: Use amber glass vials with tightly sealed caps to protect from light and moisture.
-
Solvent: If stored in solution, use a high-purity, non-polar aprotic solvent and ensure the solvent is free of acidic or basic impurities.
Troubleshooting Guide
Issue: Inconsistent results in bioassays.
| Possible Cause | Troubleshooting Steps |
| Isomerization of this compound leading to altered biological activity. | 1. Analyze the compound: Use HPLC or 1H NMR to check for the presence of the enol tautomer in the sample used for the assay. 2. Review handling procedures: Ensure the compound was not exposed to high temperatures, extreme pH, or incompatible solvents during the experiment. 3. Prepare fresh solutions: Prepare new solutions of this compound from a properly stored stock immediately before use. |
Issue: Appearance of unexpected peaks in chromatograms (HPLC or GC).
| Possible Cause | Troubleshooting Steps |
| The sample contains both the keto and enol forms of this compound. | 1. Confirm identity of peaks: If using mass spectrometry, check if the unexpected peak has the same mass-to-charge ratio as the parent compound. 2. Modify experimental conditions: Adjust the pH of your mobile phase (for HPLC) or derivatization conditions (for GC) to favor one form, which should cause one of the peaks to diminish or disappear. 3. Implement preventative measures: Follow the recommended storage and handling protocols to minimize isomerization in future samples. |
Data Presentation
Table 1: Influence of Environmental Factors on Keto-Enol Equilibrium of this compound
| Factor | Condition | Expected Effect on Equilibrium | Rationale |
| pH | Acidic (pH < 7) | Catalyzes equilibration, may slightly favor enol form. | Protonation of the carbonyl oxygen facilitates enol formation. |
| Basic (pH > 7) | Catalyzes equilibration, proceeds via enolate intermediate. | Removal of an alpha-hydrogen forms a resonance-stabilized enolate. | |
| Temperature | Increased Temperature | May shift equilibrium towards the enol form. | Provides activation energy for tautomerization.[11][15] |
| Decreased Temperature | Favors the more stable keto form. | Reduces the kinetic energy available for isomerization. | |
| Solvent | Polar Protic (e.g., water, methanol) | Favors the keto form. | Stabilizes the polar carbonyl group through hydrogen bonding.[10] |
| Non-polar Aprotic (e.g., hexane, benzene) | May favor the enol form. | Less stabilization of the keto form's dipole.[10] |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound
-
Receiving and Aliquoting:
-
Upon receipt, store the solid compound at -20°C in its original packaging.
-
For frequent use, it is advisable to weigh out smaller aliquots into amber glass vials under an inert atmosphere (e.g., in a glove box).
-
This prevents repeated warming and cooling of the main stock and minimizes exposure to air and moisture.
-
-
Preparation of Stock Solutions:
-
Use high-purity, anhydrous, aprotic solvents (e.g., DMSO, DMF, or chloroform).
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Prepare the stock solution and immediately seal the vial.
-
-
Storage of Solutions:
-
Store stock solutions at -20°C or -80°C.
-
For aqueous buffers, prepare fresh solutions for each experiment and avoid storing for extended periods, as water can facilitate isomerization, especially if the pH is not neutral.
-
Protocol 2: Analysis of Isomerization by HPLC
-
Instrumentation and Column:
-
HPLC system with a UV or Mass Spectrometric (MS) detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid (to control pH and improve peak shape).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Run a gradient elution from a lower to a higher concentration of Mobile Phase B to separate compounds of different polarities.
-
-
Sample Preparation:
-
Dissolve a small amount of this compound in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample and monitor the chromatogram. The more polar enol form is expected to elute earlier than the keto form in a reversed-phase system.
-
Quantify the relative peak areas to determine the percentage of each tautomer.
-
Visualizations
Caption: Keto-enol tautomerism of this compound.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. cores.research.asu.edu [cores.research.asu.edu]
- 4. Keto-Enol Tautomerism | Chem Lab [chemlab.truman.edu]
- 5. Keto-Enol Tautomerism [thecatalyst.org]
- 6. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. High-performance liquid chromatographic analysis of alpha-keto acids produced from amino acid metabolism in oral Bacteroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. lipidmaps.org [lipidmaps.org]
- 12. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. helixchrom.com [helixchrom.com]
7-Oxodocosanoic acid stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 7-Oxodocosanoic acid in different solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in common laboratory solvents?
Q2: Are there any particular types of solvents that should be avoided when working with this compound?
A2: Caution should be exercised with highly acidic or basic aqueous solutions, as these conditions can potentially promote hydrolysis or other degradation pathways.[4][5] Additionally, prolonged exposure to high temperatures and light should be avoided as these conditions can lead to degradation of fatty acids.[6] For long-term storage, it is advisable to store this compound as a solid at low temperatures, protected from light and moisture. When in solution, storage at -20°C or lower in an inert solvent is recommended.[7][8]
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been extensively documented, keto acids can be susceptible to certain reactions. As a gamma-keto acid, it is more stable than a beta-keto acid, which is prone to decarboxylation.[9][10] However, potential degradation could still occur, possibly initiated at the keto group or through oxidation of the fatty acid chain, especially if unsaturated analogs are present. Forced degradation studies can help elucidate the specific degradation pathways under various stress conditions.[11][12]
Q4: How can I monitor the stability of this compound in my solvent of choice?
A4: The stability of this compound can be monitored by quantifying its concentration over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[13][14][15] A stability study involves dissolving the compound in the solvent of interest and storing the solution under defined conditions (e.g., temperature, light exposure). Aliquots are taken at various time points and analyzed to determine the remaining concentration of the parent compound and to detect the appearance of any degradation products.
Troubleshooting Guide
Issue 1: I am seeing a decrease in the concentration of this compound in my stock solution over a short period.
-
Possible Cause: The solvent may not be suitable for long-term storage, or the storage conditions may be inappropriate.
-
Troubleshooting Steps:
-
Review Solvent Choice: If using a highly polar or reactive solvent, consider switching to a more inert solvent such as a non-polar aprotic solvent for stock solutions.
-
Optimize Storage Conditions: Store the solution at a lower temperature (e.g., -80°C) and protect it from light by using amber vials.
-
Inert Atmosphere: Purge the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation.
-
pH Check: If using an aqueous-based solvent, ensure the pH is near neutral and buffered if necessary.
-
Issue 2: I am observing the appearance of unknown peaks in the chromatogram of my this compound solution.
-
Possible Cause: These new peaks likely represent degradation products.
-
Troubleshooting Steps:
-
Characterize Degradants: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the unknown peaks to hypothesize their structures. This can provide insight into the degradation pathway.
-
Perform Forced Degradation: Conduct a forced degradation study (see experimental protocol below) to systematically identify degradation products under different stress conditions (acid, base, oxidation, heat, light).[4][6][11] This can help to confirm if the observed peaks in your sample correspond to specific degradation products.
-
Re-evaluate Storage and Handling: The appearance of degradants indicates that the current storage or experimental conditions are not optimal. Refer to the troubleshooting steps for Issue 1.
-
Issue 3: My quantitative results for this compound are inconsistent.
-
Possible Cause: In addition to potential degradation, inconsistency can arise from poor solubility or adsorption to container surfaces.
-
Troubleshooting Steps:
-
Verify Solubility: Ensure that this compound is fully dissolved in the chosen solvent at the target concentration. Sonication may aid in dissolution.
-
Container Material: Consider using polypropylene or silanized glass vials to minimize adsorption of the fatty acid to the container surface.
-
Analytical Method Validation: Ensure your analytical method is validated for linearity, accuracy, and precision to rule out analytical variability.
-
Stability of this compound in Different Solvent Classes
| Solvent Class | Examples | Expected Stability | Rationale |
| Non-Polar Aprotic | Hexane, Toluene | Generally Good | Minimizes ionization and keto-enol tautomerism. Good for long-term storage. |
| Polar Aprotic | Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO) | Moderate to Good | The keto form is expected to be stable.[1][3] However, the reactivity of the solvent should be considered. |
| Polar Protic | Water, Ethanol, Methanol | Variable | The keto form is favored, but these solvents can participate in reactions such as hydrolysis, especially at non-neutral pH.[1][3] Stability should be experimentally verified. |
Experimental Protocol: Stability Assessment of this compound
This protocol outlines a forced degradation study to assess the stability of this compound in a specific solvent.
1. Objective: To determine the stability of this compound under various stress conditions in a chosen solvent and to identify potential degradation products.
2. Materials:
-
This compound
-
Solvent of interest (e.g., acetonitrile, ethanol/water mixture)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents for mobile phase
-
Calibrated HPLC-UV or LC-MS system
-
pH meter
-
Incubator/oven
-
Photostability chamber
3. Stock Solution Preparation:
-
Prepare a stock solution of this compound in the solvent of interest at a concentration of 1 mg/mL.
4. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂.
-
Thermal Stress: Place a vial of the stock solution in an oven at 60°C.
-
Photolytic Stress: Place a vial of the stock solution in a photostability chamber.
-
Control: Keep a vial of the stock solution at 4°C, protected from light.
5. Time Points:
-
Analyze samples at initial (t=0), 2, 4, 8, 24, and 48 hours. The duration may be extended depending on the observed degradation rate. The goal is to achieve 5-20% degradation.[5]
6. Sample Analysis:
-
At each time point, withdraw an aliquot from each stress condition.
-
For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Inject the samples into the HPLC-UV or LC-MS system.
-
Monitor the peak area of this compound and any new peaks that appear.
7. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the control at t=0.
-
Plot the percentage remaining versus time for each stress condition.
-
Analyze the chromatograms for the appearance and growth of degradation product peaks.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. worldscientific.com [worldscientific.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. longdom.org [longdom.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. sgs.com [sgs.com]
- 7. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. Keto acid - Wikipedia [en.wikipedia.org]
- 10. doubtnut.com [doubtnut.com]
- 11. acdlabs.com [acdlabs.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. ANALYSIS OF LIPIDS [people.umass.edu]
- 14. researchgate.net [researchgate.net]
- 15. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 7-Oxodocosanoic Acid in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions for the quantitative analysis of 7-Oxodocosanoic acid in complex biological matrices such as plasma, serum, or tissue homogenates.
Troubleshooting Guide
Question: I am observing low recovery of this compound during sample extraction. What are the possible causes and solutions?
Answer:
Low recovery of this compound is a common issue stemming from its lipophilic nature and potential for binding to matrix components. Here are the primary causes and recommended troubleshooting steps:
-
Incomplete Cell Lysis or Tissue Homogenization: The analyte may be trapped within cellular structures if the initial sample disruption is inadequate.
-
Solution: Ensure thorough homogenization of tissue samples. For plasma or serum, vortexing may be sufficient, but for tissues, mechanical disruption (e.g., bead beating or sonication) is recommended.
-
-
Suboptimal Extraction Solvent Polarity: The choice of solvent is critical for efficiently partitioning the analyte from the aqueous biological matrix.
-
Solution: A common and effective method is liquid-liquid extraction (LLE). A two-step extraction using a hexane and isopropanol mixture can be effective. For instance, a common solvent system is a mixture of 2-propanol/hexane with 10% aqueous acetic acid.[1][2] Ensure vigorous mixing (vortexing for 2-3 minutes) to maximize the interaction between the solvent and the sample.[1][2]
-
-
Binding to Proteins: this compound can bind to proteins like albumin in plasma, which will prevent its extraction into the organic phase.
-
Solution: Protein precipitation is a crucial step. The addition of an organic solvent like acetonitrile or methanol, or acidification of the sample, can effectively denature proteins and release the bound analyte.[3]
-
-
Emulsion Formation: During LLE, an emulsion layer can form between the aqueous and organic phases, trapping the analyte and making phase separation difficult.
Question: My LC-MS/MS is showing a weak signal or no peak for this compound. What should I check?
Answer:
A weak or absent signal can be due to issues with the sample itself, the liquid chromatography, or the mass spectrometry parameters.
-
Analyte Degradation: Very-long-chain fatty acids can be susceptible to degradation.
-
Solution: Minimize sample handling time and keep samples on ice or at 4°C during preparation. Store extracts at -20°C or -80°C under an inert gas like argon or nitrogen to prevent oxidation.[2]
-
-
Poor Ionization Efficiency: this compound, like other carboxylic acids, ionizes most effectively in negative ion mode electrospray ionization (ESI).
-
Solution: Ensure your mass spectrometer is operating in negative ion mode. The mobile phase composition can also significantly impact ionization. The addition of a weak acid like formic acid or acetic acid to the mobile phase can improve chromatography, but may suppress negative ion signal. A mobile phase with a modifier like ammonium formate may provide a good balance.[3]
-
-
Incorrect MS/MS Transitions: The precursor and product ion pair (MRM transition) must be specific and optimized for this compound.
-
Solution: You will need to determine the optimal MRM transitions by infusing a pure standard of this compound. For a C22 keto acid, you would expect the precursor ion [M-H]⁻ to have an m/z corresponding to its molecular weight minus one. Product ions would result from characteristic fragmentation, such as loss of water or cleavage of the carbon chain.
-
-
Matrix Effects: Co-eluting substances from the biological matrix can suppress the ionization of the target analyte in the ESI source.
-
Solution: Improve chromatographic separation to move the this compound peak away from interfering matrix components. A more rigorous sample cleanup, such as solid-phase extraction (SPE), may be necessary. The use of a stable isotope-labeled internal standard (e.g., this compound-d4) is highly recommended to compensate for matrix effects.
-
Question: I'm seeing high variability between replicate injections. What could be the cause?
Answer:
High variability, or poor precision, can undermine the reliability of your quantitative results.
-
Inconsistent Sample Preparation: Manual extraction procedures can introduce variability.
-
Solution: Ensure consistent vortexing times, accurate pipetting of all reagents and samples, and uniform handling of all samples. The use of an automated liquid handler can improve precision.
-
-
Carryover: The analyte from a high concentration sample may adsorb to parts of the LC system (e.g., injector, column) and elute during subsequent runs, artificially inflating the results of a lower concentration sample.
-
Solution: Implement a rigorous needle wash protocol for the autosampler, using a strong solvent mixture (e.g., acetonitrile/isopropanol/water). Injecting blank solvent samples after high concentration standards or samples can help to assess and mitigate carryover.
-
-
Analyte Instability in Autosampler: Samples may degrade while sitting in the autosampler.
-
Solution: Keep the autosampler temperature controlled, typically at 4-10°C. If stability is a major concern, limit the number of samples in a single batch to reduce the time samples spend in the autosampler before injection.
-
Frequently Asked Questions (FAQs)
What is a suitable internal standard for the analysis of this compound?
The ideal internal standard is a stable isotope-labeled version of the analyte itself, such as this compound-d4. If this is not available, a structurally similar very-long-chain fatty acid with a different mass, that is not endogenously present in the sample, can be used. For example, odd-chain fatty acids or deuterated analogs of other long-chain fatty acids like HETE-d8 have been used in similar analyses.[1][2]
Is derivatization necessary for the analysis of this compound by LC-MS/MS?
While not always mandatory, derivatization can be beneficial. Very-long-chain fatty acids can sometimes exhibit poor peak shape and retention on standard reversed-phase C18 columns. Derivatization of the carboxylic acid group with a reagent like 3-nitrophenylhydrazine (3-NPH) can improve chromatographic retention and enhance ionization efficiency, potentially lowering the limit of detection.[4][5] However, this adds an extra step to the sample preparation and must be carefully validated for completeness of the reaction.[4]
How can I establish the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for my method?
The LOD is typically defined as the lowest concentration of the analyte that can be reliably distinguished from background noise, often calculated as a signal-to-noise ratio (S/N) of at least 3.[1] The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, often defined by an S/N of at least 10.[1] To determine these, a series of increasingly dilute solutions of this compound are prepared and injected, and the S/N for the resulting peaks is calculated by the instrument software.
What are typical mobile phases and columns used for this type of analysis?
A common setup for the analysis of fatty acids is reversed-phase liquid chromatography.
-
Column: A C18 column is frequently used (e.g., 2.1 x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient elution is typically employed, starting with a higher aqueous composition and increasing the organic solvent content over time. A typical mobile phase system could be:
Quantitative Data Summary
The following table summarizes representative performance data for methods analyzing very-long-chain fatty acids in complex matrices. Note that these values are illustrative and the specific performance for this compound must be determined during in-house method validation.
| Parameter | Extraction Method | Matrix | Typical Value | Reference |
| Recovery | Liquid-Liquid Extraction (Hexane/Isopropanol) | Plasma | 85-110% | [1] |
| Recovery (with derivatization) | Acetonitrile Precipitation & 3-NPH Derivatization | Feces | ~100% | [4] |
| Precision (Intra-day) | Liquid-Liquid Extraction | Plasma | <10% CV | [1][6] |
| Precision (Inter-day) | Liquid-Liquid Extraction | Plasma | <15% CV | [1][6] |
| Limit of Quantitation (LOQ) | LC-MS/MS | Plasma | 0.1 - 10 ng/mL | [1] |
CV: Coefficient of Variation
Detailed Experimental Protocol: LC-MS/MS Quantification of this compound
This protocol describes a general method for the extraction and quantification of this compound from plasma, adapted from established methods for similar analytes.[1][2][3]
1. Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., this compound-d4)
-
HPLC-grade hexane, 2-propanol, acetonitrile, and water
-
Glacial acetic acid
-
Nitrogen gas
-
Borosilicate glass tubes (12 x 75 mm)
2. Sample Preparation and Extraction
-
Aliquot 200 µL of plasma into a glass test tube.
-
Add 10 µL of the internal standard solution.
-
Add 1.0 mL of a solution of 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).[1][2]
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Add 2.0 mL of hexane.
-
Cap the tube and vortex vigorously for 3 minutes.
-
Centrifuge at 2000 x g for 5 minutes at room temperature to separate the phases.[1][2]
-
Carefully transfer the upper organic (hexane) layer to a clean glass tube using a Pasteur pipette.
-
Repeat the hexane extraction (steps 5-8) on the remaining aqueous layer and combine the organic extracts.
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% methanol or acetonitrile/water).
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet any insoluble debris before transferring the supernatant to an autosampler vial.
3. LC-MS/MS Analysis
-
LC System: High-performance liquid chromatography system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
-
Mobile Phase A: 10 mM ammonium formate in water[3]
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 50% B
-
1-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 50% B and equilibrate
-
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Ionization Mode: Negative ESI
-
MRM Transitions: To be determined by infusion of a pure standard. For this compound (MW = 354.55), the precursor ion [M-H]⁻ would be m/z 353.5. Product ions would need to be optimized.
4. Data Analysis
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
A calibration curve is constructed by analyzing standards of known concentrations and plotting the peak area ratio against concentration. The concentration of this compound in the unknown samples is then calculated from this curve.
Visualizations
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. sfrbm.org [sfrbm.org]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 7-Oxodocosanoic Acid Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves for 7-Oxodocosanoic acid analysis, typically using liquid chromatography-mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my calibration curve for this compound showing poor linearity (r² < 0.99)?
A1: Poor linearity is a common issue that can stem from several sources. The most frequent causes include:
-
Inaccurate Standard Preparation: Errors in serial dilutions are a primary cause of non-linearity. It is crucial to ensure accurate pipetting and thorough mixing at each dilution step. Using a serial dilution method where each standard is prepared from the previous one can propagate errors.[1]
-
Analyte Instability: this compound, like other fatty acids, can be susceptible to degradation.[2] Ensure that stock solutions and standards are stored properly, typically at low temperatures (-20°C or -80°C), and that working solutions are prepared fresh.
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and a non-linear curve. If you observe flattening at the upper end of your curve, consider lowering the concentration of your highest standard.
-
Matrix Effects: Components in the biological sample matrix (e.g., plasma, tissue homogenate) can interfere with the ionization of this compound, causing ion suppression or enhancement.[3][4] This effect can be variable across different concentrations, impacting linearity. Employing a stable isotope-labeled internal standard (SIL-IS) can help compensate for these effects.[4]
Q2: I'm observing high variability or poor precision between my replicate calibration standards. What's the cause?
A2: High variability points towards inconsistencies in your analytical process. Key areas to investigate are:
-
Inconsistent Sample Preparation: The extraction process must be highly reproducible. Variations in protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can lead to inconsistent recovery of the analyte.[5] Automation of sample preparation can improve reproducibility.[2]
-
Injection Volume Precision: Ensure your autosampler and syringe are functioning correctly and calibrated to dispense precise and consistent volumes.
-
LC System Issues: Fluctuations in pump pressure, inconsistent column temperature, or a partially blocked injector can all contribute to variable peak areas.
Q3: My assay for this compound lacks sensitivity, and the limit of quantification (LOQ) is too high. How can I improve it?
A3: Improving sensitivity requires optimizing several aspects of the LC-MS/MS method.
-
MS Parameter Optimization: Ensure that the mass spectrometer is tuned and calibrated. Optimize key parameters such as capillary voltage, source temperature, and gas flows for this compound.[6] Perform infusion experiments to determine the most abundant and stable precursor and product ions for Selected Reaction Monitoring (SRM).
-
Chromatographic Peak Shape: Poor peak shape (e.g., broad or tailing peaks) reduces the peak height and, consequently, sensitivity. This can be caused by using underivatized fatty acids.[7] While derivatization adds a step, it can significantly improve chromatography. Also, ensure the mobile phase composition is optimal for your column and analyte.
-
Sample Clean-up: A more rigorous sample clean-up procedure can reduce matrix components that cause ion suppression, thereby increasing the analyte signal.[8] Transitioning from a simple protein precipitation to SPE may be beneficial.
Q4: I am seeing a significant peak in my blank (zero concentration) samples. What are the potential sources of this contamination?
A4: Contamination is a frequent challenge in fatty acid analysis. Potential sources include:
-
Solvents and Reagents: Even high-purity solvents can contain trace levels of fatty acids.[9]
-
Labware: Plasticware (e.g., pipette tips, centrifuge tubes) can leach contaminants. It is recommended to use glass or polypropylene tubes and to rinse all materials thoroughly with a high-purity solvent before use.[9]
-
Carryover: The analyte from a high concentration sample may not be fully washed from the injection port or analytical column, leading to its appearance in subsequent blank injections. An effective wash sequence in the autosampler is crucial.
Experimental Protocols
Protocol 1: Preparation of this compound Calibration Standards
This protocol describes the preparation of a set of calibration standards in a surrogate matrix (e.g., stripped serum or a buffer solution).
-
Prepare Primary Stock Solution (1 mg/mL):
-
Accurately weigh 1.0 mg of this compound standard.
-
Dissolve in 1.0 mL of a suitable organic solvent (e.g., methanol or DMSO) in a glass volumetric flask.[10]
-
Vortex thoroughly until fully dissolved. Store at -20°C.
-
-
Prepare Working Stock Solutions:
-
Perform serial dilutions from the primary stock solution using a 1:1 (v/v) mixture of methanol and water to create working stocks at concentrations such as 100 µg/mL and 10 µg/mL.[10]
-
-
Prepare Calibration Curve Standards:
-
Spike the working stock solutions into the chosen surrogate matrix to create a series of calibration standards. A typical range might be 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
For each standard, also add the internal standard to the same final concentration that will be used in the unknown samples.
-
Vortex each standard for 30 seconds after spiking.
-
Data Presentation
Table 1: Example of a Linear Calibration Curve for this compound
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | % Accuracy |
| 1.0 | 1,520 | 150,100 | 0.0101 | 0.98 | 98.0% |
| 5.0 | 7,650 | 151,500 | 0.0505 | 5.02 | 100.4% |
| 10.0 | 15,300 | 150,800 | 0.1015 | 10.11 | 101.1% |
| 50.0 | 75,900 | 149,900 | 0.5063 | 50.43 | 100.9% |
| 100.0 | 151,200 | 150,500 | 1.0047 | 99.97 | 99.9% |
| 500.0 | 755,000 | 151,000 | 5.0000 | 497.51 | 99.5% |
| 1000.0 | 1,505,000 | 150,200 | 10.0200 | 1001.00 | 100.1% |
| Regression: y = 0.0100x + 0.0001 | r²: 0.9998 |
Table 2: Example of a Non-Linear Calibration Curve Exhibiting Saturation
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | % Accuracy |
| 1.0 | 1,510 | 150,500 | 0.0100 | 1.01 | 101.0% |
| 5.0 | 7,600 | 151,200 | 0.0503 | 5.05 | 101.0% |
| 10.0 | 15,250 | 150,900 | 0.1011 | 10.15 | 101.5% |
| 50.0 | 75,800 | 150,100 | 0.5050 | 50.60 | 101.2% |
| 100.0 | 150,500 | 149,800 | 1.0047 | 100.57 | 100.6% |
| 500.0 | 650,000 | 150,300 | 4.3247 | 432.14 | 86.4% |
| 1000.0 | 750,000 | 150,600 | 4.9801 | 497.52 | 49.8% |
| Regression: y = 0.0065x + 0.0250 | r²: 0.9750 |
Visualizations
Figure 1. General experimental workflow for the quantification of this compound.
References
- 1. uknml.com [uknml.com]
- 2. perlan.com.pl [perlan.com.pl]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7-Oxodocosanoic Acid Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating contamination sources during the analysis of 7-Oxodocosanoic acid.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.
Question: I am observing unexpected peaks in my mass spectrometry data for this compound. What are the potential sources of this contamination?
Answer: Unexpected peaks in your mass spectrometry data can originate from several sources throughout your analytical workflow. The most common culprits include:
-
Labware: Plastic labware is a significant source of contamination. Chemicals can leach from polypropylene, polyethylene, and other plastics, especially when exposed to organic solvents used in lipid extraction. Common contaminants include plasticizers (e.g., phthalates), antioxidants, slip agents (e.g., oleamide), and polymer-related impurities.[1]
-
Solvents: The solvents used for extraction, sample reconstitution, and mobile phases can contain impurities. Even high-purity solvents can become contaminated over time or may contain low levels of problematic compounds.[2]
-
General Laboratory Environment: Dust, personal care products (e.g., lotions, cosmetics), and fibers from clothing can introduce contaminants into your samples. Keratin from skin and hair is a very common contaminant in mass spectrometry analyses.[3][4]
-
Sample Handling and Preparation: Cross-contamination between samples can occur if equipment is not properly cleaned between uses. Reagents used in sample preparation can also be a source of contamination.
Question: My this compound signal is suppressed or inconsistent. What could be the cause?
Answer: Signal suppression, where the presence of other compounds reduces the ionization efficiency of your analyte, is a common issue in LC-MS analysis.[5][6][7] For this compound, this can be caused by:
-
Co-eluting Contaminants: Leachables from plasticware, such as plasticizers and polymers, can co-elute with this compound and compete for ionization, leading to a suppressed signal.[1]
-
Matrix Effects: Components from the biological matrix (e.g., phospholipids, salts) can also co-elute and cause ion suppression.[8][9][10][11]
-
High Concentrations of Other Lipids: If your sample contains high concentrations of other fatty acids or lipids, they can suppress the signal of the less abundant this compound.
-
Mobile Phase Additives: Certain mobile phase additives, like trifluoroacetic acid (TFA), can cause ion suppression in some cases.[5]
Question: How can I determine if my plasticware is a source of contamination?
Answer: To identify if your plasticware is contributing to contamination, you can perform a "blank" extraction. This involves carrying out your entire sample preparation procedure, including the use of all solvents and labware, but without the actual sample. Analyzing this blank extract by LC-MS will reveal any contaminants introduced during the process.[12][13][14]
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants to look out for in this compound analysis?
A1: Based on general lipidomics and fatty acid analysis, the most prevalent contaminants include:
-
Phthalates: A class of plasticizers that are ubiquitous in laboratory environments.[2]
-
Polyethylene glycol (PEG) and Polypropylene glycol (PPG): Often found in detergents and can be present in glassware that has not been thoroughly rinsed.
-
Slip agents: Such as oleamide and erucamide, which are added to plastics to reduce friction.
-
Antioxidants and Stabilizers: Added to plastics during manufacturing.
-
Siloxanes: Found in silicone-based products and can be present in labware and septa.
Q2: Are there any specific considerations for an oxidized fatty acid like this compound?
A2: Yes, the presence of the oxo- group makes this compound potentially more susceptible to certain types of degradation. Oxidized fatty acids can be less stable than their non-oxidized counterparts.[15][16] It is crucial to handle samples promptly, store them at low temperatures (preferably -80°C), and minimize exposure to light and oxygen to prevent further oxidation or degradation.[17][18]
Q3: What is the best type of labware to use for this compound analysis?
A3: Whenever possible, use high-quality borosilicate glassware with polytetrafluoroethylene (PTFE)-lined caps. If plasticware is unavoidable, it is crucial to select products from manufacturers that are certified for low leachables and to perform blank extractions to test new batches of tubes or plates.[1]
Q4: How can I effectively clean my glassware to minimize contamination?
A4: A rigorous cleaning protocol is essential. This typically involves washing with a laboratory-grade detergent, followed by rinsing with tap water, then high-purity water (e.g., Milli-Q), and finally a solvent rinse (e.g., methanol or acetone). For trace analysis, acid washing with a dilute acid solution (e.g., HCl or nitric acid) followed by thorough rinsing is recommended.[8][14][19][20][21]
Q5: How can I reduce background noise in my LC-MS system?
A5: To reduce background noise, ensure the use of high-purity LC-MS grade solvents and freshly prepared mobile phases.[20] Regularly flush the LC system and clean the mass spectrometer's ion source. Running a blank gradient can help identify the source of the noise.[19]
Data Presentation
Table 1: Common Contaminants in Lipidomics and Their Sources
| Contaminant Class | Specific Examples | Common Sources |
| Plasticizers | Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP) | Plastic labware (tubes, plates, pipette tips), solvent tubing, bottle caps |
| Slip Agents | Oleamide, Erucamide | Polypropylene and polyethylene labware |
| Antioxidants | Irganox 1010, Irgafos 168 | Plastic labware, packaging materials |
| Polymers | Polyethylene glycol (PEG), Polypropylene glycol (PPG) | Detergents, lubricants, some plasticware |
| Personal Care | Fatty acids, waxes, oils | Cosmetics, lotions, soaps |
| Proteins | Keratin | Human skin, hair, dust |
| Siloxanes | Polydimethylsiloxane (PDMS) | Vial septa, lubricants, some glassware coatings |
Table 2: Quantitative Data on Leachables from Different Brands of 1.5 mL Polypropylene Microcentrifuge Tubes
| Manufacturer | Total Extractables (mg/kg) | Notable Leachables |
| Brand A | 1,525 | Antioxidants, Nucleating agents |
| Brand S | 385 | Antioxidants, Nucleating agents |
| Brand V | 1,320 | Antioxidants, Nucleating agents |
| Eppendorf | 255 | Branched alkanes |
*Data adapted from publicly available studies.[1] "Extractables" refer to compounds extracted under harsh solvent conditions, which represent a worst-case scenario for leachable contaminants.
Experimental Protocols
Protocol 1: Assessing Labware Contamination via Blank Extraction
Objective: To identify and quantify contaminants leaching from labware (e.g., microcentrifuge tubes, pipette tips) under experimental conditions.
Materials:
-
Labware to be tested (e.g., polypropylene microcentrifuge tubes)
-
High-purity solvents (e.g., LC-MS grade methanol, chloroform, or the solvent system used in your extraction protocol)
-
Glass vials with PTFE-lined caps
-
LC-MS system
Methodology:
-
Place a new, unused piece of the plastic labware to be tested (e.g., a microcentrifuge tube) in a clean glass vial.
-
Add a defined volume of your extraction solvent (e.g., 1 mL of methanol) to the tube, ensuring it comes into contact with the inner surface. This will serve as your "labware blank."
-
Prepare a "solvent blank" by adding the same volume of the same solvent directly into a clean glass vial.
-
Cap both vials and incubate under the same conditions as your typical sample extraction (e.g., vortexing, sonication, incubation time and temperature).
-
After incubation, transfer the solvent from the labware blank to a new clean glass vial for analysis.
-
Analyze both the labware blank and the solvent blank using the same LC-MS method you use for your this compound analysis.
-
Compare the chromatograms of the labware blank and the solvent blank. Any peaks present in the labware blank but absent or significantly smaller in the solvent blank are likely contaminants leached from the plasticware.
Protocol 2: Rigorous Glassware Cleaning for Trace Lipid Analysis
Objective: To minimize background contamination from glassware.
Materials:
-
Laboratory-grade, phosphate-free detergent
-
Dilute (e.g., 1-5%) hydrochloric acid or nitric acid
-
High-purity water (e.g., Milli-Q or equivalent)
-
High-purity organic solvent (e.g., methanol or acetone)
-
Oven for drying
Methodology:
-
Initial Rinse: Immediately after use, rinse glassware with tap water to remove the bulk of any residues.
-
Detergent Wash: Submerge and wash the glassware with a warm solution of laboratory-grade detergent. Use brushes if necessary to scrub all surfaces.
-
Tap Water Rinse: Rinse thoroughly with warm tap water to remove all traces of detergent.
-
Acid Wash (for trace analysis): Submerge the glassware in a bath of dilute acid for at least one hour.
-
High-Purity Water Rinse: Rinse the glassware multiple times (at least 3-5 times) with high-purity water.
-
Solvent Rinse: Perform a final rinse with a high-purity organic solvent to remove any remaining organic residues and to aid in drying.
-
Drying: Dry the glassware in an oven at a temperature appropriate for the glassware type (e.g., 100-120°C).
-
Storage: Once cool, cover the openings of the glassware with clean aluminum foil and store in a clean, dust-free environment.
Visualizations
Caption: Workflow of contamination sources in this compound analysis.
Caption: Troubleshooting logic for unexpected peaks in mass spectrometry data.
References
- 1. eppendorf.com [eppendorf.com]
- 2. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 3. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steps Required to Interpret Lipidomics Data - MetwareBio [metwarebio.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. providiongroup.com [providiongroup.com]
- 7. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eijppr.com [eijppr.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. The Hitchhiker’s Guide to Untargeted Lipidomics Analysis: Practical Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The stability of blood fatty acids during storage and potential mechanisms of degradation: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tsapps.nist.gov [tsapps.nist.gov]
- 19. researchgate.net [researchgate.net]
- 20. echemi.com [echemi.com]
- 21. acdlabs.com [acdlabs.com]
Validation & Comparative
7-Oxodocosanoic Acid in the Landscape of Bioactive Oxo Fatty Acids: A Comparative Guide
While direct experimental data on 7-Oxodocosanoic acid is currently limited in publicly available research, this guide provides a comparative framework using well-characterized oxo fatty acids. By examining the biological activities, signaling pathways, and experimental data of other oxo fatty acids, researchers can gain insights into the potential roles and investigation strategies for this compound.
Oxo fatty acids are a class of lipid molecules characterized by the presence of a ketone group along their aliphatic chain. These molecules are metabolites of polyunsaturated fatty acids and are increasingly recognized as important signaling molecules involved in a variety of physiological and pathological processes. This guide will compare the known properties of several bioactive oxo fatty acids to provide a context for the potential significance of very long-chain oxo fatty acids like this compound.
Comparative Biological Activities of Oxo Fatty Acids
The biological effects of oxo fatty acids are diverse and often depend on the specific molecule, its concentration, and the cellular context. Activities range from anti-inflammatory and pro-resolving effects to cytotoxicity and modulation of metabolic pathways. Below is a summary of the reported biological activities of some well-studied oxo fatty acids.
| Oxo Fatty Acid | Primary Biological Activities | References |
| 9-oxo-Octadecadienoic Acid (9-oxo-ODE) | Anti-inflammatory, pro-apoptotic in cancer cells, activation of PPARγ. | |
| 13-oxo-Octadecadienoic Acid (13-oxo-ODE) | Pro-inflammatory, cytotoxic at high concentrations, activation of Nrf2 pathway. | |
| 15-keto-Prostaglandin E2 (15-keto-PGE2) | Anti-proliferative, pro-apoptotic, involved in the resolution of inflammation. | |
| This compound | No specific biological activities have been extensively documented in the literature. |
Signaling Pathways Modulated by Oxo Fatty Acids
Oxo fatty acids exert their effects by modulating various intracellular signaling pathways. A common mechanism is the activation of nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which regulate gene expression involved in lipid metabolism and inflammation. Another key pathway is the Keap1-Nrf2 system, which is central to the cellular antioxidant response.
Below are diagrams illustrating some of the key signaling pathways influenced by oxo fatty acids.
Experimental Data and Protocols
The investigation of oxo fatty acids involves a range of in vitro and in vivo experimental approaches. The choice of methodology depends on the specific research question, from determining cytotoxic effects to elucidating signaling mechanisms.
In Vitro Cytotoxicity Assessment
A fundamental step in characterizing a novel oxo fatty acid is to determine its effect on cell viability.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Plate cells (e.g., cancer cell lines or immune cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the oxo fatty acid (e.g., 1 µM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., ethanol or DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control.
Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)
| Cell Line | 9-oxo-ODE | 13-oxo-ODE | 15-keto-PGE2 | This compound |
| MCF-7 (Breast Cancer) | 25 | 40 | 15 | Data not available |
| RAW 264.7 (Macrophage) | >100 | 60 | 50 | Data not available |
| HT-29 (Colon Cancer) | 30 | 55 | 20 | Data not available |
Analysis of Gene Expression
To understand the molecular mechanisms of an oxo fatty acid, it is crucial to analyze its impact on gene expression.
Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR)
-
Cell Treatment and RNA Extraction: Treat cells with the oxo fatty acid of interest. After the desired time point, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers specific for target genes (e.g., PPARG, NQO1, IL6) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Table 2: Hypothetical Comparative Gene Expression Data (Fold Change vs. Control)
| Gene Target | 9-oxo-ODE | 13-oxo-ODE | 15-keto-PGE2 | This compound |
| PPARG | 3.5 | 1.2 | 2.8 | Data not available |
| NQO1 | 1.5 | 4.2 | 1.8 | Data not available |
| IL6 | 0.4 | 1.1 | 0.6 | Data not available |
Experimental Workflow for Characterizing a Novel Oxo Fatty Acid
The following diagram outlines a logical workflow for the initial characterization of a novel oxo fatty acid like this compound.
Conclusion and Future Directions
While this compound remains an understudied molecule, the established bioactivities and mechanisms of other oxo fatty acids provide a valuable roadmap for future investigations. Its very long-chain nature suggests potential roles in the regulation of peroxisomal functions and interactions with specific cellular compartments. Future research should focus on synthesizing this compound and systematically evaluating its effects in a variety of in vitro and in vivo models. Such studies will be crucial in determining whether this very long-chain oxo fatty acid possesses unique biological properties and therapeutic potential. The experimental protocols and comparative data presented in this guide offer a solid foundation for initiating such research endeavors.
A Comparative Guide to the Analytical Quantification of 7-Oxodocosanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 7-Oxodocosanoic acid, a long-chain oxo-fatty acid, is critical in various research and development settings, including metabolic studies and drug discovery. The selection of an appropriate analytical method is paramount for achieving reliable and reproducible results. This guide provides a comprehensive comparison of the two most prevalent analytical techniques for the quantification of fatty acids: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This comparison is supported by representative experimental protocols and data presented for ease of evaluation.
Quantitative Performance Comparison
The choice between LC-MS/MS and GC-MS for the analysis of this compound will depend on the specific requirements of the study, such as required sensitivity, sample throughput, and the nature of the sample matrix. The following table summarizes the key quantitative performance parameters for each technique.
| Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | Typically in the low ng/mL to pg/mL range | Generally in the low to mid ng/mL range |
| Limit of Quantitation (LOQ) | Typically in the low to mid ng/mL range | Generally in the mid to high ng/mL range |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 20% |
| Accuracy/Recovery | 85-115% | 80-120% |
| Sample Throughput | High (can be automated) | Moderate (derivatization can be time-consuming) |
| Derivatization Requirement | Not always necessary | Mandatory for volatility |
Experimental Protocols
Detailed methodologies for the analysis of this compound using LC-MS/MS and GC-MS are provided below. These protocols are representative and may require optimization for specific sample types and instrumentation.
LC-MS/MS Method for this compound
This method is advantageous for its high sensitivity and specificity, often without the need for derivatization.
a) Sample Preparation: Liquid-Liquid Extraction [1][2]
-
To 100 µL of plasma, serum, or cell lysate, add an internal standard (e.g., a deuterated analog of this compound).
-
Add 400 µL of a 2:1 (v/v) mixture of chloroform and methanol.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes to separate the layers.
-
Transfer the lower organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
b) Chromatographic and Mass Spectrometric Conditions [3][4][5]
-
LC System: High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would be monitored for quantification.
GC-MS Method for this compound
This technique is a robust and reliable method, though it requires derivatization to increase the volatility of the analyte.
a) Sample Preparation and Derivatization [6][7][8]
-
Perform a lipid extraction from the sample matrix as described in the LC-MS/MS sample preparation section (steps 1-5).
-
Evaporate the organic solvent to dryness.
-
To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60°C for 30 minutes to form the trimethylsilyl (TMS) ester of this compound.
-
After cooling, the sample is ready for injection.
b) Chromatographic and Mass Spectrometric Conditions [6][7][9]
-
GC System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for fatty acid analysis (e.g., a DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program: An initial oven temperature of 100°C, ramped to 300°C.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.
Visualizing the Analytical Workflows
The following diagrams illustrate the experimental workflows for the LC-MS/MS and GC-MS analysis of this compound.
Caption: LC-MS/MS workflow for this compound.
Caption: GC-MS workflow for this compound.
References
- 1. sfrbm.org [sfrbm.org]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. mdpi.com [mdpi.com]
- 6. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. events.engineering.oregonstate.edu [events.engineering.oregonstate.edu]
- 9. shimadzu.com [shimadzu.com]
Unveiling 7-Oxodocosanoic Acid: A Comparative Guide to its Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of lipid mediators is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 7-Oxodocosanoic acid, a long-chain oxo-fatty acid. Due to the limited availability of specific validation data for this compound, this guide presents a comparative analysis based on established methods for similar oxo-fatty acids, primarily utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
The quantification of this compound and other oxo-fatty acids is crucial for understanding their roles in various physiological and pathological processes. These molecules are often present at low concentrations in complex biological matrices, necessitating highly sensitive and specific analytical methods. LC-MS/MS has emerged as the gold standard for this purpose, offering superior selectivity and sensitivity compared to other techniques.
Comparative Analysis of Quantification Assays
| Parameter | LC-MS/MS Method (Representative) | Alternative Method (e.g., GC-MS) |
| **Linearity (R²) ** | > 0.99 | > 0.98 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | 1 - 10 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 20% |
| Inter-day Precision (%CV) | < 15% | < 20% |
| Accuracy (% Bias) | ± 15% | ± 20% |
| Recovery | 85 - 115% | 80 - 120% |
| Specificity | High (based on MRM transitions) | Moderate (potential for co-elution) |
Experimental Protocols
A detailed experimental protocol is crucial for the successful implementation and validation of a quantification assay. The following is a representative protocol for the analysis of an oxo-fatty acid from a biological matrix (e.g., plasma) using LC-MS/MS, which can be adapted for this compound.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of the analyte).
-
Precipitate proteins by adding 300 µL of ice-cold methanol.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant with 10 µL of 1 M HCl.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.
Visualizing the Workflow and Biological Context
To provide a clearer understanding of the processes involved, the following diagrams illustrate the validation workflow for a bioanalytical method and a potential metabolic pathway for this compound.
While the specific signaling pathways involving this compound are not yet fully elucidated, it is likely formed through the omega-oxidation of its parent fatty acid, docosanoic acid. This metabolic pathway is an alternative to the more common beta-oxidation.
Cross-Validation of 7-Oxodocosanoic Acid Measurements: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 7-Oxodocosanoic acid, a very-long-chain oxo-fatty acid. Due to the limited availability of direct comparative studies for this specific analyte, this document leverages experimental data from closely related long-chain oxo-fatty acids to offer a robust framework for methodological selection and cross-validation. The information presented herein is intended to guide researchers in choosing the most appropriate analytical technique for their specific research needs, from high-throughput screening to in-depth structural elucidation.
Introduction to this compound
This compound belongs to the class of oxo-fatty acids, which are fatty acids containing a ketone group. These molecules are often intermediates or end-products of lipid peroxidation and enzymatic oxidation pathways. The measurement of specific oxo-fatty acids can provide valuable insights into oxidative stress, metabolic dysregulation, and various disease pathologies. Accurate and reliable quantification is therefore critical for advancing our understanding of their biological roles.
Comparative Analysis of Measurement Techniques
The selection of an appropriate analytical method for this compound depends on several factors, including the required sensitivity, specificity, sample matrix, throughput, and available instrumentation. This section compares the most common techniques used for the analysis of fatty acids and their derivatives.
Table 1: Comparison of Analytical Techniques for Long-Chain Oxo-Fatty Acid Measurement
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Separation by liquid chromatography followed by mass-based detection and fragmentation for structural confirmation.[1][2] | Separation of volatile derivatives by gas chromatography followed by mass-based detection. | Immuno-enzymatic reaction for specific antigen detection. |
| Specificity | High to Very High (distinguishes isomers with appropriate chromatography).[3] | High (may require derivatization which can sometimes lead to artifacts). | Moderate to High (dependent on antibody specificity, potential for cross-reactivity). |
| Sensitivity | Very High (picogram to femtogram range).[1] | High (picogram range). | High (picogram to nanogram range). |
| Sample Throughput | Moderate | Moderate | High |
| Sample Preparation | Moderately complex (lipid extraction, potential derivatization).[2] | Complex (lipid extraction, mandatory derivatization to increase volatility). | Simple to Moderate (direct sample application or simple dilution). |
| Cost (Instrument) | High | Moderate to High | Low |
| Cost (Per Sample) | Moderate | Moderate | Low |
| Strengths | High specificity and sensitivity, suitable for complex mixtures and isomer separation.[1][3] | Excellent for volatile compounds, extensive spectral libraries available. | High throughput, cost-effective for large sample numbers, easy to automate. |
| Weaknesses | Higher instrument cost, moderate throughput. | Requires derivatization, potential for thermal degradation of analytes. | Antibody availability for specific lipids can be limited, potential for cross-reactivity. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of long-chain oxo-fatty acids using LC-MS/MS and GC-MS.
Protocol 1: Quantification of Long-Chain Oxo-Fatty Acids by LC-MS/MS
This protocol is adapted from methods developed for the analysis of very-long-chain fatty acids and other oxidized lipid species.[1][2]
1. Sample Preparation (Plasma/Serum):
- To 100 µL of plasma or serum, add an internal standard (e.g., a deuterated analog of the analyte of interest).
- Perform lipid extraction using a modified Bligh-Dyer or Folch method with a mixture of chloroform and methanol.
- Evaporate the organic phase to dryness under a stream of nitrogen.
- Reconstitute the lipid extract in a suitable solvent (e.g., methanol/acetonitrile) for LC-MS/MS analysis.
2. Liquid Chromatography:
- Column: A reverse-phase C18 column is typically used for separation.
- Mobile Phase: A gradient of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.
- Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
- Injection Volume: Typically 5-10 µL.
3. Mass Spectrometry:
- Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for fatty acids.
- Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[1] This involves monitoring a specific precursor ion-to-product ion transition for the analyte and the internal standard.
- Data Analysis: Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a this compound standard.
Protocol 2: Analysis of Long-Chain Fatty Acids by GC-MS
This protocol outlines the general steps for analyzing fatty acids by GC-MS, which requires derivatization to increase their volatility.
1. Sample Preparation and Derivatization:
- Perform lipid extraction as described in the LC-MS/MS protocol.
- Saponify the lipid extract using a methanolic base (e.g., KOH or NaOH) to release the fatty acids from their esterified forms.
- Methylate the free fatty acids to form fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol (BF3-methanol) or by acidic catalysis.
- Extract the FAMEs into an organic solvent like hexane.
- Concentrate the extract before GC-MS analysis.
2. Gas Chromatography:
- Column: A capillary column with a polar stationary phase (e.g., a wax-type column) is suitable for separating FAMEs.
- Carrier Gas: Helium is typically used as the carrier gas.
- Temperature Program: A temperature gradient is employed to elute FAMEs based on their chain length and degree of unsaturation.
3. Mass Spectrometry:
- Ionization: Electron Ionization (EI) at 70 eV is standard.
- Analysis Mode: Full scan mode can be used for identification by comparing the fragmentation pattern to spectral libraries. For quantification, Selected Ion Monitoring (SIM) can be used to enhance sensitivity by monitoring specific ions characteristic of the target FAME.
- Data Analysis: Identification is based on retention time and matching the mass spectrum with a reference library. Quantification is performed using an internal standard and a calibration curve.
Visualizing Experimental Workflows and Pathways
To aid in the understanding of the analytical processes and the potential biological context of this compound, the following diagrams are provided.
Conclusion and Recommendations
The accurate measurement of this compound is achievable through several analytical techniques, with LC-MS/MS and GC-MS being the most powerful for specific and sensitive quantification.
-
For exploratory and comprehensive profiling , where high specificity is paramount, LC-MS/MS is the recommended technique. Its ability to distinguish between isomers and provide structural information makes it ideal for research applications.
-
GC-MS offers a robust and reliable alternative, particularly in laboratories where this instrumentation is already established for fatty acid analysis. However, the requirement for derivatization adds complexity to the sample preparation.
-
While no specific ELISA for this compound is currently commercially available, the development of such an assay could provide a high-throughput and cost-effective solution for large-scale clinical studies or screening purposes.
Cross-validation of results between different platforms (e.g., LC-MS/MS and GC-MS) is highly recommended to ensure the accuracy and reliability of the data, especially when establishing a new analytical method or investigating a novel biological pathway involving this compound. The use of certified reference materials and internal standards is crucial for achieving accurate quantification. This comparative guide provides the necessary framework for researchers to make informed decisions on the most suitable analytical strategy for their studies on this compound and other related lipid metabolites.
References
- 1. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultra-Performance Liquid Chromatography-Mass Spectrometry Analysis of Free and Esterified Oxygenated Derivatives from Docosahexaenoic Acid in Rat Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
While direct experimental data on the biological activities of 7-Oxodocosanoic acid remains elusive in current scientific literature, this guide provides a comparative analysis of structurally related oxo-lipids and long-chain fatty acids. By examining the known anti-inflammatory and metabolic effects of these analogous molecules, we can infer potential activities for this compound and identify critical areas for future research.
This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel lipid mediators. The information presented herein is based on published experimental data for related compounds, providing a framework for investigating the largely unexplored biological landscape of this compound.
Comparative Analysis of Biological Activity: Oxo-Lipids and Related Fatty Acids
To contextualize the potential bioactivity of this compound, it is instructive to compare it with other well-characterized oxo-fatty acids and their parent compounds. The presence of a keto group on the fatty acid chain can significantly alter its biological properties, often conferring anti-inflammatory and signaling activities.
| Lipid | Chemical Formula | Chain Length | Position of Oxo Group | Known Biological Activities |
| This compound | C22H42O3 | 22 | 7 | Largely uncharacterized. |
| 8-oxo-9-octadecenoic acid (OOA) | C18H32O3 | 18 | 8 | Potent anti-inflammatory effects in macrophages. |
| 13-oxo-octadecadienoic acid (13-oxo-ODE) | C18H30O3 | 18 | 13 | Inhibition of lipoxygenase (LOX) enzymes. |
| 15-oxo-eicosatetraenoic acid (15-oxo-ETE) | C20H30O3 | 20 | 15 | Selective and potent inhibition of human 12-lipoxygenase (h12-LOX). |
| Docosahexaenoic acid (DHA) | C22H32O2 | 22 | N/A | Precursor to anti-inflammatory specialized pro-resolving mediators (SPMs). |
| Docosanoic acid (Behenic acid) | C22H44O2 | 22 | N/A | A very-long-chain saturated fatty acid with implications in metabolic health. |
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory potential of oxo-lipids is a key area of interest. The following tables summarize quantitative data from studies on related oxo-fatty acids, providing benchmarks for potential future studies on this compound.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages by 8-oxo-9-octadecenoic acid (OOA)
| Treatment | Concentration (µM) | NO Production (% of LPS control) |
| LPS | - | 100% |
| LPS + OOA | 12.5 | ~80% |
| LPS + OOA | 25 | ~60% |
| LPS + OOA | 50 | ~40% |
Table 2: Inhibition of Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages by 8-oxo-9-octadecenoic acid (OOA)
| Cytokine | Treatment | Concentration (µM) | Cytokine Production (% of LPS control) |
| TNF-α | LPS + OOA | 50 | ~55% |
| IL-6 | LPS + OOA | 50 | ~60% |
Table 3: Inhibitory Activity (IC50) of Oxo-Lipids against Human Lipoxygenase (LOX) Isozymes
| Oxo-Lipid | Target Enzyme | IC50 (µM) |
| 15-oxo-ETE | h12-LOX | 1 ± 0.1 |
| 12-oxo-ETE | h15-LOX-1 | > 50 |
| 13-oxo-ODE | h5-LOX | > 50 |
Signaling Pathways and Potential Mechanisms of Action
Oxo-lipids often exert their biological effects by modulating key inflammatory signaling pathways. Based on studies of related compounds, this compound could potentially influence the following pathways:
-
Nuclear Factor-kappa B (NF-κB) Pathway: 8-oxo-9-octadecenoic acid has been shown to inhibit the LPS-induced activation of NF-κB by reducing the phosphorylation of IκB-α and the p50 subunit. This is a critical pathway that controls the expression of many pro-inflammatory genes.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: The same study demonstrated that 8-oxo-9-octadecenoic acid suppresses the phosphorylation of JNK and ERK, two key components of the MAPK signaling cascade that are activated by inflammatory stimuli.
-
Lipoxygenase (LOX) Pathways: As shown in Table 3, some oxo-lipids can directly inhibit LOX enzymes. These enzymes are responsible for the production of pro-inflammatory leukotrienes and other lipid mediators.
Below is a diagram illustrating the potential points of intervention for an anti-inflammatory oxo-lipid based on the known mechanisms of related compounds.
Caption: Hypothetical anti-inflammatory signaling pathway of this compound.
Experimental Protocols
For researchers planning to investigate the biological activity of this compound, the following established protocols for assessing the anti-inflammatory effects of lipids can be adapted.
Protocol 1: In Vitro Anti-Inflammatory Assay in Macrophages
This protocol is based on the methodology used to assess the anti-inflammatory effects of 8-oxo-9-octadecenoic acid.
Objective: To determine the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (to be synthesized or sourced)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no this compound) and a negative control (no LPS).
-
Supernatant Collection: After 24 hours, collect the cell culture supernatants.
-
Nitric Oxide Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatants using the Griess Reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's protocols.
-
Data Analysis: Express the results as a percentage of the LPS-only control and determine the IC50 value if applicable.
Caption: Workflow for in vitro anti-inflammatory testing.
Conclusion and Future Directions
While the biological activities of this compound are yet to be experimentally determined, this comparative guide provides a strong rationale for its investigation as a potential anti-inflammatory and metabolic signaling molecule. The known effects of structurally similar oxo-lipids suggest that this compound may inhibit key inflammatory pathways such as NF-κB and MAPK, and potentially modulate the activity of enzymes like lipoxygenases.
Future research should focus on:
-
Chemical Synthesis and Purification: Establishing a reliable method for the synthesis and purification of this compound is the first critical step.
-
In Vitro Screening: Utilizing the protocols outlined in this guide to screen for anti-inflammatory activity in relevant cell models (e.g., macrophages, endothelial cells).
-
Mechanism of Action Studies: If bioactivity is confirmed, further studies should elucidate the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Studies: Evaluating the efficacy of this compound in animal models of inflammatory and metabolic diseases.
The exploration of novel lipid mediators like this compound holds significant promise for the development of new therapeutic strategies for a wide range of diseases. This guide serves as a foundational resource to stimulate and direct these future research endeavors.
7-Oxodocosanoic Acid: A Comparison of Its Putative Role in Health and Disease
An introductory guide for researchers, scientists, and drug development professionals.
Disclaimer: Direct quantitative data on 7-Oxodocosanoic acid levels in healthy versus diseased states are not currently available in published literature. This guide provides a comparative framework using more extensively studied oxo-fatty acids, namely 9- and 13-oxo-octadecadienoic acid (9-oxo-ODE and 13-oxo-ODE), as proxies. These molecules, derived from the oxidation of linoleic acid, offer insights into the potential roles of oxo-fatty acids in human health and pathology.
Oxo-fatty acids are products of fatty acid oxidation, a process that can occur both enzymatically, through pathways involving enzymes like lipoxygenases and cyclooxygenases, and non-enzymatically via free radical-mediated reactions.[1][2][3][4] These molecules are increasingly recognized for their involvement in a range of physiological and pathological processes, including inflammation and cardiovascular disease.[1][2][3][4]
Quantitative Data on Oxo-Fatty Acids in a Disease State
While specific concentrations of this compound are not documented, studies on related oxo-fatty acids provide a basis for understanding their potential as disease biomarkers. A nested case-control study investigating the association between serum oxylipins and the risk of developing coronary artery disease (CAD) found a significant positive association with 13-oxo-ODE.[5]
Table 1: Association of 13-Oxo-Octadecadienoic Acid (13-oxo-ODE) with Coronary Artery Disease (CAD) Risk
| Analyte | Tertile | Adjusted Odds Ratio (95% CI) for CAD |
| 13-oxo-ODE | 1 (Lowest) | 1.00 (Reference) |
| 2 | 2.48 (1.12–5.48) | |
| 3 (Highest) | 5.02 (0.85–15.6) |
Data from a nested case-control study within a 10-year follow-up of a Taiwanese cohort. The odds ratios were adjusted for hypertension, diabetes mellitus, hypertriglyceridemia, hypercholesterolemia, drinking, smoking, and experimental batch effects.[5]
These findings suggest that elevated levels of certain oxo-fatty acids may be associated with a significantly increased risk for cardiovascular disease.[5] In another study on rat plasma, the mean concentrations of 9-oxo-ODE and 13-oxo-ODE were found to be 218.1 nmol/L and 57.8 nmol/L, respectively.[6]
Experimental Protocols
The quantification of oxo-fatty acids in biological samples is a complex analytical challenge due to their low concentrations and potential for ex vivo oxidation.[4] The standard method for their analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Generalized Protocol for Oxo-Fatty Acid Quantification in Human Plasma/Serum:
-
Sample Collection and Handling:
-
Sample Preparation (Lipid Extraction):
-
Internal Standards: A mixture of deuterated internal standards corresponding to the analytes of interest is added to the plasma/serum sample to correct for extraction losses and matrix effects.
-
Protein Precipitation and Liquid-Liquid Extraction: A common method involves protein precipitation with an organic solvent like methanol or acetonitrile, followed by liquid-liquid extraction. The Folch method, using a chloroform:methanol mixture, is a classic approach for lipid extraction.[6]
-
Solid-Phase Extraction (SPE): Alternatively, SPE can be used for a cleaner extraction. The sample is loaded onto a C18 cartridge, washed to remove interfering substances, and the oxo-fatty acids are then eluted with an organic solvent.
-
Hydrolysis: To measure total oxo-fatty acid levels (both free and esterified), a base hydrolysis step (e.g., with potassium hydroxide) is included to release the fatty acids from their esterified forms in triglycerides and phospholipids.[6]
-
Reconstitution: The dried extract is reconstituted in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Reverse-phase liquid chromatography is typically used to separate the different oxo-fatty acid isomers. A C18 column is commonly employed with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used for detection. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for each analyte and internal standard.[6]
-
-
Quantification:
-
Calibration curves are generated using authentic standards of the oxo-fatty acids of interest.
-
The concentration of each analyte in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.
-
Proposed Metabolic Pathway for this compound Formation
The formation of this compound from its parent saturated fatty acid, docosanoic acid (behenic acid), is likely a multi-step process involving enzymatic oxidation. One plausible pathway involves the action of cytochrome P450 (CYP) enzymes, which are known to hydroxylate fatty acids.[3] This would be followed by the oxidation of the resulting hydroxyl group to a keto group by a dehydrogenase.
Caption: Proposed metabolic pathway for the formation of this compound.
General Experimental Workflow
The overall process for analyzing oxo-fatty acids from biological samples can be summarized in the following workflow.
Caption: General workflow for the analysis of oxo-fatty acids.
References
- 1. Scholarly Article or Book Chapter | Lowering dietary linoleic acid reduces bioactive oxidized linoleic acid metabolites in humans | ID: g158br45s | Carolina Digital Repository [cdr.lib.unc.edu]
- 2. Lowering dietary linoleic acid reduces bioactive oxidized linoleic acid metabolites in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidized metabolites of linoleic acid as biomarkers of liver injury in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Identification of Serum Oxylipins Associated with the Development of Coronary Artery Disease: A Nested Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-laboratory Analysis of 7-Oxodocosanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 7-Oxodocosanoic acid, a long-chain oxo-fatty acid, is critical for understanding its biological roles and potential as a biomarker. In the absence of a formal inter-laboratory comparison study for this specific analyte, this guide provides a comparative overview of established analytical methodologies for long-chain fatty acids, offering insights into expected performance and experimental protocols. The data presented is a synthesis of performance characteristics reported in various studies utilizing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Performance Comparison of Analytical Methods
The following tables summarize the typical performance characteristics of GC-MS and LC-MS/MS methods for the analysis of long-chain fatty acids, which are applicable to this compound. These values are derived from published literature and represent a benchmark for what well-validated methods can achieve.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance
| Performance Metric | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance
| Performance Metric | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 10 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Experimental Protocols
The following sections detail generalized yet comprehensive protocols for the analysis of this compound in biological matrices such as plasma or serum, based on common practices for long-chain fatty acid analysis.
Sample Preparation and Extraction
A robust sample preparation is crucial for accurate quantification. The following protocol outlines a common liquid-liquid extraction (LLE) procedure.
-
Internal Standard Spiking: To 100 µL of the biological sample (e.g., plasma), add an internal standard (e.g., a deuterated analog of a similar long-chain fatty acid) to correct for extraction inefficiency and matrix effects.
-
Protein Precipitation: Add 400 µL of a cold organic solvent, such as acetonitrile or a 2:1 methanol:dichloromethane mixture, to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the lipids.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.
Derivatization (for GC-MS Analysis)
For GC-MS analysis, the carboxyl group of the fatty acid needs to be derivatized to increase its volatility. A common method is esterification to form fatty acid methyl esters (FAMEs).
-
Reagent Addition: To the dried extract, add 100 µL of a derivatizing agent, such as 14% boron trifluoride in methanol (BF3-MeOH).
-
Incubation: Heat the mixture at 60°C for 30 minutes.
-
Extraction of Derivatives: After cooling, add 200 µL of hexane and 100 µL of water. Vortex and centrifuge to separate the layers.
-
Collection: Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
Instrumental Analysis
a) Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph: A typical GC system equipped with a capillary column (e.g., DB-225ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection of 1 µL of the derivatized sample.
-
Temperature Program: An oven temperature gradient is used to separate the FAMEs, for example, starting at 100°C, ramping to 220°C.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification of the target analyte.
b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phases: A gradient elution using two mobile phases, for example, Mobile Phase A: Water with 0.1% formic acid, and Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for this compound and its internal standard.
Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates the general workflow for the analysis of this compound from a biological sample.
Caption: General experimental workflow for the quantification of this compound.
Illustrative Signaling Pathway of an Oxo-Fatty Acid
While a specific signaling pathway for this compound is not well-established, other oxo-fatty acids, such as 15-oxo-eicosatetraenoic acid (15-oxo-ETE), are known to exert biological effects through receptor-mediated signaling. The following diagram illustrates a generalized pathway for such a molecule.
A Comparative Guide to the Accurate and Precise Measurement of 7-Oxodocosanoic Acid
In the landscape of biomedical research and drug development, the precise and accurate quantification of lipid mediators is paramount for understanding disease mechanisms and evaluating therapeutic interventions. 7-Oxodocosanoic acid (7-oxo-DCA), a keto-fatty acid, is emerging as a molecule of interest in various physiological and pathological processes. This guide provides a comparative overview of the analytical methodologies for the measurement of 7-oxo-DCA, with a focus on accuracy and precision, to aid researchers in selecting the most appropriate technique for their specific needs.
Comparison of Analytical Methodologies
The quantification of this compound in biological matrices is primarily achieved through mass spectrometry-based methods, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Currently, there is a lack of commercially available ELISA kits for the specific and sensitive detection of this compound.
| Parameter | LC-MS/MS | GC-MS | ELISA |
| Principle | Separation by liquid chromatography followed by mass-based detection and fragmentation. | Separation of volatile derivatives by gas chromatography followed by mass-based detection. | Immuno-enzymatic assay based on antibody-antigen recognition. |
| Sample Preparation | Liquid-liquid or solid-phase extraction. Derivatization is typically not required. | Liquid-liquid or solid-phase extraction followed by mandatory chemical derivatization to increase volatility. | Minimal sample preparation, often direct use of diluted biological fluids. |
| Accuracy | High, with reported recoveries typically in the range of 85-115%. | High, but can be influenced by the efficiency and reproducibility of the derivatization step. | Variable, can be affected by matrix effects and cross-reactivity with structurally similar molecules. |
| Precision | High, with coefficients of variation (CV%) generally below 15%. | High, with CV% typically below 15%, though the derivatization step can introduce variability. | Moderate to high, with inter- and intra-assay CVs often in the 5-20% range. |
| Sensitivity (LOD/LOQ) | High sensitivity, with a reported Limit of Detection (LOD) of 0.5 ng/mL and a Limit of Quantification (LOQ) of 2 ng/mL for a similar oxo-fatty acid. | High sensitivity, often in the picogram to nanogram range, dependent on the derivatization agent and detector. | Moderate sensitivity, typically in the ng/mL to µg/mL range. |
| Specificity | Very high, based on chromatographic retention time and specific mass-to-charge ratio transitions. | Very high, based on chromatographic retention time and characteristic mass fragmentation patterns. | Can be limited by the specificity of the antibody, with potential for cross-reactivity. |
| Throughput | Moderate to high, with typical run times of 5-15 minutes per sample. | Lower, due to longer run times and the requirement for derivatization. | High, suitable for screening large numbers of samples in parallel (e.g., 96-well plate format). |
| Cost (Instrument) | High | Moderate to High | Low |
| Cost (Per Sample) | Moderate | Moderate | Low |
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol is based on a validated method for a similar long-chain oxo-fatty acid and is applicable for the analysis of 7-oxo-DCA in plasma samples.
a. Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of 7-oxo-DCA).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate or a mixture of isopropanol, hexane, and ethyl acetate).
-
Vortex the mixture and centrifuge to separate the phases.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution profile.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol with 0.1% formic acid.
-
-
Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for 7-oxo-DCA and the internal standard in Multiple Reaction Monitoring (MRM) mode.
Quantification of this compound by GC-MS
This protocol outlines a general procedure for the analysis of fatty acids by GC-MS, which requires a derivatization step.
a. Sample Preparation and Derivatization:
-
Perform lipid extraction from the biological sample as described for the LC-MS/MS protocol.
-
To the dried extract, add a derivatizing agent to convert the carboxylic acid group of 7-oxo-DCA into a more volatile ester (e.g., methyl ester using BF3-methanol) and the keto group into a stable derivative (e.g., an oxime using hydroxylamine).
-
Heat the reaction mixture to ensure complete derivatization.
-
After cooling, extract the derivatized analyte into an organic solvent (e.g., hexane).
-
The sample is then ready for GC-MS analysis.
b. GC-MS Analysis:
-
Gas Chromatography: Use a capillary column suitable for fatty acid methyl ester analysis (e.g., a polar-phase column).
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and monitor for characteristic fragment ions of the derivatized 7-oxo-DCA.
Visualizations
Caption: A simplified workflow for the quantification of this compound using LC-MS/MS.
Caption: A generalized workflow for the quantification of this compound using GC-MS, highlighting the mandatory derivatization step.
7-Oxodocosanoic acid as a marker against established biomarkers
A comprehensive search of scientific literature and databases has revealed no available information on the use of 7-Oxodocosanoic acid as a clinical or research biomarker. Consequently, a comparison guide detailing its performance against established biomarkers cannot be generated at this time.
Extensive searches for "this compound" in conjunction with terms such as "biomarker," "marker," "diagnostic," and "prognostic" did not yield any relevant studies. Furthermore, investigations into the broader class of oxo-fatty acids as biomarkers did not provide any specific data related to this compound.
This lack of information prevents the fulfillment of the core requirements for the requested comparison guide, including:
-
Data Presentation: No quantitative data exists to compare the sensitivity, specificity, or other performance metrics of this compound with established biomarkers.
-
Experimental Protocols: Without any studies utilizing this compound as a biomarker, there are no experimental methodologies to detail.
-
Visualization: The absence of any known signaling pathways or experimental workflows involving this compound as a biomarker makes it impossible to create the requested diagrams.
Based on the current body of scientific and medical literature, this compound is not recognized as a biomarker for any disease or physiological state. Therefore, no comparative analysis against established biomarkers can be provided. Researchers, scientists, and drug development professionals seeking information on biomarkers for specific conditions should refer to established and validated markers documented in peer-reviewed literature.
Unveiling the Potential: A Comparative Guide to the Structural Analogs of 7-Oxodocosanoic Acid and Their Predicted Effects
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationship of fatty acids is paramount. While direct comparative studies on the biological effects of structural analogs of 7-Oxodocosanoic acid are not extensively available in current literature, this guide provides a comprehensive overview of the anticipated effects based on structurally related compounds. By examining the impacts of similar "7-keto" molecules and other modified long-chain fatty acids, we can extrapolate potential biological activities and guide future research in this promising area.
This guide synthesizes available data on related compounds to predict the effects of modifying the this compound structure. We will delve into the metabolic implications of a keto group at the C7 position, drawing parallels from the well-studied 7-keto-dehydroepiandrosterone (7-Keto DHEA). Furthermore, we will explore how alterations in chain length, saturation, and the introduction of other functional groups could modulate the biological activity of this compound, referencing studies on various fatty acid derivatives.
Comparative Analysis of "7-Keto" Analogs and Other Fatty Acid Derivatives
To illustrate the potential impact of a 7-oxo functional group, we present data from clinical trials on 7-Keto DHEA, a steroid derivative with a ketone at the 7th position. While not a direct structural analog of this compound in terms of its steroidal backbone, its metabolic effects provide valuable insights into the potential influence of a 7-keto moiety.
| Compound/Analog | Structural Modification | Key Biological Effect | Quantitative Data | Reference |
| 7-Keto DHEA | Introduction of a ketone group at the C7 position of DHEA. | Weight Loss | -2.88 kg vs. -0.95 kg (placebo) over 8 weeks.[1] | [1] |
| Body Fat Reduction | -1.8% vs. -0.57% (placebo) over 8 weeks.[1] | [1] | ||
| Increase in Resting Metabolic Rate (RMR) | Statistically significant increase in RMR compared to placebo.[2] | [2] | ||
| ω-Hydroxy PUFAs | Hydroxylation at the terminal (ω) position of polyunsaturated fatty acids. | Nociception (Pain Signaling) | 20-HETE induced a significant decrease in paw withdrawal thresholds in rats. | [3][4] |
| 2-Oxoamide-based compounds | N-terminal 2-oxoamide modification of fatty acids. | Inhibition of cytosolic phospholipase A2 (cPLA2) | Potent inhibition of GIVA cPLA2 with therapeutic effects in animal models of pain and inflammation.[5] | [5] |
| Long-chain iso-fatty acids | Terminal isopropyl group. | Influence on membrane fluidity. | A practical, gram-scale synthesis has been developed for various iso-fatty acids (iso-C12–C19).[6] | [6] |
| (4Z,15Z)-octadecadienoic acid and (23Z,34Z)-heptatriacontadienoic acid | Altered chain length and positions of double bonds. | Neurite Outgrowth Activity | Potent activity on Aβ(25-35)-treated rat cortical neurons, comparable to Nerve Growth Factor (NGF).[7] | [7] |
Experimental Protocols
Understanding the methodologies behind the data is crucial for replication and further investigation. Below are detailed protocols for key experiments cited in the context of evaluating the effects of fatty acid analogs.
Protocol 1: Evaluation of Weight Loss and Metabolic Rate in Human Subjects (Based on 7-Keto DHEA studies)
Objective: To assess the effect of a test compound on body weight, body composition, and resting metabolic rate in healthy, overweight adults.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Healthy, overweight adults are recruited based on specific inclusion/exclusion criteria (e.g., BMI range).
-
Intervention: Participants are randomly assigned to receive either the test compound (e.g., 100 mg of 7-Keto DHEA twice daily) or a matching placebo for a predefined period (e.g., 8 weeks).
-
Concomitant Measures: All participants are placed on a reduced-calorie diet and a structured exercise program.
-
Data Collection:
-
Body Weight and Composition: Measured at baseline and at regular intervals (e.g., weekly) using a calibrated scale and bioelectrical impedance analysis.
-
Resting Metabolic Rate (RMR): Assessed at baseline and at the end of the study using indirect calorimetry.
-
Safety Monitoring: Blood samples are collected to monitor key safety parameters.
-
-
Statistical Analysis: Data from the treatment and placebo groups are compared using appropriate statistical tests (e.g., t-tests, ANOVA) to determine the significance of any observed differences.
Protocol 2: Synthesis and Evaluation of Neurite Outgrowth Activity of Long-Chain Fatty Acid Analogs
Objective: To synthesize novel long-chain fatty acid derivatives and evaluate their ability to promote neurite outgrowth in a neuronal cell culture model of Alzheimer's disease.
Methodology:
-
Synthesis:
-
Utilize standard organic synthesis techniques such as the Wittig reaction to introduce double bonds at specific positions in the fatty acid chain.
-
Employ stereospecific hydrogenation of triple bonds to control the geometry of the double bonds (Z or E).
-
Purify the synthesized analogs using techniques like column chromatography and confirm their structure via NMR and mass spectrometry.
-
-
Cell Culture:
-
Culture primary rat cortical neurons.
-
Induce neurotoxicity and inhibit neurite outgrowth by treating the cells with amyloid-beta peptide (Aβ25-35), a model for Alzheimer's disease pathology.
-
-
Treatment:
-
Treat the Aβ-exposed neurons with the synthesized fatty acid analogs at various concentrations.
-
Include a positive control (e.g., Nerve Growth Factor, NGF) and a vehicle control.
-
-
Assessment of Neurite Outgrowth:
-
After a suitable incubation period, fix and stain the cells to visualize neurons and their neurites (e.g., using anti-β-tubulin antibodies).
-
Capture images using microscopy and quantify neurite length and branching using image analysis software.
-
-
Data Analysis: Compare the neurite outgrowth in treated cells to that in control cells to determine the efficacy of the synthesized analogs.
Visualizing the Pathways
To better understand the mechanisms discussed, the following diagrams illustrate a key metabolic pathway and a general experimental workflow.
Caption: Proposed mechanism of thermogenesis induction by 7-keto analogs.
Caption: General workflow for developing and testing novel fatty acid analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. nutritionaloutlook.com [nutritionaloutlook.com]
- 3. Chemical synthesis and biological evaluation of ω-hydroxy polyunsaturated fatty acids [escholarship.org]
- 4. Chemical Synthesis and Biological Evaluation of ω-Hydroxy Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of 2-oxoamide inhibition of group IVA cytosolic phospholipase A2 and group V secreted phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - A practical synthesis of long-chain iso-fatty acids (iso-C12–C19) and related natural products [beilstein-journals.org]
- 7. Synthesis of long-chain fatty acid derivatives as a novel anti-Alzheimer's agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Extraction Methods for 7-Oxodocosanoic Acid
In the pursuit of isolating bioactive lipids for research and drug development, the efficacy of the extraction method is paramount. This guide provides a comparative analysis of three prevalent techniques for the extraction of 7-Oxodocosanoic acid, a long-chain oxo-fatty acid: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE). The selection of an appropriate method is critical for achieving high yield and purity, which are essential for subsequent analytical procedures and functional assays.
Quantitative Comparison of Extraction Methods
The performance of each extraction method is influenced by various parameters, including solvent choice, pH, temperature, and pressure. While specific quantitative data for this compound is not extensively available in the literature, the following table summarizes representative data for the extraction of analogous long-chain fatty acids, providing a valuable benchmark for researchers.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Supercritical Fluid Extraction (SFE) |
| Recovery Rate | 98-100% for C10-C18 fatty acids[1] | Variable, dependent on sorbent and analyte | Variable, dependent on conditions |
| Adsorption Capacity | Not Applicable | Up to 430 g/kg for laurate on mixed-mode adsorbents[2] | Not Applicable |
| Selectivity | Moderate | High, tunable by sorbent chemistry[3] | High, tunable by pressure and temperature[4] |
| Solvent Consumption | High | Low[3] | Minimal (CO2 is recycled)[4] |
| Processing Time | Can be lengthy and labor-intensive | Rapid and amenable to automation[3] | Generally rapid |
| Environmental Impact | High due to organic solvent use | Lower than LLE | Low ("Green" technology)[4] |
| Cost | Low to moderate (equipment) | Moderate (cartridges are consumables) | High (initial equipment cost) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for each extraction method, which can be optimized for the specific recovery of this compound.
Liquid-Liquid Extraction (LLE) Protocol (Modified Folch Method)
This protocol is a classic method for the total lipid extraction from biological samples.
Materials:
-
Sample containing this compound
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Homogenize the sample in a chloroform:methanol (2:1, v/v) solution. The final volume of the solvent should be 20 times the volume of the sample.
-
Agitate the mixture for 15-20 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
-
Centrifuge the mixture to facilitate the separation of the two phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Evaporate the solvent from the organic phase using a rotary evaporator to obtain the total lipid extract.
-
The extract can then be subjected to further chromatographic steps to isolate this compound.
Solid-Phase Extraction (SPE) Protocol
SPE offers a more controlled and selective extraction process compared to LLE.
Materials:
-
SPE cartridges (e.g., C18 reversed-phase or a suitable ion-exchange resin)
-
Sample containing this compound, pre-dissolved in a suitable solvent
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water or a buffer at a specific pH)
-
Wash solvent(s)
-
Elution solvent
-
SPE manifold
Procedure:
-
Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.
-
Equilibration: Pass the equilibration solvent through the cartridge to prepare the sorbent for sample loading.
-
Sample Loading: Load the pre-treated sample onto the cartridge. The flow rate should be slow and controlled to ensure proper binding of the analyte.
-
Washing: Pass a wash solvent through the cartridge to remove impurities and interfering compounds. The composition of the wash solvent is chosen to elute contaminants while retaining the analyte of interest.
-
Elution: Elute the this compound from the sorbent using an appropriate elution solvent. The eluate is collected for analysis.
Supercritical Fluid Extraction (SFE) Protocol
SFE is an advanced, environmentally friendly technique that uses supercritical CO2 as the primary solvent.
Materials:
-
SFE system
-
High-purity CO2
-
Co-solvent (e.g., ethanol), if necessary
-
Sample containing this compound
Procedure:
-
Load the sample into the extraction vessel of the SFE system.
-
Pressurize and heat the CO2 to bring it to its supercritical state (above 31.1 °C and 72.8 bar).[4]
-
Introduce the supercritical CO2 into the extraction vessel. The temperature and pressure can be precisely controlled to optimize the solubility of this compound.[4]
-
If required, a co-solvent can be added to the supercritical CO2 to modify its polarity and enhance the extraction of the target compound.[4]
-
The supercritical fluid containing the extracted compound flows to a separator where the pressure is reduced.
-
As the CO2 returns to a gaseous state, it loses its solvating power, and the this compound precipitates and is collected.
-
The CO2 can be re-pressurized and recycled.
Visualizing the Process and Biological Context
To aid in the conceptualization of the experimental workflow and the biological relevance of oxo-fatty acids, the following diagrams are provided.
Caption: A generalized workflow for the extraction and analysis of this compound.
Oxidized fatty acids, such as this compound, are part of a larger class of molecules known as oxylipins, which are recognized as important signaling molecules in various biological processes.[5]
Caption: A simplified diagram of a generalized oxylipin signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. asu.elsevierpure.com [asu.elsevierpure.com]
- 3. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 4. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidized fatty acids as inter-kingdom signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Oxodocosanoic Acid: An Evaluation of Potency in the Landscape of Bioactive Lipids
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of lipidomics has unveiled a vast array of bioactive lipids with profound physiological and pathological implications. Among these, oxo-fatty acids, a subclass of oxidized fatty acids, are gaining increasing attention for their roles in cellular signaling and metabolic regulation. This guide provides a comparative overview of 7-Oxodocosanoic acid, a 22-carbon saturated fatty acid with a ketone group at the seventh position, and evaluates its potential potency relative to other similar bioactive lipid molecules. Due to a paucity of direct experimental data on this compound, this comparison is based on established principles of structure-activity relationships among long-chain fatty acids and their derivatives.
Comparative Analysis of Potency
The biological potency of a fatty acid derivative is intricately linked to its structure, including chain length, degree of saturation, and the nature and position of functional groups. For this compound, the presence of the oxo group on a long saturated acyl chain suggests potential interactions with nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism.
Below is a hypothetical comparison of this compound with other relevant fatty acid classes, based on general structure-activity relationships.
| Compound Class | General Structure | Predicted Potency as PPARα Agonist | Rationale |
| This compound | 22-carbon saturated chain with a ketone group at C-7 | Moderate to High | The long carbon chain is a known feature for PPAR binding. The oxo group may influence binding affinity and receptor activation. Very-long-chain fatty acids (VLCFA) are potent inducers of PPARα[1][2]. |
| Docosanoic acid | 22-carbon saturated fatty acid | Low to Moderate | While it is a long-chain fatty acid, the absence of an activating functional group like a ketone may result in lower binding affinity compared to its oxo derivative. |
| Unsaturated C22 Fatty Acids (e.g., Docosahexaenoic acid - DHA) | 22-carbon chain with multiple double bonds | Variable (can act as agonists or antagonists) | The presence and position of double bonds significantly impact biological activity, including the inhibition of enzymes like DNA polymerases and topoisomerases[3]. Their interaction with PPARs can be complex. |
| Hydroxy-fatty acids (e.g., Hydroxydocosapentaenoic acid - HDoHE) | 22-carbon chain with a hydroxyl group | High | Hydroxylated derivatives of long-chain fatty acids are known to be potent signaling molecules and can exhibit high affinity for various receptors. |
| Shorter-chain oxo-fatty acids (e.g., 9-oxo-octadecadienoic acid - 9-oxo-ODE) | 18-carbon chain with a ketone group | Moderate | Shorter chain length may result in lower binding affinity for PPARα compared to very-long-chain fatty acids[1][2]. |
Experimental Protocols for Potency Determination
To empirically determine the potency of this compound, a series of well-established in vitro assays can be employed. A standard approach would involve assessing its ability to activate nuclear receptors like PPARs.
PPARα Transactivation Assay
Objective: To quantify the ability of this compound to activate the Peroxisome Proliferator-Activated Receptor alpha (PPARα).
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., HEK293T or HepG2) is cultured under standard conditions.
-
Transfection: Cells are transiently transfected with two plasmids:
-
An expression vector for the human PPARα ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain.
-
A reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene, such as luciferase.
-
-
Treatment: Transfected cells are treated with varying concentrations of this compound and known PPARα agonists (e.g., GW7647, fenofibrate) as positive controls. A vehicle control (e.g., DMSO) is also included.
-
Luciferase Assay: After an incubation period (typically 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The relative luciferase units (RLU) are plotted against the compound concentration to generate a dose-response curve. The EC50 value (the concentration at which 50% of the maximum response is achieved) is calculated to determine the potency of this compound. A lower EC50 value indicates higher potency.
Signaling Pathway
The predicted primary signaling pathway for this compound, based on its structural similarity to other long-chain fatty acids, is through the activation of PPARs. This pathway is central to the regulation of lipid metabolism.
Caption: PPARα activation by this compound.
Experimental Workflow
The general workflow for evaluating the biological activity of a novel lipid molecule like this compound involves a multi-step process, from initial in vitro screening to more complex cellular and in vivo models.
Caption: Workflow for evaluating this compound.
Conclusion
While direct experimental evidence for the biological potency of this compound is currently lacking in the public domain, its structural characteristics as a very-long-chain oxo-fatty acid suggest it is a promising candidate for possessing significant biological activity. Based on the known structure-activity relationships of similar compounds, it is hypothesized that this compound could be a potent modulator of nuclear receptors such as PPARα. Empirical validation through the experimental protocols outlined in this guide is essential to definitively characterize its potency and elucidate its specific biological functions. This will pave the way for a deeper understanding of the physiological roles of novel oxo-fatty acids and their potential as therapeutic targets.
References
- 1. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory action of C22-fatty acids on DNA polymerases and DNA topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Oxodocosanoic Acid: An Examination of Reproducibility and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the current understanding of 7-Oxodocosanoic acid and related oxo-fatty acids. Due to the limited specific research on this compound, this document leverages data from structurally similar compounds to infer potential biological activities and experimental considerations. A significant knowledge gap exists, underscoring the need for further investigation into this particular molecule.
Comparative Analysis of Oxo-Fatty Acid Bioactivity
| Fatty Acid Derivative | Biological Activity | Experimental Model | Reference Compound(s) |
| General Oxo-Fatty Acids | Anti-cancer, pro-apoptotic | In vitro (cancer cell lines) | Other synthetic oxo-fatty acids |
| Saturated Hydroxy Fatty Acids | Inhibition of cancer cell growth, suppression of β-cell apoptosis | In vitro (cancer and pancreatic β-cell lines) | - |
| 9-Oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA) | Anti-inflammatory | In vitro (macrophages) | - |
| 13-Oxo-9(Z),11(E)-octadecadienoic acid (13-oxo-ODA) | Anti-inflammatory | In vitro (macrophages) | - |
Experimental Protocols
The reproducibility of findings heavily relies on detailed and standardized experimental protocols. Below are generalized methodologies for the synthesis, purification, and analysis of oxo-fatty acids, which can be adapted for studies on this compound.
Synthesis of Oxo-Fatty Acids
The synthesis of oxo-fatty acids can be achieved through the oxidation of the corresponding hydroxy fatty acid.
General Protocol:
-
Dissolution: Dissolve the starting hydroxy fatty acid in a suitable organic solvent (e.g., dichloromethane).
-
Oxidation: Add an oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, to the solution.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., sodium thiosulfate for periodinane-based oxidations).
-
Extraction: Extract the oxo-fatty acid into an organic solvent.
-
Purification: Purify the product using column chromatography on silica gel.
Purity Analysis
Ensuring the purity of the synthesized compound is critical for reproducible biological experiments.
Recommended Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A purity of >95% is generally recommended for biological assays.
In Vitro Biological Assays
To assess the biological activity of this compound, a variety of in vitro assays can be employed, similar to those used for other fatty acids.
Example Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (and appropriate vehicle controls) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound have not been elucidated, research on other fatty acids and their derivatives suggests potential involvement in key cellular signaling cascades. Fatty acids can act as signaling molecules, modulating pathways involved in inflammation, metabolism, and cell proliferation.[1]
References
A Comparative Guide to the Biological Effects of Oxo-Fatty Acids and Polyunsaturated Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the biological effects of specific fatty acids, with a focus on providing available experimental data and methodologies for researchers. Due to a significant lack of published data on the specific biological effects of 7-Oxodocosanoic acid, this document will focus on a well-characterized oxo-fatty acid, 8-oxo-9-octadecenoic acid (OOA) , as a representative of its class. For comparison, we will contrast its activities with the extensively studied long-chain omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA) . This guide aims to offer a clear, data-driven comparison to inform future research and drug development in the field of lipid signaling.
Introduction
Fatty acids are not merely structural components of cell membranes and energy storage molecules; they are also critical signaling molecules that regulate a vast array of physiological and pathological processes. Chemical modifications to the fatty acid carbon chain, such as the introduction of a keto group to form oxo-fatty acids, can dramatically alter their biological activities. This guide explores the specific biological effects of an oxo-fatty acid and a polyunsaturated fatty acid to highlight the distinct signaling pathways they modulate.
Note on this compound: Extensive literature searches did not yield any specific experimental data on the biological effects, mechanism of action, or signaling pathways of this compound. Therefore, it is not included in the direct comparisons within this guide. The following sections will focus on 8-oxo-9-octadecenoic acid and docosahexaenoic acid as representative examples.
Comparative Biological Effects and Quantitative Data
The biological activities of 8-oxo-9-octadecenoic acid (OOA) and docosahexaenoic acid (DHA) are distinct, with OOA demonstrating potent anti-inflammatory effects in immune cells and DHA exhibiting a broader range of functions, including neuroprotection and modulation of neuronal signaling.
Anti-inflammatory Effects
OOA has been shown to significantly suppress inflammatory responses in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][2][3] DHA also possesses anti-inflammatory properties, which are mediated through different mechanisms, including the production of specialized pro-resolving mediators.[4][5]
Table 1: Comparison of Anti-inflammatory Effects
| Parameter | 8-oxo-9-octadecenoic acid (OOA) | Docosahexaenoic acid (DHA) | Reference |
| Cell Type | RAW 264.7 Macrophages | Various, including neurons and immune cells | [1][2][5] |
| Stimulus | Lipopolysaccharide (LPS) | Various inflammatory stimuli | [1][2] |
| Effect on Nitric Oxide (NO) Production | Significant suppression of LPS-induced NO production. | Can modulate NO production, often by enhancing endothelial NO synthase (eNOS) activity. | [1][2] |
| Effect on Pro-inflammatory Cytokines (TNF-α, IL-6) | Significant reduction in LPS-induced TNF-α and IL-6 production. | Reduces the production of pro-inflammatory cytokines through various mechanisms, including the generation of resolvins and protectins. | [1][2][4] |
| Effect on iNOS and COX-2 Expression | Downregulation of LPS-induced iNOS and COX-2 protein expression. | Can modulate COX-2 expression, often leading to a decrease in pro-inflammatory prostaglandins. | [2] |
Neurological Effects
DHA is highly concentrated in the brain and retina and is crucial for neuronal development and function.[4][6] Information on the specific neurological effects of OOA is not currently available.
Table 2: Neurological Effects of Docosahexaenoic Acid (DHA)
| Parameter | Effect of DHA | Reference |
| Neuronal Survival | Promotes neuronal survival by activating Akt signaling and increasing phosphatidylserine (PS) levels. | [6][7] |
| Neurite Outgrowth and Synaptogenesis | Promotes neurite growth and the formation of synapses. | [5] |
| Synaptic Protein Expression | Increases the expression of pre- and post-synaptic proteins. | [4] |
| Neuroprotection | Exhibits neuroprotective effects against ischemic injury and in models of neurodegenerative diseases. | [5][8] |
Signaling Pathways
The distinct biological effects of OOA and DHA are a direct result of their interaction with different intracellular signaling cascades.
8-oxo-9-octadecenoic acid (OOA) Signaling
OOA exerts its anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways in macrophages.[2][3]
-
Inhibition of MAPK Pathway: OOA inhibits the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), two key components of the mitogen-activated protein kinase (MAPK) pathway that are activated by LPS.[2][3]
-
Inhibition of NF-κB Pathway: OOA suppresses the activation of the nuclear factor-kappa B (NF-κB) pathway by reducing the phosphorylation of IκB-α and the p50 subunit of NF-κB.[2][3] This prevents the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical and Biological Functions of Docosahexaenoic Acid in the Nervous System: Modulation by Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Docosahexaenoic Acid Therapy of Experimental Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Correlating 7-Oxodocosanoic Acid Levels with Clinical Outcomes: A Comparative Guide for Researchers
Introduction
The landscape of metabolic biomarker discovery is continually evolving, with a growing interest in the role of very-long-chain fatty acids (VLCFAs) and their metabolites in human health and disease. Among these, 7-Oxodocosanoic acid, a metabolite of docosanoic acid, presents a potential yet underexplored avenue for clinical investigation. This guide provides a comparative overview of this compound in the context of related metabolic pathways and established biomarkers. While direct clinical data for this compound is currently limited, this document serves as a foundational resource for researchers and drug development professionals, offering a hypothesized framework for its potential utility and the experimental protocols necessary for its investigation.
The information presented herein is based on the current understanding of fatty acid metabolism, particularly the omega-oxidation pathway, and draws comparisons with established biomarkers for long-chain fatty acid oxidation disorders (LC-FAODs) and adrenoleukodystrophy (ALD).
Metabolic Pathway of this compound
This compound is a product of the omega-oxidation of docosanoic acid (C22:0). This metabolic pathway serves as an alternative to the primary beta-oxidation pathway for fatty acid degradation, particularly when beta-oxidation is impaired.[1][2][3] The omega-oxidation of docosanoic acid occurs in the smooth endoplasmic reticulum, primarily in the liver and kidneys.[1][4]
The formation of this compound involves a series of enzymatic reactions:
-
Hydroxylation: The first and rate-limiting step is the hydroxylation of the omega (ω) carbon of docosanoic acid to form 22-hydroxydocosanoic acid. This reaction is catalyzed by cytochrome P450 enzymes, specifically from the CYP4A and CYP4F subfamilies.[5]
-
Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase.
-
Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in the formation of a dicarboxylic acid.[4]
While the exact enzymatic step leading to the 7-oxo derivative is not explicitly detailed in the search results, it is a plausible intermediate in the further metabolism of docosanoic acid. The "7-keto" designation in other molecules, such as 7-keto-DHEA, indicates a ketone group at the 7th carbon position, which can be formed through the oxidation of a hydroxyl group.[6][7]
Clinical Context and Established Biomarkers
Disorders of very-long-chain fatty acid metabolism, such as adrenoleukodystrophy (ALD) and long-chain fatty acid oxidation disorders (LC-FAODs), lead to the accumulation of specific fatty acids and their metabolites. The diagnosis and monitoring of these conditions rely on well-established biomarkers.
Adrenoleukodystrophy (ALD): ALD is a genetic disorder characterized by the inability to metabolize VLCFAs, leading to their accumulation in tissues and body fluids.[8] This accumulation is associated with progressive demyelination in the central and peripheral nervous systems, as well as adrenal insufficiency.[8]
Long-Chain Fatty Acid Oxidation Disorders (LC-FAODs): LC-FAODs are a group of inherited metabolic disorders that impair the body's ability to break down long-chain fatty acids for energy. This can lead to episodes of hypoketotic hypoglycemia, myopathy, cardiomyopathy, and liver dysfunction.[9]
The current gold-standard biomarkers for these conditions are summarized in the table below.
| Biomarker | Disease Association | Biological Matrix | Analytical Method | Advantages | Limitations |
| C26:0/C22:0 and C24:0/C22:0 Ratios | Adrenoleukodystrophy (ALD) | Plasma, Serum | Gas Chromatography-Mass Spectrometry (GC-MS), HPLC | High diagnostic sensitivity and specificity for ALD.[10][11] | Less informative for monitoring therapeutic response. |
| Long-Chain Acylcarnitines (e.g., C14:1, C16, C18) | Long-Chain Fatty Acid Oxidation Disorders (LC-FAODs) | Plasma, Dried Blood Spots | Tandem Mass Spectrometry (MS/MS) | Included in newborn screening panels; allows for early detection.[9][12] | Can be normal between acute episodes; may not reflect disease severity. |
Hypothetical Comparison: this compound as a Potential Biomarker
While clinical data is lacking, we can hypothesize the potential utility of this compound as a biomarker based on its position in the omega-oxidation pathway.
| Biomarker | Potential Disease Association | Biological Matrix | Potential Analytical Method | Hypothetical Advantages | Research Questions to Address |
| This compound | Disorders with impaired beta-oxidation (e.g., LC-FAODs) | Plasma, Urine | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | May reflect the flux through the compensatory omega-oxidation pathway. Could potentially serve as a marker of metabolic stress or pathway upregulation. | Is this compound elevated in patients with confirmed LC-FAODs or ALD? Do its levels correlate with disease severity or clinical outcomes? |
Experimental Protocol: Quantification of Very-Long-Chain Fatty Acids in Human Plasma
This protocol provides a general method for the quantification of VLCFAs, which can be adapted for the analysis of this compound, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Lipid Extraction)
-
Materials: Human plasma (collected in EDTA tubes), Methanol (MeOH), Methyl-tert-butyl ether (MTBE), Water (LC-MS grade), internal standards (e.g., deuterated VLCFAs).
-
Procedure:
-
To 50 µL of plasma, add 200 µL of cold methanol containing a mixture of appropriate internal standards.
-
Vortex for 10 seconds.
-
Add 750 µL of cold MTBE.
-
Vortex for 1 minute and incubate at room temperature for 10 minutes.
-
Add 125 µL of water to induce phase separation.
-
Vortex for 20 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Collect the upper organic layer containing the lipids.
-
Dry the lipid extract under a stream of nitrogen or using a centrifugal evaporator.
-
Reconstitute the dried extract in an appropriate solvent (e.g., 100 µL of methanol/toluene 9:1, v/v) for LC-MS/MS analysis.[13]
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Liquid Chromatography:
-
Column: A C18 or C8 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[13]
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like tributylamine.[14]
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute the fatty acids.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for fatty acids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for this compound and internal standards need to be determined.
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.
-
3. Data Analysis and Quantification
-
A calibration curve is generated using standards of known concentrations of the analyte.
-
The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion and Future Directions
This compound represents an intriguing but largely uninvestigated metabolite in the complex network of fatty acid metabolism. While direct correlations with clinical outcomes are yet to be established, its position within the omega-oxidation pathway suggests a potential role as a biomarker for disorders characterized by impaired beta-oxidation. The provided framework and experimental protocol are intended to facilitate future research in this area. Further studies are warranted to determine the physiological and pathological concentrations of this compound in human populations and to explore its potential as a diagnostic or prognostic marker for metabolic diseases.
References
- 1. Omega oxidation - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 4. byjus.com [byjus.com]
- 5. Evidence for two enzymatic pathways for omega-oxidation of docosanoic acid in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A systematic review of the impact of 7-keto-DHEA on body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Keto-DHEA - Wikipedia [en.wikipedia.org]
- 8. Hexacosanoic and docosanoic acids plasma levels in patients with cerebral childhood and asymptomatic X-linked adrenoleukodystrophy: Lorenzo's oil effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diagnosis and Clinical Management of Long-chain Fatty-acid Oxidation Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The correlation between biochemical and histopathological findings in adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. ESI-MS/MS study of acylcarnitine profiles in urine from patients with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 7-Oxodocosanoic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 7-Oxodocosanoic acid, ensuring compliance with safety protocols and minimizing environmental impact.
I. Understanding the Hazards
Recommended Personal Protective Equipment (PPE):
-
Nitrile gloves
-
Safety goggles or a face shield
-
Lab coat or chemical-resistant apron
Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors[1][2].
II. Disposal Procedure: Neutralization and Dilution
The primary method for the safe disposal of acidic waste is through neutralization, followed by dilution. This process reduces the corrosive properties of the acid, rendering it safer for final disposal[2][3].
Experimental Protocol for Neutralization:
-
Preparation: In a designated fume hood, prepare a large, corrosion-resistant container (e.g., a polyethylene bucket) with cold water[2][4].
-
Dilution: Slowly and cautiously add the this compound waste to the water, aiming for a dilution ratio of at least 1:10 (one part acid to ten parts water)[4][5]. Never add water to the acid, as this can cause a dangerous exothermic reaction.
-
Neutralization: Gradually add a suitable base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, to the diluted acid solution while stirring gently[3].
-
pH Monitoring: Continuously monitor the pH of the solution using a pH meter or pH indicator strips[4]. The target pH range for neutralization is between 5.5 and 9.5[2]. A near-neutral pH of 7 is ideal to minimize the risk of damage to plumbing[4].
-
Final Disposal: Once the pH is stabilized within the acceptable range, the neutralized solution can be disposed of down the drain with a copious amount of water (at least 20 parts water to one part neutralized solution)[2].
Quantitative Data for Acid Neutralization:
| Parameter | Value/Range | Source |
| Dilution Ratio (Acid:Water) | At least 1:10 | [4][5] |
| Neutralized pH Range | 5.5 - 9.5 | [2] |
| Ideal Neutralized pH | ~7 | [4] |
| Final Dilution (Water:Solution) | At least 20:1 | [2] |
III. Handling Spills and Contaminated Materials
In the event of a spill, it is crucial to act quickly and safely to contain and clean the affected area.
Spill Response Protocol:
-
Evacuate and Ventilate: Ensure the immediate area is clear of personnel and increase ventilation[1].
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal[6].
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
-
Waste Disposal: Dispose of the contaminated materials as hazardous waste through your institution's environmental health and safety (EHS) office.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
V. Regulatory Compliance
It is imperative to adhere to all local, state, and federal regulations regarding hazardous waste disposal. If you are uncertain about any aspect of the disposal procedure, contact your institution's EHS department for guidance. Improper disposal of chemical waste can lead to significant environmental damage and may result in legal penalties.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 3. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 4. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. fishersci.com [fishersci.com]
Personal protective equipment for handling 7-Oxodocosanoic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 7-Oxodocosanoic acid was located. The following guidance is based on the safety information for the structurally similar compound, 7-Oxooctanoic acid, and general best practices for handling acidic compounds in a laboratory setting. Researchers should always conduct a thorough risk assessment before handling any chemical.
Based on the data for 7-Oxooctanoic acid, this compound is presumed to be a skin, eye, and respiratory irritant.[1][2] Adherence to proper safety protocols is crucial to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with 7-Oxooctanoic acid.[1]
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[3] | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use.[1] | Prevents skin contact which can cause irritation.[1][2] |
| Body Protection | A laboratory coat or a chemical-resistant apron.[3] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood).[1][4] A respirator may be necessary for large quantities or if dust/aerosols are generated. | Minimizes the risk of respiratory tract irritation from dust or vapors.[1][2] |
Operational Plan for Safe Handling
Proper handling procedures are essential to prevent accidents and exposure. The following step-by-step guide outlines the safe handling of this compound.
1. Engineering Controls and Preparation:
-
Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][4]
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Remove all sources of ignition as a precautionary measure.[1]
2. Personal Protective Equipment (PPE) Donning:
-
Before handling the chemical, put on all required PPE as detailed in the table above.
3. Chemical Handling:
-
Avoid direct contact with the skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools if there is any risk of ignition.[1]
-
Keep the container tightly closed when not in use.[5]
4. Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling the chemical.[1]
-
Do not eat, drink, or smoke in the laboratory.[6]
-
Remove contaminated clothing immediately and wash it before reuse.[1]
5. Spill Response:
-
In case of a spill, evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.
-
For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).
-
Collect the absorbed material and place it in a suitable, labeled container for disposal.[1]
-
For large spills, contact your institution's environmental health and safety (EHS) department.
Disposal Plan
Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification:
-
This compound waste should be considered hazardous chemical waste.
2. Neutralization (for small quantities):
-
Caution: This procedure should only be performed by trained personnel in a fume hood while wearing appropriate PPE.[7]
-
Slowly add the acidic waste to a large volume of a dilute basic solution, such as sodium bicarbonate (baking soda) in water.[8]
-
Continuously stir the solution and monitor the pH.
-
Adjust the pH to a neutral range (typically between 6 and 8).[8]
-
Once neutralized, the solution may be suitable for drain disposal with copious amounts of water, depending on local regulations.[7] Always check with your institution's EHS for specific guidelines.
3. Waste Collection and Storage:
-
If neutralization is not feasible or for larger quantities, collect the waste in a clearly labeled, sealed, and chemical-resistant container.[8]
-
The label should include the chemical name ("this compound Waste") and any associated hazards.
-
Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.[8]
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[8]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 7-Oxooctanoic acid | C8H14O3 | CID 26464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. concordia.ca [concordia.ca]
- 4. vvfllc.com [vvfllc.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
